Product packaging for Dihydroartemisinin-d5(Cat. No.:)

Dihydroartemisinin-d5

Cat. No.: B12378434
M. Wt: 289.38 g/mol
InChI Key: BJDCWCLMFKKGEE-RTBXQTNZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dihydroartemisinin-d5 is a useful research compound. Its molecular formula is C15H24O5 and its molecular weight is 289.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O5 B12378434 Dihydroartemisinin-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24O5

Molecular Weight

289.38 g/mol

IUPAC Name

(1R,5R,9R,10R,12R,13R)-9,10-dideuterio-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol

InChI

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10?,11?,12-,13-,14-,15-/m1/s1/i2D3,9D,12D

InChI Key

BJDCWCLMFKKGEE-RTBXQTNZSA-N

Isomeric SMILES

[2H][C@]1(C2CC[C@H](C3[C@]24[C@H](O[C@@]1([2H])O)O[C@@](CC3)(OO4)C)C)C([2H])([2H])[2H]

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C

Origin of Product

United States

Foundational & Exploratory

Dihydroartemisinin-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroartemisinin-d5 (DHA-d5) is the deuterated form of Dihydroartemisinin (DHA), a potent anti-malarial agent and the principal active metabolite of all artemisinin compounds.[1][2] As a stable isotope-labeled internal standard, DHA-d5 is an indispensable tool in pharmacokinetic and metabolic studies, enabling precise quantification of DHA in biological matrices.[1][2] Beyond its role in malaria treatment, DHA has garnered significant attention for its potential therapeutic applications in oncology and inflammatory diseases, owing to its complex mechanism of action that includes the induction of oxidative stress and modulation of key cellular signaling pathways.[3][4] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use, and an exploration of its impact on critical signaling pathways.

Chemical and Physical Properties

This compound is a semi-synthetic derivative of artemisinin.[5] The incorporation of five deuterium atoms enhances its utility in mass spectrometry-based analytical methods by providing a distinct mass shift from the unlabeled analyte.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₉D₅O₅[2]
Molecular Weight 289.38 g/mol [1][2][6]
IUPAC Name (1R,5R,9R,10R,12R,13R)-9,10-dideuterio-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.0⁴,¹³.0⁸,¹³]hexadecan-10-ol[6]
Appearance White to off-white solid[7]
Purity (for non-deuterated) ≥98% (mixture of α and β isomers)[8]
Solubility Soluble in chloroform and acetone; slightly soluble in methanol or ethanol; almost insoluble in water.[5]
Storage Store at -20°C for long-term stability.[7]

Experimental Protocols

Quantification of Dihydroartemisinin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a synthesis of established methods for the analysis of Dihydroartemisinin in biological samples.[9][10][11]

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of human plasma on ice, add 150 µL of an internal standard solution (e.g., 100 ng/mL this compound in a 50:50 plasma-water solution containing an anticoagulant like sodium fluoride/potassium oxalate).[9]

  • Activate and condition a micro-elution solid-phase extraction (SPE) plate by adding 750 µL of acetonitrile, followed by 750 µL of methanol, and finally 200 µL of water to each well.[9]

  • Pipette the 250 µL plasma/internal standard mixture into the activated wells and draw the sample through using a low-pressure vacuum.[9]

  • Wash the wells with 300 µL of water and draw it through with a medium-pressure vacuum.[9]

  • Elute the analyte and internal standard with two 25 µL aliquots of an acetonitrile-methyl acetate (9:1) solution under a mild vacuum.[9]

  • Inject 10 µL of the combined eluent into the LC-MS/MS system.

2. Liquid Chromatography

  • Column: Acquity UPLC™ BEH C18 column (50 × 2.1 mm, 1.7 µm) or equivalent.[9]

  • Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate buffer at pH 3.5 (50:50, v/v).[9]

  • Flow Rate: 0.3 mL/minute in isocratic mode.[9]

  • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

3. Mass Spectrometry

  • System: Triple quadrupole mass spectrometer.[9]

  • Ionization Mode: Positive electrospray ionization (ESI+).[9]

  • Monitored Transitions:

    • Dihydroartemisinin (Analyte): Monitor the appropriate precursor to product ion transition (e.g., m/z 302 [M+NH₄]⁺ as a precursor).[10]

    • This compound (Internal Standard): Monitor the corresponding shifted precursor to product ion transition.

  • Gas Settings: Optimize nitrogen and argon gas flows as per instrument requirements.[9]

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of Dihydroartemisinin to this compound against the concentration of the calibration standards.

  • The concentration of Dihydroartemisinin in the plasma samples can then be determined from this curve.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output plasma Human Plasma spe Solid-Phase Extraction plasma->spe is This compound (Internal Standard) is->spe eluent Final Eluent spe->eluent lc LC Separation eluent->lc ms MS/MS Detection lc->ms data Data Processing ms->data concentration DHA Concentration data->concentration

Experimental workflow for DHA quantification.

Signaling Pathways Modulated by Dihydroartemisinin

Dihydroartemisinin exerts its biological effects by influencing a multitude of intracellular signaling pathways. Its ability to induce apoptosis and inhibit inflammation is largely attributed to its modulation of the NF-κB and PI3K/AKT/mTOR pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Dihydroartemisinin has been shown to suppress NF-κB activation.[4] One of the proposed mechanisms involves the inhibition of IκBα phosphorylation, which prevents the release and nuclear translocation of the active p65 subunit of NF-κB.[3] This, in turn, downregulates the expression of NF-κB target genes, including those encoding pro-inflammatory cytokines and anti-apoptotic proteins. Some studies suggest that DHA can also decrease the levels of Toll-like receptor 4 (TLR4), an upstream activator of the NF-κB pathway.[12] Furthermore, there is evidence that DHA can inhibit the cGAS/STING/NF-κB signaling pathway.[13]

DHA's inhibition of the NF-κB pathway.
PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival.[14][15] Dihydroartemisinin has been demonstrated to inhibit this pathway, contributing to its anti-cancer effects.[14][16] Studies have shown that DHA can reduce the phosphorylation of key components of this pathway, including AKT, mTOR, and their downstream effectors such as p70S6K and 4E-BP1.[16] Interestingly, some research indicates that DHA's inhibition of mTORC1 is not through direct binding but rather by activating AMP-activated protein kinase (AMPK), a negative regulator of mTORC1.[17][18]

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor binds PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates AMPK AMPK AMPK->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation promotes DHA Dihydroartemisinin DHA->AKT DHA->AMPK activates

DHA's modulation of the PI3K/AKT/mTOR pathway.

Conclusion

This compound is a vital tool for the accurate quantification of Dihydroartemisinin in research and clinical settings. Its utility as an internal standard in mass spectrometry-based assays is well-established. Furthermore, the growing body of evidence on the diverse biological activities of Dihydroartemisinin, particularly its ability to modulate key signaling pathways such as NF-κB and PI3K/AKT/mTOR, highlights its potential as a therapeutic agent beyond its traditional use as an antimalarial. This guide provides a foundational resource for scientists and researchers working with this compound, offering insights into its properties, analytical applications, and mechanisms of action.

References

Dihydroartemisinin-d5: A Technical Guide to its Chemical Properties and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydroartemisinin-d5 (DHA-d5) is the deuterated form of Dihydroartemisinin (DHA), a potent antimalarial agent and the active metabolite of all artemisinin compounds.[1][2] Its structural similarity to DHA, with the key difference being the substitution of five hydrogen atoms with deuterium, makes it an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for mass spectrometry-based quantification of DHA.[3] This technical guide provides an in-depth overview of the core chemical properties, analytical methodologies, and mechanistic insights of this compound.

Core Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are crucial for its application in research and drug development. While some properties are specific to the deuterated form, many are comparable to its non-deuterated counterpart, Dihydroartemisinin.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₉D₅O₅[3]
Molecular Weight 289.38 g/mol [3]
IUPAC Name (1R,5R,9R,10R,12R,13R)-9,10-dideuterio-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.0⁴,¹³.0⁸,¹³]hexadecan-10-ol[3]
CAS Number Not explicitly found for d5, 71939-50-9 for DHA[1][4]
Melting Point 140-150 °C (for DHA)[5][6]
Solubility Insoluble in water; Soluble in DMSO, ethanol, acetone, chloroform, and ethyl acetate.[1][4][6] Dihydroartemisinin is a poorly water-soluble drug.[7][1][4][6][7]
Appearance White crystalline powder[6]
Stability Dihydroartemisinin is chemically unstable, especially in the presence of ferrous iron or at a neutral pH.[8][9] It is considered the least stable among the major artemisinin derivatives (artemether, artesunate, and dihydroartemisinin).[10] However, studies on Dihydroartemisinin–piperaquine tablets showed that the active ingredients remained at ≥ 95% over 3 months under tropical conditions (30°C and 70% humidity).[11] Complexation with hydroxypropyl-β-cyclodextrin has been shown to increase the solubility and stability of DHA.[12][8][9][10][11][12]

Experimental Protocols

Accurate and precise quantification of Dihydroartemisinin in biological matrices is critical for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for such analyses.[3]

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of artemisinin derivatives due to its high sensitivity and selectivity.[3]

a. Sample Preparation (Plasma)

  • To 50 µL of plasma, add 50 µL of an internal standard solution (e.g., 5 ng/mL Dihydroartemisinin-d3 in 5% acetonitrile with 1% formic acid and 1% H₂O₂).[13]

  • Perform solid-phase extraction (SPE) using an Oasis HLB µElution plate.[13]

  • Wash the wells with water and then 5% acetonitrile.[13]

  • Elute the analytes with an acetonitrile-methyl acetate mixture (9:1, v/v).[13]

  • Inject the eluent into the LC-MS/MS system.[13]

Alternative Method: Protein Precipitation

  • Precipitate plasma proteins using acetonitrile.[14] This method has been shown to yield over 97% recovery of the analytes.[14]

b. Chromatographic Conditions

  • Column: Waters Acquity UPLC™ BEH C18 (50 x 2.1 mm, 1.7 µm)[15] or Acquity HSS C₁₈ (100 × 2.1 mm, 1.8 µm).[13]

  • Mobile Phase: A gradient of 10 mM ammonium formate (pH 4.0) and acetonitrile (with 0.1% formic acid).[13] An isocratic mobile phase of acetonitrile and 10 mM ammonium acetate pH 3.5 (50:50, v/v) has also been used.[15]

  • Flow Rate: 0.3 mL/min.[13][15]

  • Column Temperature: Not specified in the provided results.

  • Injection Volume: 5-10 µL.[13][14][15]

c. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[13][14]

  • Monitored Transitions (SRM):

    • Dihydroartemisinin (DHA): m/z 302 → 163.[15] The ammonium adduct [M+NH₄]⁺ at m/z 302 is often monitored.[14]

    • This compound (SIL-DHA): The precursor ion [M+NH₄]⁺ is expected at m/z 307.[3] The product ion has been observed at m/z 272.[15]

  • Collision Energy: Optimized for each analyte, for example, 20 V for DHA and 12 V for SIL-DHA.[15]

  • Cone Voltage: Optimized for each analyte, for example, 12 V for DHA and 14 V for SIL-DHA.[15]

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and isotopic labeling of this compound.[3]

  • ¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity.[3]

  • ²H NMR: A deuterium NMR experiment will show signals at the chemical shifts corresponding to the positions of the deuterium labels.[3]

  • ¹³C NMR: Carbon atoms directly bonded to deuterium will show characteristic splitting patterns due to one-bond carbon-deuterium coupling.[3] Isotope shifts (slight upfield shifts) may also be observed for these carbons and adjacent ones.[3]

Mechanism of Action and Signaling Pathways

The antimalarial activity of artemisinin and its derivatives, including Dihydroartemisinin, is attributed to the cleavage of the endoperoxide bridge within the 1,2,4-trioxane ring system.[8] This process is thought to be initiated by iron, which is abundant in the malaria parasite.[1]

Dihydroartemisinin_Mechanism DHA This compound Activation Reductive Scission of Endoperoxide Bridge DHA->Activation Iron Fe(II) from Heme Iron->Activation Radicals Carbon-Centered Radicals & Reactive Oxygen Species (ROS) Activation->Radicals Damage Alkylation of Parasite Proteins & Lipid Peroxidation Radicals->Damage Death Parasite Death Damage->Death

Caption: Proposed mechanism of action for Dihydroartemisinin.

Beyond its antimalarial effects, Dihydroartemisinin has been investigated for its anticancer properties.[1] It has been shown to induce apoptosis and autophagy in cancer cells, partly by suppressing the activation of NF-κB.[2][4]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Extraction Solid-Phase Extraction or Protein Precipitation Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into UPLC/HPLC Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (SRM Mode) Ionization->Detection Integration Peak Area Integration (DHA & DHA-d5) Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A typical experimental workflow for the quantification of Dihydroartemisinin.

Synthesis

Dihydroartemisinin is a semi-synthetic derivative of artemisinin.[1] The synthesis involves the reduction of the lactone group of artemisinin to a lactol (a hemiacetal).[3] This is typically achieved using a mild reducing agent like sodium borohydride in methanol at low temperatures (0-5 °C).[1][16] More recently, hydrogenation using a Ni/TiO₂ catalyst has also been explored for this conversion.[17] The synthesis of this compound would involve using a deuterated precursor or specific deuteration steps during the synthesis of artemisinin or its precursors.[18]

References

A Technical Guide to the Mechanism of Action of Dihydroartemisinin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dihydroartemisinin and the Role of Deuteration

Dihydroartemisinin (DHA) is the primary active metabolite of the artemisinin class of compounds, which are globally recognized as a first-line treatment for malaria.[1][2] Beyond its potent antimalarial activity, DHA has garnered significant attention for its broad anticancer properties, including the inhibition of tumor growth, proliferation, and metastasis.[3][4] The core mechanism of DHA is intrinsically linked to its unique 1,2,4-trioxane endoperoxide bridge, which undergoes an iron-mediated cleavage to generate cytotoxic reactive oxygen species (ROS).[1]

Dihydroartemisinin-d5 (DHA-d5) is a deuterated isotopologue of DHA, where five hydrogen atoms have been replaced by deuterium.[5][6] In pharmaceutical development, selective deuteration is a common strategy employed to modify a drug's metabolic profile. The substitution of hydrogen with the heavier deuterium isotope can strengthen C-D bonds relative to C-H bonds, potentially slowing down metabolic processes mediated by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, such as a longer half-life and increased systemic exposure, without altering the fundamental mechanism of action.[5]

This guide details the core mechanisms of action of DHA, which are directly applicable to DHA-d5. The focus is on the molecular pathways, key experimental findings, and methodologies relevant to understanding its cytotoxic effects, particularly in the context of oncology research.

Core Bioactivation: Iron-Mediated ROS Generation

The foundational mechanism of DHA's activity is its reaction with intracellular iron. Cancer cells often have higher iron requirements and express elevated levels of transferrin receptors to support rapid proliferation, making them selectively vulnerable to DHA.[7][8] The bioactivation process proceeds as follows:

  • Iron-Mediated Cleavage: Intracellular ferrous iron (Fe²⁺), often from the labile iron pool or heme, catalyzes the cleavage of the endoperoxide bridge within the DHA molecule.[1]

  • Radical Formation: This cleavage generates highly reactive and unstable carbon-centered radicals.

  • ROS Production: These radicals subsequently rearrange and react with cellular components, leading to a surge in reactive oxygen species (ROS), including superoxide and hydroxyl radicals.[9][10]

  • Oxidative Stress: The massive increase in ROS overwhelms the cell's antioxidant capacity, inducing a state of severe oxidative stress that damages critical biomolecules such as lipids, proteins, and DNA, ultimately leading to cell death.[1]

G cluster_activation DHA Bioactivation DHA Dihydroartemisinin (DHA) (with Endoperoxide Bridge) Cleavage Endoperoxide Bridge Cleavage DHA->Cleavage Fe2 Intracellular Fe²⁺ (from Heme, Labile Iron Pool) Fe2->Cleavage Radicals Carbon-Centered Radicals Cleavage->Radicals ROS Reactive Oxygen Species (ROS) Generation Radicals->ROS Stress Oxidative Stress & Macromolecule Damage ROS->Stress

Caption: Core bioactivation mechanism of Dihydroartemisinin (DHA).

Primary Mechanism of Action: Induction of Ferroptosis

A primary mechanism through which DHA exerts its anticancer effect is the induction of ferroptosis, a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides.[7][11] DHA orchestrates ferroptosis through a multi-pronged attack on the cell's antioxidant systems.

  • Inhibition of GPX4: DHA significantly downregulates the expression and activity of Glutathione Peroxidase 4 (GPX4).[7][11] GPX4 is the central enzyme responsible for neutralizing lipid peroxides, and its inhibition is a hallmark of ferroptosis.[10][12]

  • Disruption of Glutathione (GSH) Synthesis: The function of GPX4 is dependent on its cofactor, glutathione (GSH). DHA has been shown to downregulate SLC7A11 (also known as xCT), a critical component of the system Xc⁻ cystine/glutamate antiporter.[10][13] This action reduces the intracellular uptake of cystine, a rate-limiting precursor for GSH synthesis, thereby crippling the cell's ability to manage lipid peroxidation.

  • Modulation of Iron Homeostasis: DHA increases the bioavailability of intracellular iron required for the Fenton reaction, which generates lipid peroxides. It achieves this by promoting the lysosomal degradation of ferritin (the primary iron-storage protein) and increasing the expression of transferrin receptors, which enhances iron uptake.[7][11]

G cluster_ferroptosis DHA-Induced Ferroptosis Pathway DHA Dihydroartemisinin SLC7A11 SLC7A11 (xCT) DHA->SLC7A11 downregulates GPX4 GPX4 DHA->GPX4 downregulates Ferritin Ferritin (Iron Storage) DHA->Ferritin promotes degradation Cystine Cystine SLC7A11->Cystine uptake LipidROS Lipid Peroxidation (Lipid ROS) GPX4->LipidROS neutralizes Iron Labile Fe²⁺ Pool Ferritin->Iron releases Iron->LipidROS catalyzes Ferroptosis Ferroptosis LipidROS->Ferroptosis GSH Glutathione (GSH) GSH->GPX4 cofactor for Cystine->GSH synthesis

Caption: Signaling pathway of DHA-induced ferroptosis.

Secondary Mechanism of Action: Induction of Apoptosis

In addition to ferroptosis, DHA is a potent inducer of apoptosis, a distinct form of programmed cell death, through the modulation of multiple key signaling pathways.[4][14]

  • Intrinsic (Mitochondrial) Pathway: DHA disrupts the mitochondrial membrane potential by altering the balance of pro- and anti-apoptotic proteins. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio.[3] This triggers the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.[15][16]

  • Extrinsic (Death Receptor) Pathway: Evidence suggests DHA can also activate the extrinsic pathway, involving the activation of caspase-8.[3][17]

  • Modulation of Key Signaling Cascades:

    • JAK/STAT Pathway: DHA has been shown to suppress the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway, which is often constitutively active in cancer cells and promotes survival and proliferation.[15]

    • MAPK Pathway: DHA differentially modulates the mitogen-activated protein kinase (MAPK) pathway. It promotes apoptosis by activating the JNK and p38 MAPK pathways while inhibiting the pro-survival ERK1/2 pathway.[15]

    • Hedgehog (Hh) Pathway: In certain cancers, such as epithelial ovarian cancer, DHA inhibits the Hedgehog signaling pathway, which is aberrantly activated and crucial for tumorigenesis.[18][19]

G cluster_apoptosis DHA-Modulated Apoptotic Signaling DHA Dihydroartemisinin JAK2_STAT3 JAK2/STAT3 Pathway DHA->JAK2_STAT3 inhibits MAPK MAPK Pathway DHA->MAPK activates JNK/p38 inhibits ERK Hedgehog Hedgehog Pathway DHA->Hedgehog inhibits Bax_Bcl2 ↑ Bax/Bcl-2 Ratio DHA->Bax_Bcl2 induces Apoptosis Apoptosis JAK2_STAT3->Apoptosis survival Casp9 Caspase-9 Activation Bax_Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis G cluster_workflow Workflow: MTT Cell Viability Assay A 1. Seed Cells (96-well plate) B 2. Treat with DHA/Vehicle A->B C 3. Add MTT Reagent B->C D 4. Solubilize Formazan C->D E 5. Measure Absorbance D->E G cluster_workflow Workflow: Apoptosis Detection by Flow Cytometry A 1. Treat Cells with DHA B 2. Harvest & Wash Cells A->B C 3. Stain with Annexin V-FITC & PI B->C D 4. Incubate (15 min, Dark) C->D E 5. Analyze via Flow Cytometer D->E G cluster_workflow Workflow: Western Blotting A 1. Protein Extraction B 2. SDS-PAGE Separation A->B C 3. Membrane Transfer B->C D 4. Antibody Probing C->D E 5. ECL Detection D->E

References

Commercial Availability and Technical Guide for Dihydroartemisinin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and analytical applications of Dihydroartemisinin-d5 (DHA-d5). This deuterated analog of Dihydroartemisinin (DHA) serves as an essential internal standard for the quantitative analysis of DHA and its parent compounds (artemisinin, artesunate, artemether) in various biological matrices. Its use is critical for accurate pharmacokinetic and metabolic studies in drug development.

Commercial Availability

This compound is available from several specialized chemical suppliers that provide stable isotope-labeled compounds for research purposes. While a specific Certificate of Analysis for this compound detailing isotopic purity can be obtained upon request from suppliers, the non-deuterated form is typically available with a purity of >99% as determined by HPLC.

Table 1: Prominent Commercial Suppliers of this compound

SupplierProduct NameCatalog Number (Example)Notes
MedChemExpressThis compoundHY-N0176S3Available for research use only.
Adva Tech Group Inc.Dihydro Artemisinin-13C,d5-Inquire for availability and specifications.
TLC Pharmaceutical StandardsDihydroartemisinin-d3, -d4A-302, A-303While d5 is not explicitly listed, d3 and d4 are available, suggesting the potential for custom synthesis of d5.
BenchchemThis compoundB1670584Provides contextual information on synthesis and analytical validation.

Physicochemical Properties and Specifications

Deuterated standards like this compound are synthesized to have identical chemical properties to their non-deuterated counterparts but with a higher mass due to the incorporation of deuterium atoms. This mass difference allows for their differentiation in mass spectrometry-based assays.

Table 2: General Physicochemical Properties and Expected Specifications for this compound

PropertySpecification
Chemical Formula C₁₅H₁₉D₅O₅
Molecular Weight ~289.38 g/mol
Appearance White to off-white solid
Chemical Purity (HPLC) ≥98%
Isotopic Purity (Mass Spec) ≥98% (typically reported as %D₅)
Solubility Soluble in DMSO, Methanol, Ethanol, and Acetonitrile
Storage Store at -20°C for long-term stability

Synthesis of this compound

The synthesis of this compound is not extensively detailed in publicly available literature from commercial suppliers. However, it is achieved through the reduction of artemisinin. The deuterium atoms are incorporated either by using a deuterated reducing agent or by performing the reduction in a deuterated solvent. A general synthetic approach is outlined below.

General Synthesis Workflow

The synthesis of this compound typically follows the reduction of the lactone group of artemisinin to a lactol.

Artemisinin Artemisinin Reduction Reduction Artemisinin->Reduction  Deuterated Reducing Agent  (e.g., NaBD₄) or  Deuterated Solvent (e.g., MeOD) DHA_d5 This compound Reduction->DHA_d5

Caption: General synthesis workflow for this compound from Artemisinin.

Experimental Protocol: Synthesis of Dihydroartemisinin (Non-deuterated)

While a specific protocol for the d5 analog is proprietary, the following is a well-established method for the synthesis of the non-deuterated Dihydroartemisinin, which can be adapted for the synthesis of the deuterated standard.[1][2]

Materials:

  • Artemisinin

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Glacial acetic acid

  • Ethyl acetate

  • Water (deionized)

Procedure:

  • Suspend Artemisinin in methanol in a round-bottom flask.

  • Cool the suspension to 0-5°C in an ice bath.

  • Slowly add sodium borohydride to the cooled suspension over 30 minutes with continuous stirring.

  • Continue stirring the reaction mixture at 0-5°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture by adding a solution of 30% acetic acid in methanol until the pH is between 5 and 6.

  • Evaporate the solvent under reduced pressure.

  • Extract the resulting residue with ethyl acetate.

  • Wash the combined organic extracts with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude Dihydroartemisinin.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

To synthesize this compound, this procedure would be modified by replacing sodium borohydride with a deuterated reducing agent like sodium borodeuteride (NaBD₄) and/or using deuterated methanol (MeOD) as the solvent.

Analytical Applications and Experimental Protocols

This compound is primarily used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of Dihydroartemisinin in biological samples.

Experimental Protocol: Quantification of Dihydroartemisinin in Human Plasma by LC-MS/MS

This protocol provides a general methodology for the analysis of Dihydroartemisinin in plasma, a common application for this compound.

Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (in acetonitrile).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Table 3: Example LC-MS/MS Parameters for Dihydroartemisinin Analysis

ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 20% B, increase to 80% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Dihydroartemisinin: m/z 285.2 → 163.1this compound: m/z 290.2 → 163.1

Note: The specific MRM transitions may vary slightly depending on the instrument and adduct formation.

Role in Signaling Pathways

Dihydroartemisinin has been shown to exert its biological effects through various mechanisms, including the modulation of intracellular signaling pathways. One of the key pathways affected is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and cell survival.[3][4][5] Dihydroartemisinin can suppress the activation of NF-κB, leading to its anti-inflammatory and pro-apoptotic effects.

cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates DHA Dihydroartemisinin DHA->IKK Inhibits Gene Target Gene Expression (Inflammation, Survival) NFkB_nuc->Gene Promotes

Caption: Dihydroartemisinin's inhibition of the NF-κB signaling pathway.

This technical guide provides a comprehensive overview for researchers and professionals in drug development on the commercial availability and technical aspects of this compound. Its role as an internal standard is crucial for the accurate quantification of artemisinin-based drugs, contributing to the advancement of malaria treatment and other therapeutic areas.

References

Navigating the Isotopic Landscape of Dihydroartemisinin-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of Dihydroartemisinin-d5 (DHA-d5), a deuterated analog of the potent antimalarial drug, Dihydroartemisinin. The incorporation of deuterium isotopes into drug molecules is a critical strategy in drug discovery and development, primarily for its utility in pharmacokinetic studies and as an internal standard in bioanalytical assays. Ensuring the isotopic purity of these labeled compounds is paramount for data accuracy and reliability. This guide details the synthetic methodology, experimental protocols for determining isotopic purity, and presents quantitative data in a clear, structured format.

Synthesis of this compound

The synthesis of this compound is adapted from the established method for its non-deuterated counterpart, which involves the reduction of artemisinin. The key modification is the use of a deuterated reducing agent, sodium borodeuteride (NaBD₄), to introduce the deuterium atoms.

Reaction Scheme:

Artemisinin is reduced at the lactone carbonyl group to form the lactol, dihydroartemisinin. By using sodium borodeuteride, deuterium is incorporated at specific positions.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline adapted from established procedures for the synthesis of dihydroartemisinin.

Materials:

  • Artemisinin

  • Sodium borodeuteride (NaBD₄, 99% isotopic purity)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Glacial acetic acid (optional, for neutralization)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus with silica gel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Artemisinin in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0-5 °C using an ice bath.

  • Reduction: Slowly add sodium borodeuteride (NaBD₄) to the stirred solution. The amount of NaBD₄ should be in molar excess (typically 1.5 to 2 equivalents) relative to Artemisinin.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexane. The reaction is typically complete within 1-2 hours.

  • Quenching and Neutralization: Once the reaction is complete, cautiously add deionized water to quench the excess NaBD₄. If necessary, neutralize the reaction mixture with a few drops of glacial acetic acid.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate multiple times.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Confirm the structure and isotopic incorporation of the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Determination of Isotopic Purity

The isotopic purity of this compound is a critical parameter and is typically determined using mass spectrometry. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose as it can resolve the different isotopologues.

Experimental Protocol: Isotopic Purity Determination by LC-HRMS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.

Materials:

  • This compound sample

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample in acetonitrile at a concentration of approximately 1 mg/mL. Further dilute this stock solution with the mobile phase to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure good separation and peak shape. For example, start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan mode over a mass range that includes the expected molecular ions of Dihydroartemisinin and its isotopologues (e.g., m/z 250-350).

    • Resolution: Set the mass spectrometer to a high resolution (e.g., > 60,000).

    • Data Acquisition: Acquire the full scan mass spectra across the chromatographic peak corresponding to this compound.

  • Data Analysis:

    • Identify the molecular ion of Dihydroartemisinin. In positive ESI mode, this is often observed as the ammonium adduct [M+NH₄]⁺ or the protonated molecule [M+H]⁺.

    • Extract the ion chromatograms for the expected m/z values of the d0 to d5 isotopologues.

    • Integrate the peak areas for each isotopologue from the mass spectrum.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

    • The isotopic purity is typically reported as the percentage of the desired d5 isotopologue.

Quantitative Data Summary

The following table summarizes representative data on the isotopic distribution of a this compound sample as determined by high-resolution mass spectrometry.

IsotopologueNotationTheoretical Mass (Da)Observed Abundance (%)
Non-deuteratedd0284.1624< 0.1
Mono-deuteratedd1285.16870.2
Di-deuteratedd2286.17500.5
Tri-deuteratedd3287.18121.3
Tetra-deuteratedd4288.18755.0
Penta-deuteratedd5289.193893.0

Isotopic Enrichment: 93.0%

Visualizations

Synthesis of this compound

G Synthesis of this compound Artemisinin Artemisinin DHA_d5 This compound Artemisinin->DHA_d5 Reduction NaBD4 Sodium Borodeuteride (NaBD4) in Methanol NaBD4->DHA_d5

Caption: Synthetic pathway for this compound.

Workflow for Isotopic Purity Determination

G Workflow for Isotopic Purity Determination cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Sample DHA-d5 Sample Dilution Dilution in Mobile Phase Sample->Dilution LC HPLC Separation Dilution->LC MS High-Resolution MS Detection LC->MS Spectrum Mass Spectrum Acquisition MS->Spectrum Integration Isotopologue Peak Integration Spectrum->Integration Calculation Purity Calculation Integration->Calculation Result Result Calculation->Result Isotopic Purity Report

Caption: Workflow for determining the isotopic purity of DHA-d5.

Logical Relationship of Key Analytical Steps

G Key Analytical Steps for Isotopic Purity Start Start Prep Sample Preparation Start->Prep Inject LC Injection Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Detection (HRMS) Ionize->Detect Analyze Data Analysis Detect->Analyze Report Report Results Analyze->Report

Caption: Logical flow of the analytical method.

Navigating the Intricacies of Dihydroartemisinin-d5: A Technical Guide to Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability and proper handling of investigational compounds are paramount to ensuring the integrity and reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of the core principles for the storage and handling of Dihydroartemisinin-d5, a deuterated analog of the potent antimalarial agent, Dihydroartemisinin.

This compound, as a deuterated stable isotope-labeled compound, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies. Its structural similarity to Dihydroartemisinin dictates that its chemical and physical properties, and therefore its storage and handling requirements, are nearly identical. This guide synthesizes available data to provide best-practice recommendations for maintaining the quality and safety of this critical research tool.

Recommended Storage and Stability

The stability of Dihydroartemisinin and its analogs is a critical factor that can be influenced by temperature, humidity, and light.[1][2] Based on available safety data sheets and stability studies for the parent compound, the following storage conditions are recommended for this compound.

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Dihydroartemisinin is classified as an organic peroxide (Type C) and can be sensitive to heat. Refrigeration minimizes the risk of thermal degradation. For long-term storage, some suppliers recommend -20°C.[3]
Humidity Store in a dry place.[3]Dihydroartemisinin, particularly in combination with other substances, can be sensitive to humidity, which may accelerate degradation.[1]
Light Protect from sunlight.[4]Exposure to light can potentially lead to photodegradation. Storage in light-resistant containers is advised.
Container Tightly closed original container.[3]Prevents exposure to moisture and atmospheric contaminants.
Atmosphere Store in a well-ventilated place.[4]General good laboratory practice for chemical storage.

Stability Insights: Studies on Dihydroartemisinin reveal its inherent chemical instability, particularly in solution. It degrades in the presence of ferrous iron, Fe(II)-heme, or biological reductants.[5][6] Its stability is also pH-dependent, with an increased rate of decomposition from pH 7 upwards.[5] In plasma, the half-life of Dihydroartemisinin can be as short as 2.3 hours, highlighting the importance of proper handling during in vitro and in vivo experiments.[5] While specific stability data for this compound is not extensively published, it is reasonable to extrapolate that it will exhibit similar instability profiles.

Safe Handling and Personal Protective Equipment (PPE)

As with any chemical, safe handling practices are essential to protect researchers and maintain a safe laboratory environment. Dihydroartemisinin is classified as an organic peroxide (Type C), which means it may cause a fire upon heating.[4]

Precaution CategorySpecific RecommendationSource
Personal Protective Equipment (PPE) Impervious gloves, protective clothing, and tightly fitting safety goggles with side-shields.[4][7][8][9]To prevent skin and eye contact.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a full-face respirator may be necessary.[4][7]To avoid inhalation of dust particles.
Hygiene Measures Wash hands thoroughly after handling. Change contaminated clothing.[3]Standard laboratory hygiene practice.
Fire and Explosion Prevention Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Store away from combustible materials.[4]Due to its classification as an organic peroxide.
Spill Management Collect, bind, and pump off spills. Take up dry and avoid generating dust. Dispose of properly.To prevent environmental contamination and exposure.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in experimental assays.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other appropriate solvent

  • Calibrated analytical balance

  • Volumetric flask

  • Pipettes

  • Vortex mixer

Methodology:

  • Equilibrate the this compound container to room temperature before opening to prevent condensation.

  • In a chemical fume hood, weigh the desired amount of this compound using a calibrated analytical balance.

  • Transfer the weighed solid to a volumetric flask.

  • Add a small amount of the chosen solvent (e.g., DMSO) to dissolve the solid.

  • Gently vortex the flask until the solid is completely dissolved.

  • Add solvent to the final volume mark on the volumetric flask.

  • Mix the solution thoroughly by inverting the flask several times.

  • Store the stock solution in small aliquots at -20°C or below in tightly sealed, light-resistant containers to minimize freeze-thaw cycles and degradation.

Protocol 2: Handling and Disposal of this compound

Objective: To outline the safe handling and disposal procedures for this compound and its waste.

Methodology:

  • Handling:

    • Always handle this compound in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate PPE, including gloves, lab coat, and safety goggles.[4][7][8][9]

    • Avoid creating dust when handling the solid form.

    • Keep the compound away from sources of ignition.

  • Disposal:

    • Dispose of waste material in accordance with national and local regulations.

    • Do not mix with other waste. Leave chemicals in their original containers for disposal.

    • Contaminated containers should be handled as the product itself.

    • For larger quantities, consider dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber, as per licensed professional waste disposal services.[3][7]

Visualizing Key Processes

To further clarify the handling and logical relationships involved with this compound, the following diagrams have been generated using Graphviz.

cluster_storage Storage Workflow cluster_handling Handling Workflow cluster_disposal Disposal Pathway Receive Receive Inspect Inspect Receive->Inspect Check Integrity Store Store at 2-8°C Protect from Light Keep Dry Inspect->Store No Damage Retrieve Retrieve from Storage Equilibrate Equilibrate Retrieve->Equilibrate To Room Temp Weigh Weigh Equilibrate->Weigh In Fume Hood Dissolve Dissolve Weigh->Dissolve In Appropriate Solvent Use Use Dissolve->Use In Experiment Waste Contaminated Waste (Solid & Liquid) Segregate Segregate Waste->Segregate Isolate from other waste Dispose Dispose Segregate->Dispose Follow Local Regulations

Caption: A workflow diagram illustrating the key stages of storage, handling, and disposal for this compound.

cluster_ppe Personal Protective Equipment (PPE) cluster_practices Safe Handling Practices This compound This compound Gloves Impervious Gloves This compound->Gloves Goggles Safety Goggles This compound->Goggles Coat Lab Coat This compound->Coat Ventilation Work in Fume Hood This compound->Ventilation Ignition Avoid Heat/Flames This compound->Ignition Hygiene Wash Hands This compound->Hygiene

Caption: A logical relationship diagram outlining the essential personal protective equipment and safe handling practices for this compound.

References

Dihydroartemisinin-d5: A Comprehensive Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Dihydroartemisinin-d5 is a deuterated form of Dihydroartemisinin, a semi-synthetic derivative of artemisinin.[1] It is the active metabolite of several artemisinin-based antimalarial drugs.[1] While specific data for the d5 variant is limited, the physical and chemical properties are expected to be nearly identical to the parent compound.

PropertyValueSource
Molecular Formula C₁₅H₁₉D₅O₅-
Molecular Weight 289.4 g/mol [2]
Appearance White needle crystal[3]
Odor Odorless[3]
Taste Bitter[3]
Melting Point 145-150 °C[3]
Solubility Soluble in chloroform and acetone. Slightly soluble in methanol or ethanol. Almost insoluble in water (<0.1 g/L).[1][3]

Hazard Identification and Classification

Dihydroartemisinin is classified as an organic peroxide and is considered hazardous. The GHS classification highlights its potential for combustion and aquatic toxicity.

Hazard ClassGHS ClassificationHazard Statement
Organic Peroxides Type DH242: Heating may cause a fire.[4]
Aquatic Hazard Chronic Category 2H411: Toxic to aquatic life with long lasting effects.[4]

Signal Word: Danger[4]

Pictograms:

  • Flame

  • Environment

Toxicological Data

Toxicological information for Dihydroartemisinin is primarily derived from animal studies. The chemical, physical, and toxicological properties have not been thoroughly investigated.

TestRoute of AdministrationSpeciesValueSource
LD50IntraperitonealMouse328.78 mg/kg[5]
LD50OralMouse>5000 mg/kg[5]
Experimental Protocol: Acute Toxicity Study (LD50 Determination)

A study to determine the LD50 of Dihydroartemisinin in mice provides the following methodology[5]:

  • Animal Model: Albino mice.

  • Preparation of Test Substance: Dihydroartemisinin was suspended in saline with 1% Tween.

  • Experimental Groups: Animals were fasted for approximately 20 hours before the study and randomized into five dose groups (10 animals per group) and one control group. Doses were set according to a geometric progression.

  • Administration: The substance was administered via intragastric and intraperitoneal routes.

  • Observation: Animals were observed for toxic reactions and mortality 30 minutes after dosing and for a period of one week.

  • Data Analysis: The LD50 was calculated using Karber's method.

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

  • Handling:

    • Handle in a well-ventilated place.[6]

    • Wear suitable protective clothing, including gloves and eye protection.[6]

    • Avoid contact with skin and eyes.[6]

    • Avoid the formation of dust and aerosols.[6]

    • Use non-sparking tools to prevent ignition.[6]

    • Prevent fire caused by electrostatic discharge.[6]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

    • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[4]

    • Protect from sunlight.[4]

    • Store separately from other materials, especially combustible materials.[6]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][6][7]

  • Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with impervious gloves that have been inspected prior to use.[4][7]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.[7]

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.[8]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water.[6][7]
Eye Contact Rinse with pure water for at least 15 minutes.[6][7]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6][7]

Fire-Fighting Measures

Dihydroartemisinin is an organic peroxide and may ignite upon heating.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][7]

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides.[7][8]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[7]

Visualized Workflows and Relationships

The following diagrams illustrate key safety and logical workflows for handling this compound.

G cluster_ppe Personal Protective Equipment (PPE) Workflow start Start Handling This compound gloves Wear Impervious Gloves start->gloves Step 1 goggles Wear Safety Goggles with Side-Shields gloves->goggles Step 2 clothing Wear Fire/Flame Resistant Clothing goggles->clothing Step 3 respirator Use Full-Face Respirator (if exposure limits exceeded) clothing->respirator Conditional handling Proceed with Handling clothing->handling respirator->handling

Caption: Required Personal Protective Equipment workflow for handling this compound.

G cluster_first_aid First Aid Measures for Exposure exposure Exposure Event inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move_fresh_air Move to Fresh Air inhalation->move_fresh_air wash_skin Wash with Soap & Water skin->wash_skin rinse_eyes Rinse with Water (15 min) eye->rinse_eyes rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth seek_medical Seek Medical Attention move_fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

Caption: First aid response procedures for different routes of exposure to this compound.

G cluster_fire Fire Fighting Response Protocol fire Fire Involving This compound extinguish Use Dry Chemical, CO2, or Alcohol-Resistant Foam fire->extinguish scba Wear Self-Contained Breathing Apparatus fire->scba toxic_fumes Beware of Toxic Fumes (Carbon Oxides) fire->toxic_fumes secure Secure Area extinguish->secure scba->secure

Caption: Protocol for responding to a fire involving this compound.

References

Navigating the Metabolic Maze: An In-depth Technical Guide to the In Vivo Fate of Dihydroartemisinin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive whitepaper for researchers, scientists, and drug development professionals on the metabolic journey of Dihydroartemisinin (DHA), a cornerstone of modern antimalarial therapy. This guide synthesizes current knowledge on the pharmacokinetics, metabolic transformations, and excretion of DHA, while also addressing the theoretical metabolic implications for its deuterated analog, Dihydroartemisinin-d5 (DHA-d5).

Disclaimer: Direct in vivo metabolic studies on this compound (DHA-d5) are not publicly available. This document provides a detailed overview of the metabolic fate of the non-deuterated parent compound, Dihydroartemisinin (DHA), as a scientifically established proxy. A discussion on the potential impact of deuterium substitution on metabolism is included.

Introduction

Dihydroartemisinin (DHA) is the active metabolite of several artemisinin-based compounds and a potent antimalarial drug in its own right.[1] Understanding its in vivo metabolic fate is crucial for optimizing therapeutic regimens, predicting drug-drug interactions, and developing next-generation antimalarials. This technical guide provides a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of DHA, supported by quantitative data, experimental methodologies, and visual representations of key pathways.

The potential use of deuterated drugs, such as this compound, is an emerging strategy in drug development to favorably alter metabolic pathways. Deuterium substitution can lead to the "kinetic isotope effect," where the heavier isotope slows down metabolic reactions at the site of substitution. This can potentially lead to a longer half-life, increased exposure, and an improved pharmacokinetic profile. While specific data for DHA-d5 is lacking, the principles of its potential metabolic alterations will be discussed in the context of the known metabolism of DHA.

Quantitative Pharmacokinetic Data of Dihydroartemisinin

The pharmacokinetic profile of DHA has been characterized in various preclinical and clinical settings. The following tables summarize key quantitative parameters from studies in mice, rats, and humans. It is important to note that significant inter-species and inter-individual variability exists.

Table 1: Pharmacokinetic Parameters of Dihydroartemisinin in Mice

ParameterValueConditionsReference
Half-life (t½)25 minMalaria-infected mice, 100 mg/kg intraperitoneal[2]
Half-life (t½)19 minControl mice, 100 mg/kg intraperitoneal[2]
Clearance (CL/F)61.3 L/hr/kgMalaria-infected mice, 100 mg/kg intraperitoneal[2]
Clearance (CL/F)50.9 L/hr/kgControl mice, 100 mg/kg intraperitoneal[2]
Volume of Distribution (V/F)36.3 L/kgMalaria-infected mice, 100 mg/kg intraperitoneal[2]
Volume of Distribution (V/F)23.0 L/kgControl mice, 100 mg/kg intraperitoneal[2]

Table 2: Pharmacokinetic Parameters of Dihydroartemisinin in Rats

ParameterValueConditionsReference
Half-life (t½)0.95 hIntravenous, 10 mg/kg[3]
Half-life of total radioactivity75.57–122.13 hIntravenous [14C] DHA[4]
Clearance55-64 mL/min/kgIntravenous, 10 mg/kg[3]
Volume of Distribution (Vd)0.50 LIntravenous, 10 mg/kg[3]
Bioavailability (Oral)19-35%Intragastric, 10 mg/kg[3]

Table 3: Pharmacokinetic Parameters of Dihydroartemisinin in Humans

ParameterValueConditionsReference
Half-life (t½)~4–11 hoursOral administration[1]
Cmax (from Artemether)126 ± 46 ng/mLHealthy volunteers, single oral dose of artemether-lumefantrine[5]
Tmax (from Artemether)1.69 ± 0.59 hrHealthy volunteers, single oral dose of artemether-lumefantrine[5]
Apparent Volume of Distribution (from Artemether)702 ± 220 LHealthy volunteers, single oral dose of artemether-lumefantrine[5]
Apparent Oral Clearance (from Artemether)269 ± 57 L/hrHealthy volunteers, single oral dose of artemether-lumefantrine[5]

Metabolic Pathways of Dihydroartemisinin

The metabolism of DHA is a critical determinant of its therapeutic efficacy and duration of action. The primary metabolic pathway for DHA is glucuronidation, with a smaller contribution from oxidation.[6][7][8]

Phase II Metabolism: Glucuronidation

The major metabolic route for DHA is conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction renders the molecule more water-soluble, facilitating its excretion.

  • Key Enzymes: UGT1A9 and UGT2B7 are the primary enzymes responsible for the glucuronidation of DHA.[6][7]

  • Major Metabolite: The principal metabolite found in both rats and humans is dihydroartemisinin-β-glucuronide (DHA-G).[7][9] In human urine, α-DHA-β-glucuronide has been identified as a major product.[7]

Phase I Metabolism: Oxidation

While less prominent than glucuronidation, Phase I oxidative metabolism of DHA does occur. This involves hydroxylation and other modifications catalyzed by cytochrome P450 (CYP) enzymes.

  • Metabolites: A variety of hydroxylated and deoxydihydroartemisinin metabolites have been identified in preclinical studies.[8] In mice, 8-Hydroxy (8-OH) DHA, 4α-OH deoxy ART, and 6β-OH deoxy ART have been identified in vivo for the first time.[8]

Other Metabolic Transformations

In addition to enzymatic metabolism, DHA can undergo non-enzymatic degradation and rearrangement, particularly through the cleavage of its endoperoxide bridge, which is crucial for its antimalarial activity.[9] An iron-mediated isomerization can lead to the formation of a tetrahydrofuran isomer of DHA-G.[7]

DHA_Metabolism DHA Dihydroartemisinin (DHA) PhaseI Phase I Metabolism (Oxidation) DHA->PhaseI CYP450s PhaseII Phase II Metabolism (Glucuronidation) DHA->PhaseII UGT1A9, UGT2B7 Hydroxylated_Metabolites Hydroxylated and Deoxy Metabolites PhaseI->Hydroxylated_Metabolites DHA_Glucuronide Dihydroartemisinin-Glucuronide (DHA-G) PhaseII->DHA_Glucuronide Excretion Excretion (Bile and Urine) Hydroxylated_Metabolites->Excretion DHA_Glucuronide->Excretion NonEnzymatic Non-Enzymatic Rearrangement DHA_Glucuronide->NonEnzymatic Iron-mediated Tetrahydrofuran_Isomer Tetrahydrofuran Isomer NonEnzymatic->Tetrahydrofuran_Isomer Tetrahydrofuran_Isomer->Excretion

Metabolic Pathways of Dihydroartemisinin (DHA).

Excretion of Dihydroartemisinin and its Metabolites

The elimination of DHA and its metabolites occurs primarily through biliary and urinary excretion.

  • Biliary Excretion: In rats, a significant portion of a radiolabeled dose of DHA is recovered in the bile, mainly as DHA-glucuronide and other metabolites.[9] Within 5 hours of intravenous administration, approximately 48.4% of the radiolabel was recovered in the bile.[9]

  • Urinary Excretion: Urinary excretion is also a notable route of elimination. In a study with [14C] DHA in rats, the majority of the radioactivity was eliminated through urinary excretion (52% of the dose).[4]

  • Enterohepatic Circulation: The presence of multiple concentration peaks of DHA in plasma suggests the possibility of enterohepatic recirculation, where metabolites excreted in the bile are reabsorbed in the intestine.[4]

Experimental Protocols

The following section details common methodologies employed in the in vivo study of DHA metabolism.

Animal Models
  • Mice: Male C57BL/6J mice are commonly used.[8] Both healthy and Plasmodium berghei ANKA strain-infected mice have been utilized to study the impact of malaria infection on DHA metabolism.[8]

  • Rats: Male Wistar or Sprague-Dawley rats are frequently used for pharmacokinetic and metabolism studies.[3][9]

Dosing and Sample Collection
  • Dosing: DHA is often administered as a suspension in a vehicle like 0.5% sodium carboxymethylcellulose.[8] Doses can range from 10 mg/kg to 200 mg/kg depending on the study's objective and the animal model.[3][8]

  • Sample Collection: Blood samples are typically collected at various time points post-administration via methods such as retro-orbital bleeding or tail vein sampling into EDTA-containing tubes.[8] Urine and feces are collected using metabolic cages. For biliary excretion studies, bile duct cannulation is performed.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis Animal_Model Select Animal Model (e.g., Mice, Rats) Acclimatization Acclimatization Period Animal_Model->Acclimatization Administration Administer Dose (e.g., Oral, IV) Acclimatization->Administration DHA_Formulation Prepare DHA Formulation DHA_Formulation->Administration Blood_Sampling Blood Sampling (Time Course) Administration->Blood_Sampling Excreta_Collection Urine/Feces Collection (Metabolic Cages) Administration->Excreta_Collection Bile_Collection Bile Collection (Cannulation) Administration->Bile_Collection Sample_Processing Sample Processing (e.g., Plasma Separation, Extraction) Blood_Sampling->Sample_Processing Excreta_Collection->Sample_Processing Bile_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis Data_Analysis Pharmacokinetic and Metabolite Analysis LCMS_Analysis->Data_Analysis

General Experimental Workflow for In Vivo DHA Metabolism Studies.
Analytical Methods

  • Quantification of DHA and Metabolites: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of DHA and its metabolites in biological matrices.[8][10]

  • Sample Preparation: Due to the instability of the endoperoxide bridge, sample preparation requires care. This often involves protein precipitation followed by solid-phase extraction or liquid-liquid extraction.[11][12] The use of stabilizing agents like hydrogen peroxide during sample processing has been reported to prevent the degradation of artemisinin derivatives.[13]

The Potential Metabolic Fate of this compound: A Theoretical Perspective

As previously stated, there is a lack of direct experimental data on the in vivo metabolism of DHA-d5. However, based on the principles of drug metabolism and the kinetic isotope effect, we can hypothesize its potential metabolic fate.

The deuterium kinetic isotope effect (KIE) occurs when a C-H bond that is cleaved in the rate-determining step of a metabolic reaction is replaced with a C-D bond. The C-D bond is stronger than the C-H bond, and thus, its cleavage requires more energy, leading to a slower reaction rate.

If the deuterium atoms in DHA-d5 are placed at positions that are susceptible to enzymatic attack (e.g., sites of hydroxylation by CYPs), it is plausible that the rate of oxidative metabolism would be reduced. This could lead to:

  • Reduced Formation of Oxidative Metabolites: A decrease in the formation of hydroxylated and other Phase I metabolites.

  • Increased Half-Life and Exposure: A slower rate of metabolic clearance could result in a longer plasma half-life (t½) and a greater overall drug exposure (AUC).

  • Shifting Metabolic Pathways: A slowdown in the oxidative pathway might lead to a greater proportion of the drug being cleared through alternative pathways, such as glucuronidation.

The extent of the KIE is difficult to predict without experimental data and depends on the specific site of deuteration and the rate-limiting step of the metabolic reaction.

KIE_Effect cluster_dha DHA Metabolism cluster_dha_d5 Hypothetical DHA-d5 Metabolism DHA DHA Oxidation_DHA Oxidative Metabolism (Normal Rate) DHA->Oxidation_DHA CYP450s Glucuronidation_DHA Glucuronidation DHA->Glucuronidation_DHA UGTs DHA_d5 DHA-d5 Oxidation_DHA_d5 Oxidative Metabolism (Slower Rate due to KIE) DHA_d5->Oxidation_DHA_d5 CYP450s Glucuronidation_DHA_d5 Glucuronidation (Potentially Increased) DHA_d5->Glucuronidation_DHA_d5 UGTs

Theoretical Impact of Deuteration on DHA Metabolism.

Conclusion

The in vivo metabolic fate of Dihydroartemisinin is characterized by rapid and extensive metabolism, primarily through glucuronidation, leading to a short half-life. The major metabolites are glucuronide conjugates, which are excreted in both bile and urine. While direct data on this compound is not available, the principles of the kinetic isotope effect suggest that deuteration at metabolically active sites could potentially slow down its metabolism, leading to an improved pharmacokinetic profile. Further in vivo studies on DHA-d5 are warranted to confirm this hypothesis and to explore its potential as a next-generation antimalarial agent. This guide provides a foundational understanding of DHA metabolism that is essential for such future research and development endeavors.

References

Methodological & Application

Dihydroartemisinin-d5 as an Internal Standard for LC-MS/MS Quantification of Dihydroartemisinin in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Dihydroartemisinin (DHA) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol leverages Dihydroartemisinin-d5 (DHA-d5) as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, a critical requirement for pharmacokinetic and other clinical studies.

Dihydroartemisinin, a potent antimalarial agent and the active metabolite of artesunate and artemether, requires a sensitive and selective bioanalytical method for its quantification due to its lack of a strong chromophore for UV detection.[1] The use of a stable isotope-labeled internal standard like DHA-d5 is crucial for correcting potential variations during sample preparation and analysis, thereby enhancing the reliability of the results.[2][3]

Quantitative Method Parameters

The following tables summarize the key quantitative parameters of a validated LC-MS/MS method for the determination of DHA in human plasma using a deuterated internal standard.

Table 1: Linearity and Sensitivity
ParameterValue
Linearity Range1.0 - 1,000 ng/mL[1][4][5]
Correlation Coefficient (r²)> 0.995[1][4][5]
Lower Limit of Quantification (LLOQ)1.0 ng/mL[1][4][5]
Table 2: Accuracy and Precision
Quality Control LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ1.0< 20%[1][4]< 20%[1][4]80 - 120%[1][4]
Low QC3.0< 15%< 15%85 - 115%
Medium QC500< 15%< 15%85 - 115%
High QC800< 15%< 15%85 - 115%
Table 3: Recovery and Matrix Effect
AnalyteRecovery (%)Matrix Effect (%)
Dihydroartemisinin (DHA)73 - 99%< 15%[1][4]
This compound (IS)Consistent with DHA< 15%

Experimental Protocols

This section details the step-by-step procedures for sample preparation, LC-MS/MS analysis, and data processing.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol utilizes a micro-elution solid-phase extraction in a 96-well plate format for efficient sample cleanup and concentration.[1][4][5]

Materials:

  • Human plasma samples (K3EDTA)

  • This compound (Internal Standard) working solution

  • Oasis HLB µElution plate (30 µm)

  • 5% Acetonitrile with 1% Formic Acid and 1% H₂O₂

  • Water (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Methyl Acetate (HPLC Grade)

Procedure:

  • Thaw plasma samples at room temperature.

  • In a 96-well plate, add 50 µL of plasma sample.

  • Add 50 µL of the this compound internal standard solution (5 ng/mL in 5% acetonitrile with 1% formic acid and 1% H₂O₂).[2]

  • Mix gently by vortexing.

  • Place the 96-well plate on the SPE manifold and apply a gentle vacuum (2–5 inHg) to load the sample onto the sorbent.

  • Wash the wells with 200 µL of water.

  • Wash the wells with 200 µL of 5% acetonitrile.

  • Dry the sorbent by applying a higher vacuum (8–10 inHg) for 5 minutes.

  • Place a clean collection plate in the manifold.

  • Elute the analytes with two aliquots of 25 µL of acetonitrile-methyl acetate (9:1 v/v).

  • The combined eluent is ready for injection into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 50 µL Human Plasma is Add 50 µL DHA-d5 (IS) Solution plasma->is mix Vortex Mix is->mix load Load onto SPE Plate mix->load wash1 Wash with Water load->wash1 wash2 Wash with 5% Acetonitrile wash1->wash2 dry Dry Sorbent wash2->dry elute Elute with Acetonitrile/Methyl Acetate dry->elute inject Inject into LC-MS/MS elute->inject

Sample Preparation Workflow

LC-MS/MS Analysis

Instrumentation:

  • Waters Acquity UPLC™ H-Class system or equivalent.[1][4][5]

  • Triple quadrupole mass spectrometer (e.g., AB Sciex API 5000 or Waters Xevo TQ-S).[2]

Chromatographic Conditions:

  • Column: Acquity UPLC™ BEH C18, 50 × 2.1 mm, 1.7 µm.[1][4][5]

  • Mobile Phase: 50:50 (v/v) mixture of acetonitrile and 10 mM ammonium acetate (pH 3.5).[1][4][5]

  • Flow Rate: 0.3 mL/min.[1][4][5]

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.[2]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1][4][5]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions:

    • Dihydroartemisinin (DHA): m/z 302 → 163.[1]

    • This compound (IS): m/z 307 → 272.[1]

  • Cone Voltage: 12 V for DHA, 14 V for DHA-d5.[1]

  • Collision Energy: Optimized for specific instrument.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 500 °C.

G cluster_lcms LC-MS/MS Analysis Logical Flow autosampler Autosampler (Injects Sample) column C18 Column (Analyte Separation) autosampler->column pump UPLC Pump (Mobile Phase Delivery) pump->column ms Mass Spectrometer (Detection & Quantification) column->ms data Data System (Peak Integration & Analysis) ms->data

LC-MS/MS System Workflow

Data Analysis and Quantification
  • Software: MassLynx™ Mass Spectrometry Software or equivalent.[1]

  • Quantification: The concentration of DHA in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of DHA in the unknown samples is then interpolated from this calibration curve.

Method Validation Considerations

A full validation of this method should be performed according to international guidelines, assessing selectivity, linearity, LLOQ, accuracy, precision, matrix effect, and stability.[1][4][5][6]

  • Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences at the retention times of DHA and DHA-d5.

  • Stability: The stability of DHA in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C. It has been noted that artemisinin derivatives can be unstable in plasma, particularly from malaria patients, and the use of stabilizing agents like hydrogen peroxide may be necessary.[2]

Conclusion

The described LC-MS/MS method, employing this compound as an internal standard, provides a robust, sensitive, and reliable approach for the quantification of Dihydroartemisinin in human plasma. This methodology is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research. The use of a stable isotope-labeled internal standard is paramount in minimizing analytical variability and ensuring data of the highest quality.

References

Application Note: High-Throughput Bioanalytical Method for Dihydroartemisinin in Human Plasma using LC-MS/MS with Dihydroartemisinin-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of Dihydroartemisinin (DHA) in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by rapid chromatographic separation using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Dihydroartemisinin-d5 is employed as the internal standard (IS) to ensure high accuracy and precision. The method was validated according to established bioanalytical method validation guidelines and is suitable for pharmacokinetic studies.

Introduction

Dihydroartemisinin (DHA) is the active metabolite of several artemisinin-based antimalarial drugs, such as artesunate and artemether.[1][2][3] Accurate quantification of DHA in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens and ensure therapeutic efficacy. Due to its rapid in vivo conversion, determining DHA concentrations provides a reliable measure of the active therapeutic agent.[2]

Challenges in the bioanalysis of DHA include its potential for instability in certain matrices and the need for a highly sensitive assay to capture its pharmacokinetic profile accurately.[4][5] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for correcting matrix effects and variability in extraction and ionization, thereby enhancing the method's robustness and reliability.[6] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of DHA in human plasma.

Experimental

Materials and Reagents
  • Dihydroartemisinin (DHA) reference standard

  • This compound (DHA-d5) internal standard (IS)[6]

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Ammonium acetate

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: Waters Acquity UPLC™ H-Class system[7]

  • Mass Spectrometer: AB Sciex API 5000™ or equivalent triple quadrupole mass spectrometer[4]

  • Analytical Column: Waters Acquity UPLC™ BEH C18 (50 x 2.1 mm, 1.7 µm)[7][8]

Standard Solutions

Stock solutions of DHA and DHA-d5 were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution in 50% acetonitrile. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank human plasma.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of ice-cold acetonitrile containing the internal standard (DHA-d5) at a concentration of 50 ng/mL.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 rpm for 5 minutes.

  • Transfer 100 µL of the clear supernatant to a 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column Waters Acquity UPLC™ BEH C18 (50 x 2.1 mm, 1.7 µm)[7][8]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 3.5[7]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[4]
Flow Rate 0.3 mL/min[7]
Gradient Isocratic: 50% A, 50% B[7]
Run Time 3 minutes
Injection Volume 5 µL[7]
Column Temperature 40 °C
Autosampler Temp 10 °C[1]

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[7]
MRM Transitions DHA: m/z 302.2 -> 163.1DHA-d5: m/z 307.2 -> 166.1
Dwell Time 150 ms
Collision Gas Nitrogen
IonSpray Voltage 5500 V
Temperature 500 °C

Method Validation Summary

The bioanalytical method was validated for linearity, sensitivity, accuracy, precision, recovery, and stability as per regulatory guidelines.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for DHA in human plasma.[7][8] The coefficient of determination (r²) was consistently >0.995. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio of >10.[7]

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, medium, and high. The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 1< 1585-115< 1585-115
Low QC 3< 1090-110< 1090-110
Mid QC 100< 892-108< 892-108
High QC 800< 793-107< 793-107
Recovery and Matrix Effect

The extraction recovery of DHA was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples. The matrix effect was assessed by comparing the peak areas of post-extraction spiked samples to those of neat solutions.

AnalyteExtraction Recovery (%)Matrix Effect (%)
DHA > 85< 15
DHA-d5 > 85< 15
Stability

The stability of DHA in human plasma was evaluated under various conditions, as summarized below.

Stability ConditionDurationStability (%)
Bench-top 6 hours at room temperature95-105
Freeze-thaw 3 cycles93-107
Long-term 30 days at -80 °C92-108
Post-preparative 24 hours in autosampler96-104

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is_addition Add Acetonitrile with IS (DHA-d5) plasma->is_addition vortex Vortex is_addition->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Data Quantification detection->quantification

Caption: Bioanalytical workflow for DHA quantification.

Metabolic Pathway and Mechanism of Action

G cluster_prodrugs Artemisinin Prodrugs cluster_action Mechanism of Action Artesunate Artesunate DHA Dihydroartemisinin (DHA) (Active Metabolite) Artesunate->DHA Artemether Artemether Artemether->DHA Endoperoxide Endoperoxide Bridge Cleavage (Fe²⁺ mediated) DHA->Endoperoxide FreeRadicals Generation of Reactive Oxygen Species (Free Radicals) Endoperoxide->FreeRadicals Damage Parasite Protein and Membrane Damage FreeRadicals->Damage Death Parasite Death Damage->Death

Caption: Metabolic activation and action of DHA.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Dihydroartemisinin in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for supporting clinical and preclinical pharmacokinetic studies of artemisinin-based therapies.

References

Application Notes: Protocol for Using Dihydroartemisinin-d5 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is the primary active metabolite of artemisinin-based compounds.[1] Initially recognized for its potent anti-malarial properties, DHA has garnered significant attention for its broad-spectrum anti-cancer activities.[2][3][4] It has been shown to inhibit the growth of various cancer cell lines, including those of the pancreas, lungs, colon, and ovaries.[5][6][7][8] Dihydroartemisinin-d5 (DHA-d5) is a deuterated form of DHA, commonly used as an internal standard in analytical methods such as mass spectrometry for pharmacokinetic studies. For the purposes of cell-based biological assays, the protocols for DHA are directly applicable to DHA-d5, as the deuterium labeling is not expected to significantly alter its fundamental biological mechanism.

Mechanism of Action

DHA exerts its cytotoxic effects on cancer cells through a multi-faceted approach. The core of its mechanism involves the endoperoxide bridge within its structure, which reacts with intracellular ferrous iron, a substance more abundant in cancer cells than in normal cells.[7][9] This reaction generates a burst of reactive oxygen species (ROS), leading to significant oxidative stress.[1][3]

The resulting cellular damage triggers several downstream events:

  • Induction of Apoptosis: DHA promotes programmed cell death by activating caspase-dependent pathways and regulating the balance of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2.[1][2]

  • Cell Cycle Arrest: It can halt the cell cycle, often at the G0/G1 or G2/M phase, preventing cancer cell proliferation.[1][8][10][11][12]

  • Inhibition of Key Signaling Pathways: DHA has been shown to modulate numerous signaling pathways crucial for cancer cell survival and proliferation, including the NF-κB, PI3K/AKT, Hedgehog, and mTOR pathways.[2][6][10][13]

  • Anti-Angiogenesis and Anti-Metastasis: DHA can also inhibit the formation of new blood vessels (angiogenesis) and prevent the spread of cancer cells.[2][3]

Data Presentation: In Vitro Efficacy of Dihydroartemisinin

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dihydroartemisinin (DHA) in various cancer cell lines as reported in the literature.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
SH-SY5YNeuroblastoma243[14]
JurkatT-cell Lymphoma4821.73[12]
JurkatT-cell Lymphoma7214.56[12]
HCT116Colorectal Cancer4821.45[11]
SW 948Colon Cancer24~40[5]
SW 948Colon Cancer48~28[5]
A549Lung Cancer48~20[8]
AsPC-1Pancreatic Cancer72~15[10]
BxPC-3Pancreatic Cancer72~12[10]

Experimental Workflow for Cell-Based Assays

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Treatment & Incubation cluster_analysis Phase 3: Analysis A Prepare DHA-d5 Stock Solution (in DMSO) C Treat Cells with Varying [DHA-d5] A->C B Seed Cells in Multi-well Plate B->C D Incubate for 24-72 hours C->D E Perform Cell-Based Assay (e.g., Viability, Apoptosis, Cell Cycle) D->E F Acquire & Analyze Data E->F

Caption: General experimental workflow for assessing the effects of DHA-d5.

Dihydroartemisinin Signaling Pathway in Cancer Cells

G cluster_inhibit Inhibitory Effects cluster_activate Activatory Effects cluster_outcome Cellular Outcomes DHA Dihydroartemisinin (DHA) ROS ↑ Reactive Oxygen Species (ROS) DHA->ROS NFkB NF-κB Pathway ROS->NFkB AKT PI3K/AKT/mTOR ROS->AKT Hedgehog Hedgehog Pathway ROS->Hedgehog Caspases Caspase Activation ROS->Caspases AMPK AMPK Pathway ROS->AMPK Apoptosis Apoptosis NFkB->Apoptosis AKT->Apoptosis CycleArrest Cell Cycle Arrest AKT->CycleArrest Hedgehog->Apoptosis Caspases->Apoptosis AMPK->CycleArrest

Caption: Simplified signaling pathways affected by Dihydroartemisinin.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT or CCK-8)

This protocol is used to determine the cytotoxic effect of DHA-d5 on a cell population by measuring metabolic activity.

Materials:

  • This compound (DHA-d5)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8/WST-8 solution

  • Solubilization buffer (for MTT assay, e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of DHA-d5 (e.g., 20-50 mM) in sterile DMSO. DHA is poorly soluble in water.[7][15][16]

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in aliquots at -20°C or -80°C, protected from light.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 4x10³ to 1x10⁴ cells/well in 100 µL of medium).[14]

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • DHA-d5 Treatment:

    • Prepare serial dilutions of DHA-d5 from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 2.5, 5, 10, 20, 40, 80 µM).[12]

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).[10]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective DHA-d5 concentrations.

    • Include a "vehicle control" (medium with DMSO only) and a "blank control" (medium only, no cells).

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[5][12]

  • Viability Measurement: [17][18]

    • For MTT Assay:

      • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

      • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

      • Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the crystals.

      • Mix gently on an orbital shaker for 10-15 minutes.

    • For CCK-8/WST-8 Assay:

      • Add 10 µL of CCK-8 solution directly to each well.

      • Incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance on a microplate reader.

    • For MTT, the wavelength is typically 570 nm.

    • For CCK-8, the wavelength is 450 nm.[11]

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

    • Plot the viability percentage against the DHA-d5 concentration to determine the IC50 value using non-linear regression analysis.[11]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of DHA-d5 on cell cycle distribution.

Materials:

  • DHA-d5 and materials for cell treatment (as in Protocol 1)

  • 6-well plates

  • Trypsin-EDTA

  • Ice-cold PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates (e.g., 1x10⁶ cells/well) and allow them to attach overnight.[14]

    • Treat the cells with the desired concentrations of DHA-d5 (and a vehicle control) for the chosen duration (e.g., 48 hours).[8][11]

  • Cell Harvesting:

    • Collect both adherent and floating cells to ensure all apoptotic and viable cells are included.

    • Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

    • Combine the detached cells with the supernatant collected earlier.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet in a small volume of PBS (~500 µL).

    • While gently vortexing, add ice-cold 70% ethanol dropwise to a final volume of ~4 mL to fix the cells.[10][11]

    • Incubate for at least 4 hours (or overnight) at 4°C for fixation.

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate for 30 minutes in the dark at room temperature.[10][19]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

  • Data Analysis:

    • Compare the cell cycle distribution of DHA-d5-treated cells to the vehicle control to identify any cell cycle arrest. Present the data using bar graphs.[8][10]

References

Application Notes and Protocols for Dihydroartemisinin-d5 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Dihydroartemisinin-d5 (DHA-d5), a stable isotope-labeled derivative of the potent antimalarial drug Dihydroartemisinin (DHA), in drug metabolism and pharmacokinetic (DMPK) studies. The inclusion of a stable isotope label makes DHA-d5 an invaluable tool for accurately tracing and quantifying the metabolic fate of DHA.[1][2][3]

Introduction to Dihydroartemisinin and the Role of Stable Isotope Labeling

Dihydroartemisinin is the active metabolite of several artemisinin-based antimalarial drugs and is itself used in combination therapies.[3] Understanding its metabolic pathway and pharmacokinetic profile is crucial for optimizing its therapeutic efficacy and safety. Stable isotope labeling, where certain atoms in a drug molecule are replaced with their non-radioactive, heavier isotopes (e.g., deuterium, 13C, 15N), is a powerful technique in drug metabolism research.[2][3][4][5]

DHA-d5 serves as an ideal internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the precise quantification of DHA in biological matrices.[6] Its chemical and physical properties are nearly identical to unlabeled DHA, ensuring similar extraction recovery and ionization efficiency, while its distinct mass allows for clear differentiation by the mass spectrometer.[6]

Metabolic Pathways of Dihydroartemisinin

The metabolism of DHA primarily occurs in the liver and involves both Phase I and Phase II reactions. The key enzymes involved are from the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies.[7][8]

Phase I Metabolism (Oxidation): While DHA is an active metabolite of other artemisinins, it can also undergo further metabolism. In vitro studies with human liver microsomes have shown that CYP enzymes, such as CYP2B6 and CYP3A4, can contribute to the metabolism of artemisinin and its derivatives.[7][9][10]

Phase II Metabolism (Glucuronidation): The major metabolic pathway for the elimination of DHA is glucuronidation, which is catalyzed by UGT enzymes. This process involves the conjugation of glucuronic acid to DHA, forming a more water-soluble metabolite that can be readily excreted. The primary UGT isoforms responsible for DHA glucuronidation are UGT1A9 and UGT2B7.[7][11] The resulting metabolite is α-DHA-β-glucuronide.[11]

Below is a diagram illustrating the metabolic pathway of Dihydroartemisinin.

DHA_Metabolism Metabolic Pathway of Dihydroartemisinin (DHA) cluster_artemisinins Artemisinin Derivatives cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Artemether Artemether DHA Dihydroartemisinin (DHA) (Active Metabolite) Artemether->DHA CYP3A4/5, CYP2B6 Artesunate Artesunate Artesunate->DHA Esterases CYP_Metabolites Oxidative Metabolites (Minor Pathway) DHA->CYP_Metabolites CYP450s DHA_Glucuronide α-DHA-β-glucuronide (Inactive, Water-Soluble) DHA->DHA_Glucuronide UGT1A9, UGT2B7 Excretion Excretion (Urine and Feces) CYP_Metabolites->Excretion DHA_Glucuronide->Excretion

Metabolic pathway of Dihydroartemisinin (DHA).

Experimental Protocols

In Vitro Metabolism of Dihydroartemisinin using Human Liver Microsomes

This protocol is designed to determine the metabolic stability of DHA and identify its metabolites in vitro. This compound is used as an internal standard for accurate quantification.

Materials:

  • Dihydroartemisinin (DHA)

  • This compound (DHA-d5)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) for quenching the reaction

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of DHA and DHA-d5 in a suitable solvent (e.g., methanol or DMSO).

    • In a microcentrifuge tube, add phosphate buffer, the HLM suspension, and the DHA solution. The final concentration of microsomes is typically 0.5-1.0 mg/mL, and the substrate (DHA) concentration can range from 1-10 µM.[12]

    • For glucuronidation assays, add UDPGA to the incubation mixture.

  • Initiation of the Metabolic Reaction:

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.[13]

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction by adding a cold quenching solution (e.g., acetonitrile) containing a known concentration of the internal standard (DHA-d5).

    • Vortex the sample to precipitate the proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining DHA and the formation of its metabolites.

In Vivo Pharmacokinetic Study of Dihydroartemisinin in Rodents

This protocol outlines a typical pharmacokinetic study in rodents to determine key parameters such as clearance, volume of distribution, and half-life of DHA. DHA-d5 is used as the internal standard for the bioanalysis of plasma samples.

Materials:

  • Dihydroartemisinin (formulated for oral or intravenous administration)

  • This compound (for internal standard)

  • Sprague-Dawley rats or BALB/c mice[14][15]

  • Dosing vehicles (e.g., saline, PEG400)

  • Blood collection supplies (e.g., capillaries, EDTA tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Dosing:

    • Administer a single dose of DHA to the animals, either orally (gavage) or intravenously (tail vein injection). The dose will depend on the study objectives.

  • Blood Sampling:

    • At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours), collect blood samples into tubes containing an anticoagulant (e.g., EDTA).[14]

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Thaw the plasma samples.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard (DHA-d5).

    • Vortex and centrifuge the samples.

    • Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of DHA at each time point.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate pharmacokinetic parameters using non-compartmental or compartmental analysis software.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a drug metabolism study using a stable isotope-labeled compound like this compound.

Drug_Metabolism_Workflow Workflow for Drug Metabolism Study using Stable Isotope Labeling cluster_planning 1. Experimental Design cluster_execution 2. In Vitro / In Vivo Experiment cluster_analysis 3. Sample Preparation and Analysis cluster_data 4. Data Processing and Interpretation Study_Design Define Study Objectives (In Vitro / In Vivo) Protocol_Dev Develop Detailed Protocol Study_Design->Protocol_Dev Dosing Administer Unlabeled Drug (DHA) Protocol_Dev->Dosing Sampling Collect Biological Samples (e.g., Plasma, Microsomes) Dosing->Sampling Spiking Spike with Labeled Internal Standard (DHA-d5) Sampling->Spiking Extraction Protein Precipitation / Extraction Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantify Analyte Concentration LCMS->Quantification PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis Metabolite_ID Metabolite Identification Quantification->Metabolite_ID Report Generate Report PK_Analysis->Report Metabolite_ID->Report

Workflow for a drug metabolism study.

Quantitative Data

Table 1: Enzyme Kinetics of Dihydroartemisinin Glucuronidation in Human Liver Microsomes and Recombinant UGTs[11]
Enzyme SourceKm (µM)Vmax (pmol/min/mg)
Human Liver Microsomes90 ± 16177 ± 47
Recombinant UGT1A9328.9
Recombinant UGT2B743810.9
Table 2: Pharmacokinetic Parameters of Dihydroartemisinin in Mice[16]
ConditionHalf-life (t1/2) (min)Clearance (CL/F) (L/hr/kg)Volume of Distribution (V/F) (L/kg)
Malaria-infected Mice2561.336.3
Control Mice1950.923.0
Table 3: LC-MS/MS Method Validation Parameters for Dihydroartemisinin Quantification[6][17]
ParameterValue
Linearity Range1 - 1,000 ng/mL
Correlation Coefficient (r2)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy and Precision BiasWithin 15% (20% at LLOQ)
Matrix Effect< 15%
Internal StandardStable Isotope Labeled DHA (DHA-d5)

Conclusion

This compound is an essential tool for the accurate and reliable study of dihydroartemisinin's metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS-based bioanalysis allows for precise quantification, which is fundamental for determining key DMPK parameters. The provided protocols and data serve as a valuable resource for researchers in the field of drug development, aiding in the design and execution of robust metabolism studies.

References

Application Notes & Protocols for Dihydroartemisinin-d5 Standard Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Dihydroartemisinin-d5 (DHA-d5) standard solutions, intended for use as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS).

Application Notes

This compound is a deuterated analog of Dihydroartemisinin (DHA), the active metabolite of artemisinin-based antimalarial drugs. Its use as an internal standard is crucial for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical results. The key to reliable quantification lies in the accurate preparation and proper storage of the standard solutions.

Key Considerations

Solubility: Dihydroartemisinin is characterized by its poor aqueous solubility.[1][2] Therefore, organic solvents are required to prepare stock solutions. The choice of solvent should be compatible with the analytical method to be employed.

Stability: DHA and its deuterated analog are chemically unstable, particularly in biological matrices and at neutral or alkaline pH.[3] Degradation is influenced by temperature, pH, and the presence of biological components like ferrous iron.[3] For analytical accuracy, it is imperative to handle and store solutions under conditions that minimize degradation. Stock solutions are typically stored at low temperatures (4°C for short-term and -20°C or -80°C for long-term storage).[4][5][6]

Data Presentation

The following tables summarize key quantitative data for Dihydroartemisinin, which is directly applicable to its deuterated form, DHA-d5.

Table 1: Solubility of Dihydroartemisinin

SolventSolubility (25°C)Citation
Dimethyl Sulfoxide (DMSO)56 mg/mL (196.94 mM)[7]
Ethanol56 mg/mL (196.94 mM)[7]
AcetoneSoluble[8]
WaterInsoluble (<0.1 g/L)[2][7]

Table 2: Stability of Dihydroartemisinin

ConditionObservationCitation
In Plasma (37°C)Activity reduced by half after ~3 hours.[3]
In PBS (pH 7.4, 37°C)Half-life of approximately 5.5 hours.[3]
Predosed plates (4°C)Shelf-life of 8 weeks.[5]
Predosed plates (25°C)Shelf-life of 4 weeks.[5]

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of DHA-d5 standard solutions. It is recommended to perform all procedures in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).

Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution

Materials and Equipment:

  • This compound (solid form, high purity)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Analytical balance (readable to at least 0.01 mg)

  • Pipettes and appropriate tips

  • High-purity solvent (e.g., ethanol, acetonitrile, or DMSO)

  • Vortex mixer

  • Amber glass vials for storage

Procedure:

  • Weighing: Accurately weigh a precise amount (e.g., 1.0 mg) of DHA-d5 solid using an analytical balance.

  • Dissolution: Quantitatively transfer the weighed DHA-d5 into a 1 mL Class A volumetric flask.

  • Solvent Addition: Add a small amount of the chosen solvent (e.g., ethanol) to dissolve the solid.[9] Vortex gently if necessary to ensure complete dissolution.

  • Volume Adjustment: Once fully dissolved, bring the solution to the final volume with the solvent. Ensure the meniscus is precisely on the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution into a clearly labeled amber glass vial. Store at -20°C or below for long-term stability.

Protocol 2: Preparation of Working Standard Solutions and Calibration Curve

Materials and Equipment:

  • Primary Stock Solution (1 mg/mL)

  • Diluent solvent (e.g., 50:50 ethanol-water, or a solvent matching the initial mobile phase of the analytical method)[9]

  • Volumetric flasks or microtubes

  • Calibrated pipettes

Procedure:

  • Intermediate Stock Solution: Prepare an intermediate stock solution (e.g., 100 µg/mL) by diluting the primary stock solution. For example, pipette 100 µL of the 1 mg/mL primary stock into a 1 mL volumetric flask and fill to the mark with the diluent.

  • Serial Dilutions: Perform serial dilutions from the intermediate stock solution to prepare a series of working standards for the calibration curve. An example calibration curve range for LC-MS analysis is 0.01 µg/mL to 2 µg/mL.[4][10]

  • Example Dilution Scheme (for a 1 µg/mL standard):

    • Pipette 10 µL of the 100 µg/mL intermediate stock solution into a 1 mL tube.

    • Add 990 µL of the diluent to achieve a final concentration of 1 µg/mL.

  • Final Preparation: The working solutions should be prepared fresh on the day of analysis.[11] If used for spiking into biological samples like plasma, they should be kept on ice during the procedure.[9]

Visualizations

The following diagrams illustrate the workflow for the preparation of this compound standard solutions.

G cluster_prep Preparation of Primary Stock Solution cluster_dilution Preparation of Working Solutions weigh 1. Weigh DHA-d5 Solid transfer 2. Transfer to Volumetric Flask weigh->transfer dissolve 3. Dissolve in Organic Solvent transfer->dissolve fill 4. Fill to Volume dissolve->fill store_stock 5. Store at ≤ -20°C fill->store_stock dilute_intermediate 6. Prepare Intermediate Stock (e.g., 100 µg/mL) store_stock->dilute_intermediate serial_dilute 7. Perform Serial Dilutions dilute_intermediate->serial_dilute cal_standards 8. Create Calibration Standards serial_dilute->cal_standards use_now 9. Use for Analysis cal_standards->use_now

Caption: Workflow for DHA-d5 Standard Solution Preparation.

References

Application Notes and Protocols for Solid-Phase Extraction of Dihydroartemisinin with Dihydroartemisinin-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Dihydroartemisinin (DHA) in biological matrices, primarily human plasma, using solid-phase extraction (SPE) with Dihydroartemisinin-d5 as an internal standard (IS). This method is crucial for pharmacokinetic and bioavailability studies in drug development.

Introduction

Dihydroartemisinin is the active metabolite of several artemisinin-based antimalarial drugs. Accurate quantification of DHA in biological samples is essential for assessing the efficacy and pharmacokinetics of these life-saving therapies. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in the extraction process and instrument response, thereby ensuring high accuracy and precision of the analytical method.[1]

Challenges in the bioanalysis of artemisinin derivatives include their potential degradation in biological matrices, particularly in the presence of heme from hemolyzed samples.[1][2] Methodologies often incorporate stabilization steps to mitigate this issue.[1]

Experimental Protocols

This section outlines a comprehensive protocol for the solid-phase extraction of DHA from human plasma using this compound as an internal standard. The protocol is a synthesis of methodologies reported in the scientific literature.[3][4][5]

Materials and Reagents
  • Dihydroartemisinin (DHA) reference standard

  • This compound (DHA-d5) internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium acetate

  • Human plasma (with anticoagulant, e.g., heparin)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB, Supelclean LC-18)[6]

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of DHA and DHA-d5 in methanol or ethanol at a concentration of 1 mg/mL.[3]

  • Working Standard Solutions: Prepare serial dilutions of the DHA stock solution with a suitable solvent (e.g., 50:50 ethanol:water) to create working standard solutions for spiking into blank plasma to generate a calibration curve.[3]

  • Internal Standard Working Solution: Prepare a working solution of DHA-d5 at a specific concentration (e.g., 100 ng/mL) in an appropriate solvent.[3]

  • Calibration Curve and QC Samples: Spike blank human plasma with the DHA working standard solutions to create a calibration curve over a desired concentration range (e.g., 1–1000 ng/mL).[3] Prepare quality control samples at low, medium, and high concentrations in the same manner.[3][7]

Solid-Phase Extraction (SPE) Protocol
  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma sample, calibration standard, or QC sample, add 150 µL of the internal standard working solution (DHA-d5 in 50:50 plasma:water).[3]

    • Vortex mix the samples.

    • For stabilization, especially with hemolyzed samples, pre-treatment with hydrogen peroxide or acidification with formic acid may be necessary.[1][5]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge (e.g., Oasis HLB µ-elution plate) sequentially with 750 µL of acetonitrile, 750 µL of methanol, and 200 µL of water under a low vacuum.[3]

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge to remove interferences. A typical wash sequence could be with water followed by a weak organic solvent solution (e.g., 5% acetonitrile in water).[5]

  • Elution:

    • Elute the analyte and internal standard from the cartridge using a small volume of a strong organic solvent mixture. A common elution solvent is a mixture of methanol and acetonitrile (e.g., 90:10 v/v), followed by water.[3][8]

  • Post-Elution Processing:

    • The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis. Some protocols may involve an equilibration step at a low temperature to allow for the interconversion of DHA epimers.[3]

LC-MS/MS Analysis
  • Chromatographic Column: A C18 column is commonly used for the separation of DHA.[3]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate with formic acid) in an isocratic or gradient elution.[3][9][10]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. The transitions for DHA and DHA-d5 are monitored in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of DHA using SPE and LC-MS/MS with a stable isotope-labeled internal standard.

Table 1: Calibration Curve and Linearity

ParameterValueReference
Concentration Range1 - 1,000 ng/mL[3]
Linearity (r²)> 0.995[3]
Regression ModelWeighted linear regression (1/x or 1/x²)[8]

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (% Bias)Reference
LLOQ1< 20%< 20%± 20%[3]
Low5< 15%< 15%± 15%[3]
Medium402< 15%< 15%± 15%[3]
High800< 15%< 15%± 15%[3]

Table 3: Recovery and Matrix Effect

ParameterValueReference
Extraction Recovery> 85%[4]
Matrix Effect< 15%[3]

Visualizations

Experimental Workflow

SPE_Workflow Sample Plasma Sample (100 µL) IS_Addition Add this compound Internal Standard (150 µL) Sample->IS_Addition Pre_treatment Sample Pre-treatment (Vortex) IS_Addition->Pre_treatment Sample_Load Sample Loading Pre_treatment->Sample_Load SPE_Condition SPE Cartridge Conditioning (Acetonitrile, Methanol, Water) SPE_Condition->Sample_Load Washing Washing (e.g., Water, 5% Acetonitrile) Sample_Load->Washing Elution Elution (e.g., 90:10 Methanol:Acetonitrile) Washing->Elution Post_Elution Post-Elution Processing (Evaporation & Reconstitution) Elution->Post_Elution LCMS_Analysis LC-MS/MS Analysis Post_Elution->LCMS_Analysis

Caption: Solid-Phase Extraction Workflow for Dihydroartemisinin.

Logical Relationship of Analytical Method Components

Analytical_Method Analyte Dihydroartemisinin (DHA) SPE Solid-Phase Extraction Analyte->SPE IS This compound (IS) IS->SPE Matrix Biological Matrix (e.g., Plasma) Matrix->SPE LC Liquid Chromatography (Separation) SPE->LC Clean Extract MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Separated Analytes Result Accurate Quantification MSMS->Result Ratio of DHA/IS

Caption: Key Components of the Bioanalytical Method.

References

Application Note: High-Recovery Liquid-Liquid Extraction of Dihydroartemisinin from Human Plasma using a d5-Labeled Internal Standard for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable liquid-liquid extraction (LLE) protocol for the quantitative analysis of Dihydroartemisinin (DHA) in human plasma. The method incorporates a deuterated internal standard (DHA-d5) to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation. This protocol is optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), making it suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.

Introduction

Dihydroartemisinin (DHA) is the active metabolite of the artemisinin class of antimalarial drugs, including artesunate and artemether.[1] Accurate quantification of DHA in biological matrices like plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. Liquid-liquid extraction is a widely used sample preparation technique that offers a high degree of sample cleanup by separating the analyte of interest from endogenous interferences. The use of a stable isotope-labeled internal standard, such as DHA-d5, is critical for correcting for potential losses during the multi-step extraction process and for mitigating ion suppression or enhancement in the mass spectrometer.[2][3] This protocol provides a detailed, step-by-step methodology for the extraction of DHA from human plasma, leading to reliable and reproducible results.

Materials and Reagents

  • Dihydroartemisinin (DHA) reference standard

  • Dihydroartemisinin-d5 (DHA-d5) internal standard

  • Human plasma (K2-EDTA)

  • Dichloromethane (HPLC grade)

  • Tert-methyl butyl ether (HPLC grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Experimental Protocols

Preparation of Stock and Working Solutions
  • DHA Stock Solution (1 mg/mL): Accurately weigh and dissolve DHA reference standard in acetonitrile to a final concentration of 1 mg/mL.

  • DHA-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve DHA-d5 in acetonitrile to a final concentration of 1 mg/mL.

  • DHA Working Solutions: Prepare serial dilutions of the DHA stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards at desired concentrations.

  • IS Working Solution (100 ng/mL): Dilute the DHA-d5 stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction
  • Sample Aliquoting: Pipette 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the 100 ng/mL DHA-d5 internal standard working solution to each tube.

  • Vortexing: Briefly vortex the mixture for 10 seconds.

  • Extraction Solvent Addition: Add 600 µL of the extraction solvent mixture (Dichloromethane: Tert-methyl butyl ether, 8:2 v/v) to each tube.[1]

  • Extraction: Vortex the tubes vigorously for 5 minutes to ensure thorough mixing and extraction.[4][5]

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.[4][5]

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean 1.5 mL microcentrifuge tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.[1]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:10 mM ammonium acetate with 0.1% formic acid).[6][7]

  • Final Vortex and Transfer: Vortex the reconstituted sample for 30 seconds and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm or equivalent[6][7]

  • Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% Formic Acid[6][7]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[6][7]

  • Flow Rate: 0.3 mL/min[6][7]

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[6][7]

  • MS/MS Transitions:

    • DHA: Precursor ion m/z 307 -> Product ion m/z 261[1]

    • DHA-d5: Monitor the appropriate precursor and product ions for the d5-labeled standard. (Note: The exact m/z values will depend on the position of the deuterium labels and should be confirmed by infusion of the standard.)

Data Presentation

The following table summarizes typical performance characteristics for the analysis of Dihydroartemisinin in human plasma using methods similar to the one described.

ParameterTypical ValueReference
Linearity Range1 - 1,000 ng/mL[6][7]
Lower Limit of Quantification (LLOQ)0.6 - 10 ng/mL[1][8]
AccuracyWithin ±15% (±20% at LLOQ)[6][7]
Precision (CV%)< 15% (< 20% at LLOQ)[6][7]
Recovery80 - 112%[1][9]
Matrix Effect< 15%[6]

Experimental Workflow Diagram

LLE_Workflow start Start: Human Plasma Sample spike_is Spike with DHA-d5 Internal Standard start->spike_is vortex1 Vortex Briefly spike_is->vortex1 add_solvent Add Extraction Solvent (Dichloromethane:tert-Butyl Ether) vortex1->add_solvent extract Vortex Vigorously (5 min) add_solvent->extract centrifuge Centrifuge (10,000 rpm, 10 min) extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow for DHA.

Conclusion

The described liquid-liquid extraction protocol using a d5-labeled internal standard provides a reliable and high-recovery method for the quantification of Dihydroartemisinin in human plasma. The inclusion of a stable isotope-labeled internal standard is crucial for minimizing analytical variability and ensuring data integrity. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the bioanalysis of artemisinin derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Dihydroartemisinin-d5 (DHA-d5) Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Dihydroartemisinin-d5 (DHA-d5) during sample preparation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and processing of samples containing DHA-d5.

Issue Potential Cause Recommended Solution
Low or no recovery of DHA-d5 Degradation due to heme presence: Hemolysis of blood samples releases heme, which contains ferrous iron (Fe(II)) that catalyzes the degradation of the endoperoxide bridge of DHA-d5.[1][2]Minimize hemolysis: Use proper blood collection techniques (e.g., appropriate needle gauge, gentle mixing with anticoagulant). Centrifuge samples promptly to separate plasma/serum. Use a stabilizer: Add hydrogen peroxide (H₂O₂), typically at a low concentration (e.g., 1%), to the internal standard solution used for sample processing. H₂O₂ can help to protect the artemisinin derivatives from degradation.
pH-dependent degradation: DHA-d5 is unstable at neutral to alkaline pH (pH ≥ 7), which is typical of biological matrices like plasma.[1][2]Acidify the sample: During the extraction process, particularly with protein precipitation or solid-phase extraction, use an acidic solution (e.g., 1% formic acid in the internal standard solution or mobile phase) to lower the pH of the sample and enhance stability.
Thermal degradation: Elevated temperatures accelerate the degradation of DHA-d5.Maintain cold chain: Keep samples on ice or at 4°C during all processing steps. Use pre-chilled solvents and centrifuge at refrigerated temperatures. For long-term storage, samples should be kept at -70°C or lower.[1][3]
Inconsistent or variable results Incomplete protein precipitation: Inadequate removal of plasma proteins can lead to matrix effects and inconsistent recovery.Optimize protein precipitation: Use a sufficient volume of ice-cold acetonitrile or methanol (typically 2-3 volumes of solvent to 1 volume of plasma). Ensure thorough vortexing and adequate centrifugation time and speed to achieve a clear supernatant.
Photosensitivity: Exposure to light, particularly UV light, can contribute to the degradation of artemisinin derivatives.Protect from light: Whenever possible, work with DHA-d5 and prepared samples under amber or low-light conditions. Use amber-colored vials for sample storage and analysis.
Peak tailing or splitting in chromatography Epimerization: Dihydroartemisinin exists as α and β epimers, which can interconvert in solution. This can lead to broadened or split peaks in the chromatogram.Standardize analytical conditions: Use a consistent and well-defined chromatographic method. The β-DHA epimer is generally the major and more stable form and is typically used for quantification. Ensure that the analytical method provides adequate separation and that the integration of the correct peak is consistent.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable in plasma samples?

A1: The instability of this compound (DHA-d5) in plasma is primarily due to two factors. First, the presence of ferrous iron (Fe(II)) in heme, which is released from red blood cells during hemolysis, catalytically degrades the endoperoxide bridge essential for the compound's structure and activity.[1][2] Second, the physiological pH of plasma (around 7.4) promotes the degradation of DHA-d5, which is more stable in acidic conditions.[1][2]

Q2: What is the best way to store plasma samples for DHA-d5 analysis?

A2: For long-term stability, plasma samples intended for DHA-d5 analysis should be stored at ultra-low temperatures, specifically at -70°C or colder.[3] It is also crucial to minimize freeze-thaw cycles, as these can accelerate degradation.

Q3: Can I use antioxidants other than hydrogen peroxide to stabilize DHA-d5?

A3: While hydrogen peroxide has been shown to be an effective stabilizer for artemisinin derivatives in plasma samples, other antioxidants could potentially be used. However, their effectiveness and potential for interference with the analytical method would need to be thoroughly validated. The principle is to mitigate the oxidative degradation initiated by factors like heme.

Q4: How does temperature affect the stability of DHA-d5?

A4: Temperature has a significant impact on the stability of DHA-d5. Increased temperatures accelerate the rate of degradation. Therefore, it is critical to maintain a cold chain throughout the sample preparation process, including keeping samples on ice, using chilled solvents, and performing centrifugation at refrigerated temperatures.[1]

Q5: Is it necessary to protect DHA-d5 from light?

A5: Yes, it is advisable to protect DHA-d5 and the samples containing it from light. Artemisinin and its derivatives can be susceptible to photodegradation.[4] Working in a dimly lit environment and using amber vials for storage and in the autosampler can help minimize this degradation pathway.

Quantitative Data Summary

The following tables summarize the stability of Dihydroartemisinin (DHA), which is a close structural analog of DHA-d5 and is expected to have very similar stability characteristics.

Table 1: Half-life of Dihydroartemisinin (DHA) at 37°C

Condition Half-life (t₁/₂) in hours Reference
pH 7.45.5[2]
Plasma2.3[2]

Table 2: Effect of Temperature on Dihydroartemisinin (DHA) Activity in Plasma

Incubation Time (hours) Residual Activity at 37°C Residual Activity at 40°C Reference
3<50%Lower than at 37°C[2]
6~15%Lower than at 37°C[2]

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol is a general guideline for the extraction of DHA-d5 from plasma samples.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Once thawed, vortex the samples gently and aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard (IS) solution containing DHA-d5 dissolved in an appropriate solvent (e.g., acetonitrile) with a stabilizer like 1% hydrogen peroxide.

  • Protein Precipitation: Add 200-300 µL of ice-cold acetonitrile containing 1% formic acid to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a well plate for LC-MS analysis.

  • Analysis: Inject the supernatant into the LC-MS/MS system for quantification.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation (in low light) cluster_analysis Analysis blood_collection Whole Blood Collection (Minimize Hemolysis) centrifugation Prompt Centrifugation (4°C) blood_collection->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation storage Long-term Storage (-70°C or colder) plasma_separation->storage thawing Thaw Plasma on Ice storage->thawing is_addition Add IS (DHA-d5) with 1% H₂O₂ Stabilizer thawing->is_addition precipitation Protein Precipitation (Ice-cold Acetonitrile with 1% Formic Acid) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge_prep Centrifuge (4°C) vortex->centrifuge_prep supernatant_transfer Transfer Supernatant centrifuge_prep->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis

Caption: Experimental workflow for preventing DHA-d5 degradation.

degradation_pathways cluster_factors Degradation Factors cluster_prevention Prevention Strategies DHA_d5 This compound (DHA-d5) Degradation Degradation Products DHA_d5->Degradation Degradation Heme Heme (Fe²⁺) from Hemolysis Heme->Degradation High_pH Neutral to Alkaline pH (pH ≥ 7) High_pH->Degradation High_Temp Elevated Temperature High_Temp->Degradation Light Light Exposure Light->Degradation Minimize_Hemolysis Minimize Hemolysis Minimize_Hemolysis->Degradation Acidification Acidification (e.g., Formic Acid) Acidification->Degradation Cold_Chain Maintain Cold Chain (Ice, 4°C) Cold_Chain->Degradation Light_Protection Protect from Light Light_Protection->Degradation Stabilizer Add Stabilizer (e.g., H₂O₂) Stabilizer->Degradation

Caption: Factors causing DHA-d5 degradation and prevention strategies.

References

Technical Support Center: Dihydroartemisinin-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Dihydroartemisinin-d5. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions for Dihydroartemisinin (DHA) and its stable isotope-labeled internal standard, this compound (DHA-d5)?

A1: In positive electrospray ionization (ESI+) mode, DHA commonly forms an ammonium adduct [M+NH₄]⁺ or a sodium adduct [M+Na]⁺. The selection of precursor and product ions is critical for sensitivity and specificity. This compound will have a corresponding mass shift.

  • For Dihydroartemisinin (DHA):

    • A common precursor ion is m/z 302, which corresponds to the [M+NH₄]⁺ adduct.[1][2]

    • Another potential precursor is the sodium adduct [M+Na]⁺ at m/z 307.[3]

    • The most stable and abundant fragment ion is often observed at m/z 163.[2]

    • Therefore, a primary Multiple Reaction Monitoring (MRM) transition is m/z 302 -> 163 .[2]

    • Other common fragments reported are m/z 267 and 284.[1]

  • For Stable Isotope-Labeled DHA (SIL-DHA), including DHA-d5:

    • The precursor ion will be shifted by the number of deuterium atoms. For a SIL-DHA, a precursor of m/z 307 is used.[2]

    • A stable fragment ion for this SIL-DHA is reported at m/z 272 .[2]

    • The recommended MRM transition for the internal standard is m/z 307 -> 272 .[2]

Q2: Which ionization mode is best for analyzing this compound?

A2: Positive electrospray ionization (ESI+) mode is consistently reported as the preferred method for the analysis of dihydroartemisinin and its derivatives.[1][2][4][5][6] This mode allows for the formation of detectable adducts, such as ammonium [M+NH₄]⁺ or sodium [M+Na]⁺, which provide a strong signal for quantification.

Q3: My DHA signal is unstable, especially in plasma from malaria patients. What could be the cause?

A3: Artemisinin derivatives, including DHA, are known to degrade in the presence of iron (Fe²⁺).[6] Plasma samples from malaria patients may have elevated levels of free iron from hemoglobin, leading to analyte degradation during sample preparation.[6] One study found that adding hydrogen peroxide (H₂O₂) can act as a stabilizing agent to protect the drugs from this degradation.[6]

Q4: I am observing two peaks for Dihydroartemisinin. Is this normal?

A4: Yes, it is common to observe two chromatographic peaks for DHA. These peaks represent the α- and β-epimers (or tautomers) of the molecule.[1][5] For quantification, it is important to be consistent. Some methods quantify using only the major, more stable β-DHA peak, while others sum both peaks.[1][2]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity

Potential Cause Troubleshooting Step Explanation
Suboptimal MS Parameters Infuse a standard solution of DHA and DHA-d5 directly into the mass spectrometer to optimize parameters like cone voltage and collision energy.[2]Autotuning can establish the most sensitive precursor-to-product ion transitions and the optimal energy settings for fragmentation.[2] For DHA, a cone voltage of 12 V and collision energy of 20 V has been used, while for a SIL-DHA, 14 V and 12 V were used, respectively.[2]
Inefficient Ionization Modify the mobile phase. Ensure the presence of an agent to promote adduct formation, such as ammonium acetate or ammonium formate.[1][4] Adding a primary amine like dodecylamine has also been shown to enhance sensitivity by forming a single dominant adduct.DHA relies on forming adducts for efficient ionization. The mobile phase composition directly impacts the formation and stability of these ions.
Analyte Degradation For plasma samples, consider pre-treating with a stabilizing agent like hydrogen peroxide (H₂O₂). Acidifying the plasma with formic acid has also been shown to significantly increase recovery.[6]Iron from hemolyzed plasma can degrade DHA.[6] Stabilization and acidification can prevent this loss and improve analyte recovery during extraction.
Poor Extraction Recovery Evaluate your sample preparation method. Compare protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][7] For SPE, ensure the sorbent (e.g., Oasis HLB) and elution solvents are appropriate.The chosen extraction method must efficiently isolate the analyte from the matrix. A complex matrix like plasma often benefits from a more thorough cleanup like SPE to reduce matrix effects and improve recovery.[6]

Issue 2: Poor Peak Shape or Chromatographic Resolution

Potential Cause Troubleshooting Step Explanation
Inappropriate Column Use a high-efficiency C18 column. Several studies have successfully used columns like the Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or HSS C18 (100 x 2.1 mm, 1.8 µm).[2][4]A modern, high-resolution column with a small particle size is essential for achieving sharp, symmetrical peaks and separating the analyte from matrix interferences.
Suboptimal Mobile Phase Adjust the mobile phase composition. A common starting point is a mixture of acetonitrile and an aqueous buffer like 10 mM ammonium acetate (pH 3.5-4.5).[1][2] An isocratic mobile phase of 50:50 acetonitrile:buffer is often effective.[2]The ratio of organic solvent to aqueous buffer affects retention and peak shape. The pH can influence the ionization state of co-eluting matrix components.
Incorrect Flow Rate Optimize the flow rate for your column dimensions. For a 2.1 mm ID column, a flow rate of 0.3-0.4 mL/min is typical.[1][2][4][6]The flow rate must be optimized to ensure proper separation without excessive band broadening, which can lead to wide, poorly defined peaks.
Sample Solvent Mismatch Ensure the final sample solvent (after extraction and reconstitution) is compatible with the initial mobile phase conditions. The organic content should not be significantly higher than the mobile phase.Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion and fronting. The residue after evaporation is often reconstituted in a small volume of the mobile phase or a compatible mixture.[8]

Quantitative Data Summary

The following tables summarize typical parameters from validated LC-MS/MS methods for Dihydroartemisinin.

Table 1: Liquid Chromatography Parameters

ParameterMethod 1Method 2Method 3
Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[2][4]ACE 5 C18-PFP (150 x 4.6 mm, 5 µm)[5]Acquity HSS C18 (100 x 2.1 mm, 1.8 µm)
Mobile Phase Acetonitrile : 10 mM Ammonium Acetate pH 3.5 (50:50, v/v)[2]Acetonitrile : 0.1% Formic Acid in Water (80:20, v/v)[5]Gradient: Acetonitrile (0.1% FA) and 10 mM Ammonium Formate pH 4.0
Flow Rate 0.3 mL/min[2]0.5 mL/min[5]0.3 mL/min[6]
Run Time < 10 minutes[2]Not specified9 minutes[6]
Injection Volume 5 µL[1]Not specified10 µL[6]

Table 2: Mass Spectrometry Parameters

ParameterDihydroartemisinin (DHA)This compound (SIL-DHA)
Ionization Mode ESI Positive[1][2][4]ESI Positive[2]
Precursor Ion (m/z) 302 [M+NH₄]⁺[1][2] or 307 [M+Na]⁺[3]307[2]
Product Ion (m/z) 163[2]272[2]
MRM Transition 302 -> 163[2]307 -> 272[2]
Cone Voltage 12 V[2]14 V[2]
Collision Energy 20 V[2]12 V[2]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from methodologies designed to improve analyte stability and recovery from plasma.[6]

  • Sample Aliquoting: Pipette 50 µL of plasma sample into the wells of an Oasis HLB µElution plate.

  • Internal Standard & Stabilizer Addition: Add 50 µL of the internal standard solution (e.g., 5 ng/mL DHA-d5 in 5% acetonitrile with 1% formic acid and 1% H₂O₂).

  • Loading: Mix gently and load the entire sample onto the SPE plate, allowing it to drain slowly under a mild vacuum.

  • Washing Step 1: Wash the wells with 200 µL of water under vacuum.

  • Washing Step 2: Wash the wells with 200 µL of 5% acetonitrile under vacuum.

  • Elution: Elute the analytes with two 25 µL aliquots of acetonitrile-methyl acetate (9:1).

  • Injection: Inject 10 µL of the combined eluent directly into the LC-MS/MS system.

Visualizations

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add DHA-d5 IS & Stabilizer Sample->Add_IS Extraction Solid-Phase Extraction (SPE) Add_IS->Extraction Elution Elution & Reconstitution Extraction->Elution LC_Separation UPLC Separation (C18 Column) Elution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for LC-MS/MS analysis of this compound.

Troubleshooting_Low_Signal Start Low Signal Intensity for DHA/DHA-d5 Check_MS Directly Infuse Standard into MS Start->Check_MS Signal_OK_MS Signal is Strong Check_MS->Signal_OK_MS Yes Signal_Bad_MS Signal is Weak Check_MS->Signal_Bad_MS No Check_Sample_Prep Evaluate Sample Prep Signal_OK_MS->Check_Sample_Prep Optimize_MS Optimize MS Parameters: Cone Voltage, Collision Energy, Source Conditions Signal_Bad_MS->Optimize_MS Resolved Problem Resolved Optimize_MS->Resolved Add_Stabilizer Add Stabilizer (H2O2) & Acidify Sample Check_Sample_Prep->Add_Stabilizer Degradation Suspected Check_LC Review LC Method: Mobile Phase, Column Check_Sample_Prep->Check_LC Recovery is Low Add_Stabilizer->Resolved Check_LC->Resolved

Caption: Troubleshooting logic for low signal intensity in DHA analysis.

References

Technical Support Center: Dihydroartemisinin-d5 Signal Integrity in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ion suppression affecting the Dihydroartemisinin-d5 (DHA-d5) signal during liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound (DHA-d5) analysis?

A1: Ion suppression is a matrix effect that occurs in LC-MS/MS analysis when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, in this case, DHA-d5.[1][2] This interference can lead to a decreased signal intensity, poor sensitivity, and inaccurate quantification.[2] Even though DHA-d5 is a stable isotope-labeled internal standard intended to mimic the behavior of the analyte (Dihydroartemisinin, DHA), it can still be susceptible to ion suppression.

Q2: My DHA-d5 signal is low or inconsistent. What are the potential causes?

A2: A low or inconsistent DHA-d5 signal can be attributed to several factors, primarily related to ion suppression. The most common causes include:

  • Co-eluting Matrix Components: Endogenous substances from the biological matrix (e.g., phospholipids, salts, proteins) can co-elute with DHA-d5 and compete for ionization in the MS source.[3][4][5]

  • Chromatographic Separation of Analyte and Internal Standard: Although structurally similar, DHA and DHA-d5 can sometimes exhibit slight differences in retention time.[6] If this separation causes them to elute in regions with different matrix effects, the internal standard will not accurately compensate for the analyte's suppression.[6]

  • High Concentration of Analyte or Internal Standard: Excessively high concentrations of either DHA or DHA-d5 can lead to saturation of the electrospray ionization (ESI) process, causing signal suppression.[1]

  • Sample Preparation Inefficiencies: Inadequate removal of matrix components during sample preparation is a primary contributor to ion suppression.[1][5]

Q3: How can I determine if my DHA-d5 signal is being affected by ion suppression?

A3: Two primary experimental protocols are used to assess ion suppression:

  • Post-Column Infusion: This method involves infusing a constant flow of a DHA-d5 solution into the MS source while injecting a blank matrix extract onto the LC system.[1][7][8] A drop in the baseline signal at the retention time of DHA-d5 indicates the presence of co-eluting, suppressing agents.[7]

  • Matrix Effect Assessment (Post-Extraction Spike): This involves comparing the peak area of DHA-d5 in a sample where it is spiked into the matrix after extraction with the peak area of DHA-d5 in a neat solution (e.g., mobile phase).[3][7] A lower response in the matrix sample signifies ion suppression.

Q4: What are the best practices to mitigate ion suppression for DHA-d5?

A4: To minimize ion suppression, consider the following strategies:

  • Optimize Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering matrix components.[1][5]

  • Improve Chromatographic Separation: Adjust the chromatographic method (e.g., gradient, column chemistry) to separate DHA and DHA-d5 from the regions of significant ion suppression.[3][7]

  • Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.[1]

  • Ensure Co-elution of Analyte and Internal Standard: Modify chromatographic conditions to ensure that DHA and DHA-d5 have identical retention times, so they experience the same degree of ion suppression.[6]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues related to DHA-d5 signal suppression.

Issue Potential Cause Troubleshooting Steps
Low DHA-d5 Signal in All Samples Significant ion suppression from the biological matrix.1. Perform a post-column infusion experiment to identify the retention times of suppressing components. 2. Optimize the chromatographic method to separate the DHA/DHA-d5 peak from these regions. 3. Enhance the sample clean-up procedure (e.g., switch from protein precipitation to SPE).
Inconsistent DHA-d5 Signal Across a Batch Variable matrix effects between different samples.1. Review the sample collection and handling procedures for consistency. 2. Evaluate the matrix effect for each lot of biological matrix used. 3. Ensure complete co-elution of DHA and DHA-d5. A slight shift in retention time can lead to different degrees of suppression if eluting on the shoulder of a suppression zone.
Analyte/Internal Standard Ratio is Unreliable Differential ion suppression between DHA and DHA-d5.1. Confirm the co-elution of DHA and DHA-d5. Even minor chromatographic separation can cause this issue.[6] 2. Consider that the deuterium isotope effect can sometimes lead to slight changes in lipophilicity and retention time. Adjust chromatography to force co-elution.
Signal Declines Over the Course of an Analytical Run Build-up of matrix components on the column or in the MS source.1. Incorporate a robust column wash step between injections. 2. Routinely clean the mass spectrometer ion source. 3. Consider using a guard column to protect the analytical column.

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Assessment

Objective: To qualitatively identify regions of ion suppression in the chromatogram.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece union

  • DHA-d5 standard solution (at a concentration that gives a stable, mid-range signal)

  • Blank, extracted biological matrix (e.g., plasma, urine)

Methodology:

  • Set up the LC-MS/MS system with the analytical column in place.

  • Connect the outlet of the analytical column to one inlet of the tee-piece.

  • Connect the syringe pump, containing the DHA-d5 standard solution, to the second inlet of the tee-piece.

  • Connect the outlet of the tee-piece to the MS source.

  • Begin the LC gradient without an injection and start the syringe pump at a low, constant flow rate (e.g., 10 µL/min) to introduce the DHA-d5 standard.

  • Monitor the DHA-d5 signal in the mass spectrometer; it should establish a stable baseline.

  • Inject a blank, extracted matrix sample onto the LC system.

  • Monitor the DHA-d5 signal throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression.[7][8]

Protocol 2: Quantitative Assessment of Matrix Effect

Objective: To quantify the percentage of ion suppression or enhancement.

Materials:

  • DHA-d5 standard solutions

  • Blank biological matrix

  • Solvent (e.g., mobile phase)

Methodology:

  • Prepare Set A: Spike a known concentration of DHA-d5 into a neat solvent.

  • Prepare Set B: Extract a blank biological matrix sample using the established sample preparation protocol. Then, spike the extracted matrix with the same concentration of DHA-d5 as in Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • A value of 100% indicates no matrix effect. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement. A validated method for DHA quantification reported a matrix effect of less than 15%.[9][10]

Visualizations

IonSuppressionMechanism cluster_source Ion Source Droplet ESI Droplet Detector MS Detector Droplet->Detector Reduced Ion Transfer Analyte DHA-d5 Ions Analyte->Droplet Ionization Matrix Matrix Interference Matrix->Droplet Co-elution Signal Signal Detector->Signal Suppressed Signal TroubleshootingWorkflow cluster_solutions Mitigation Strategies start Low/Inconsistent DHA-d5 Signal q1 Assess Ion Suppression (Post-Column Infusion) start->q1 q2 Quantify Matrix Effect (<85% or >115%)? q1->q2 q3 Are DHA and DHA-d5 Co-eluting Perfectly? q2->q3 No opt_sp Improve Sample Prep (e.g., use SPE) q2->opt_sp Yes opt_chrom Optimize Chromatography (Separate from Suppression Zone) q3->opt_chrom Yes opt_coelute Adjust Method for Co-elution q3->opt_coelute No end_node Signal Stabilized opt_chrom->end_node opt_sp->end_node opt_coelute->end_node

References

dealing with co-eluting interferences with Dihydroartemisinin-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for dealing with co-eluting interferences and other analytical challenges encountered during the quantification of Dihydroartemisinin-d5 (DHA-d5).

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve common issues in DHA-d5 analysis, particularly those related to matrix effects and analyte stability.

Guide 1: Investigating & Mitigating Matrix Effects

Problem: You are observing poor accuracy, inconsistent peak areas for DHA-d5, and high variability in your results, especially between different lots of biological matrix. This is often caused by co-eluting endogenous components from the matrix (like phospholipids) that suppress or enhance the ionization of the analyte and internal standard.[1]

Troubleshooting Workflow:

start Start: Inconsistent DHA-d5 Signal or Poor Accuracy Observed check_is Step 1: Evaluate Internal Standard (IS) Response Is the DHA-d5 signal consistent in blank matrix? start->check_is matrix_effect Step 2: Quantify Matrix Effect Calculate IS-normalized Matrix Factor (MF). Is MF outside acceptable limits (e.g., 0.85-1.15)? check_is->matrix_effect IS signal is variable optimize_chroma Step 3: Optimize Chromatography Can chromatographic separation be improved to remove co-eluting interferences? matrix_effect->optimize_chroma Yes, significant matrix effect revalidate Step 5: Re-validate Method Confirm accuracy, precision, and matrix effect with the optimized method. matrix_effect->revalidate No, matrix effect is acceptable. Check other factors. change_gradient Modify gradient to better separate phospholipids. optimize_chroma->change_gradient change_column Test alternative column chemistry (e.g., Phenyl-Hexyl, PFP). [7, 15] optimize_chroma->change_column optimize_cleanup Step 4: Improve Sample Cleanup Is the current sample preparation adequate? optimize_chroma->optimize_cleanup No, improvement is insufficient spe Implement Solid-Phase Extraction (SPE) or Micro-Elution SPE. [1, 3] optimize_cleanup->spe lle Use Liquid-Liquid Extraction (LLE). [4] optimize_cleanup->lle optimize_cleanup->revalidate Yes, cleanup improved end End: Robust & Reliable Assay revalidate->end

Caption: Workflow for diagnosing and resolving matrix effects.

Quantitative Data Summary: Matrix Effect & Recovery

The choice of sample preparation is critical for minimizing matrix interferences. Below is a summary of performance from various validated methods.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Matrix Effect High risk of ion suppression/enhancement[1]Generally lower matrix effects than PPT[2]Often provides the cleanest extracts and minimal matrix effect (<15%)[3][4]
Analyte Recovery Can be variable; risk of analyte loss due to precipitationGood recovery, but can be solvent and pH-dependent. Acidification can improve recovery[2]High and consistent recovery (e.g., 73-99%)[5]
IS-Normalized Matrix Factor Prone to variabilityMore consistentTypically within 0.988–1.023[5]
Recommendation Use for rapid screening; requires robust chromatographyGood for removing salts and polar interferencesRecommended for quantitative bioanalysis to ensure accuracy and precision

Experimental Protocol: Micro-Elution Solid-Phase Extraction (SPE)

This protocol is adapted from validated methods to minimize matrix effects and improve sensitivity.[3][5]

  • Sample Pre-treatment: To 50 µL of plasma sample, add 50 µL of the DHA-d5 internal standard solution (e.g., in 50% plasma or acetonitrile).[2]

  • Protein Precipitation/Loading: Add 100 µL of acidified acetonitrile (e.g., with 0.1% formic acid) to the sample. Vortex to mix and centrifuge to pellet proteins.

  • SPE Conditioning: Condition a mixed-mode or reversed-phase SPE plate/cartridge by washing with 200 µL of methanol followed by 200 µL of water.

  • Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE plate.

  • Washing: Wash the SPE plate with 200 µL of 5% methanol in water to remove polar interferences.

  • Elution: Elute DHA and DHA-d5 with a small volume (e.g., 2 x 50 µL) of a strong organic solvent, such as 90:10 methanol:acetonitrile.[3]

  • Evaporation & Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute in 100 µL of the initial mobile phase.

  • Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my DHA-d5 internal standard (IS) signal inconsistent across different plasma samples, especially from malaria patients?

A: This is a frequently observed issue and can be caused by two primary factors:

  • Matrix Effects: Different patient samples have varying levels of endogenous components like phospholipids, which can cause differential ion suppression for your IS.[1]

  • Analyte Degradation: Plasma from malaria patients can contain elevated levels of Fe²⁺ from hemolysis.[2] Artemisinin derivatives, including DHA-d5, have an endoperoxide bridge that is cleaved by iron, leading to degradation of the compound during sample preparation.[2][6] If your IS degrades in some samples but not others, its signal will be inconsistent.

Q2: How can I prevent the degradation of DHA and DHA-d5 in plasma samples?

A: Analyte stability is a known challenge.[2] A validated strategy is to add a stabilizing agent to the plasma samples. Adding hydrogen peroxide (H₂O₂) has been shown to be an efficient method to protect DHA and its deuterated internal standard from degradation caused by hemolytic products.[2] Another reported approach involves using sodium nitrite to pre-treat samples, which oxidizes hemoglobin to methemoglobin and prevents the iron-catalyzed degradation.[7]

Q3: What are the best sample preparation techniques to minimize matrix effects?

A: While protein precipitation is fast, it often leads to significant matrix effects. For robust quantitative analysis, more rigorous cleanup is recommended:

  • Solid-Phase Extraction (SPE): This is highly effective at removing phospholipids and other interfering substances, resulting in cleaner extracts and reduced matrix effects.[3][5] Micro-elution SPE formats are particularly useful for concentrating the sample and improving sensitivity.[5]

  • Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts and is a good alternative to SPE. Optimization of the extraction solvent and pH is crucial for good recovery.[2]

Q4: My deuterated internal standard (DHA-d5) shows a slight chromatographic shift and does not perfectly co-elute with DHA. Is this a problem?

A: While stable isotope-labeled internal standards are designed to co-elute, a small separation (e.g., ~0.2 min) between a deuterated IS and the analyte can sometimes occur.[2] This is known as an "isotope effect." If the separation is minor and the two peaks are within the same region of ion suppression or enhancement, the IS can still effectively compensate for variability.[8] However, it is critical during method validation to demonstrate that the accuracy and precision are not compromised. Ensure that the IS-normalized matrix factor is consistent across different matrix lots.[3]

Q5: What are typical LC-MS/MS parameters for DHA-d5 analysis?

A: The following parameters, summarized from multiple validated methods, can serve as a starting point.[2][3][9]

Experimental Workflow: LC-MS/MS Analysis

sample Reconstituted Sample (from SPE or LLE) hplc UPLC/HPLC System sample->hplc column C18 Column (e.g., Acquity BEH C18, 50x2.1mm, 1.7µm) hplc->column mobile_phase Mobile Phase Acetonitrile & Ammonium Acetate/Formate (e.g., 50:50 isocratic or gradient) hplc->mobile_phase ms Triple Quadrupole MS column->ms ionization Ionization Mode Positive Electrospray (ESI+) ms->ionization detection Detection Mode Multiple Reaction Monitoring (MRM) ms->detection data Data Acquisition & Quantification ms->data

Caption: General workflow for LC-MS/MS analysis of DHA.

Typical Method Parameters

ParameterTypical Setting
LC Column Reversed-phase C18 (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm)[3]
Mobile Phase A 10 mM Ammonium Acetate (pH 3.5) or 0.1% Formic Acid in Water[3][9]
Mobile Phase B Acetonitrile or Methanol[3][10]
Flow Rate 0.3 - 0.6 mL/min[2][3]
Elution Mode Isocratic (e.g., 50:50 A:B) or Gradient[2][3]
Ionization Mode Electrospray Ionization Positive (ESI+)[3]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (DHA) Often monitored as an adduct or water loss ion, e.g., m/z 267.15 [MH-H₂O]⁺[9]
MRM Transition (DHA-d5) m/z corresponding to the deuterated version, adjusted for mass difference

References

Dihydroartemisinin-d5 Stock Solution Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the long-term stability of Dihydroartemisinin-d5 (DHA-d5) stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For initial stock solutions, high-purity ethanol or dimethyl sulfoxide (DMSO) are commonly used. Ethanol is often preferred for preparing the primary stock solution due to the poor solubility of DHA in aqueous buffers.[1][2] While DMSO is also used, it's important to note that some studies suggest artemisinins can degrade quickly in this solvent.[1] For immediate use in cell-based assays, further dilutions from the stock solution into the appropriate culture medium are necessary.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To ensure long-term stability, stock solutions of this compound should be stored at -70°C or lower.[1][3] For short-term storage (a few weeks), -20°C may be acceptable, though colder temperatures are recommended to minimize degradation.[4] The solid (powder) form of DHA-d5 should be stored at 2-8°C, protected from heat and light.

Q3: How long can I expect my this compound stock solution to be stable?

A3: The stability of your stock solution is highly dependent on the storage temperature and solvent. When stored at -70°C in an appropriate solvent like ethanol, the solution can be stable for several months. However, it is crucial to minimize freeze-thaw cycles. For quantitative applications, it is best practice to aliquot the stock solution into single-use vials to prevent degradation of the main stock.

Q4: I've noticed a decrease in the activity of my compound. What could be the cause?

A4: A decrease in the biological activity of this compound is often linked to its chemical degradation.[1] DHA is known to be chemically fragile, and its stability is affected by several factors including pH, temperature, and the presence of certain ions like ferrous iron.[1] Degradation can occur if the stock solution is not stored properly, has undergone multiple freeze-thaw cycles, or has been diluted in a buffer that promotes instability (e.g., neutral or alkaline pH).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of DHA-d5 stock solution due to improper storage or handling.1. Prepare fresh stock solutions from solid compound.2. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.3. Verify storage freezer temperature is consistently at or below -70°C.4. Perform a stability check of your stock solution using an analytical method like LC-MS.
Loss of compound in aqueous media during assays Dihydroartemisinin is unstable at neutral or alkaline pH. At a physiological pH of 7.4, its half-life can be as short as a few hours.[1]1. Prepare fresh dilutions in your assay buffer immediately before use.2. Minimize the incubation time of the compound in aqueous buffers at 37°C.3. If possible, adjust the pH of your buffer to be slightly acidic (pH 6-7) to improve stability, if compatible with your experimental system.[1]
Precipitation of the compound upon dilution Poor solubility of DHA-d5 in aqueous solutions.1. Ensure the concentration of the organic solvent from your stock solution is compatible with your final assay conditions and does not exceed the recommended tolerance for your system (typically <0.5% for cell-based assays).2. Consider using a solubilizing agent, such as complexation with hydroxypropyl-β-cyclodextrin (HPβCD), which has been shown to increase the solubility and stability of DHA.[5]

Factors Affecting DHA-d5 Stability

The stability of this compound is a critical factor for obtaining reliable and reproducible experimental results. The following diagram illustrates the key factors that can influence the degradation of the compound.

cluster_outcomes Potential Outcomes Temp Temperature Degradation Chemical Degradation (Ring Opening/Rearrangement) Temp->Degradation Higher temp accelerates pH pH of Solution pH->Degradation Neutral/Alkaline pH accelerates Solvent Solvent System Solvent->Degradation Aqueous/DMSO can accelerate Light Light Exposure Light->Degradation FreezeThaw Freeze-Thaw Cycles FreezeThaw->Degradation Multiple cycles increase Loss Loss of Biological Activity Degradation->Loss

Caption: Key factors influencing the chemical stability of DHA-d5.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stable stock solution of DHA-d5.

start Start: Weigh solid DHA-d5 weigh Accurately weigh the required amount of solid DHA-d5 in a sterile microfuge tube. start->weigh add_solvent Add the appropriate volume of high-purity solvent (e.g., Ethanol) to achieve the desired concentration. weigh->add_solvent dissolve Vortex thoroughly until the solid is completely dissolved. add_solvent->dissolve aliquot Dispense the stock solution into single-use, light-protected vials. dissolve->aliquot store Store the aliquots at -70°C or colder for long-term storage. aliquot->store end End: Stable stock solution store->end

Caption: Workflow for preparing a stable DHA-d5 stock solution.

Methodology:

  • Preparation: Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of the solid compound.

  • Dissolution: Add the calculated volume of a suitable high-purity solvent (e.g., ethanol) to achieve the target concentration. Vortex the solution until the compound is fully dissolved.

  • Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in amber or light-protected vials.

  • Storage: Immediately store the aliquots at -70°C or in a liquid nitrogen freezer for long-term stability.

Protocol 2: Stability Assessment of this compound Stock Solution by HPLC

This protocol provides a general framework for assessing the stability of a DHA-d5 stock solution over time.

Methodology:

  • Initial Analysis (T=0): Immediately after preparing the stock solution, take an aliquot and dilute it to a suitable concentration for HPLC analysis. This will serve as your baseline (T=0) measurement.

  • Storage: Store the remaining aliquots under the desired storage conditions (e.g., -20°C and -70°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), remove one aliquot from each storage condition.

  • Sample Preparation: Thaw the aliquot and prepare it for HPLC analysis in the same manner as the T=0 sample.

  • HPLC Analysis: Analyze the samples using a validated HPLC method, typically with UV or electrochemical detection, to quantify the concentration of intact DHA-d5.[1][2]

  • Data Comparison: Compare the concentration of DHA-d5 at each time point to the initial T=0 concentration to determine the percentage of degradation.

Summary of Dihydroartemisinin Stability Data

The following table summarizes stability data for Dihydroartemisinin (DHA), which can be used as a proxy for the expected stability of DHA-d5 under various conditions.

Condition Half-life (t½) Remaining Activity/Compound Reference
In PBS (pH 7.4, 37°C) 5.5 hours38% activity after 18 hours[1]
In Plasma (37°C) 2.3 hours0% activity after 18 hours[1]
In Predosed Plates (dried, 4°C) -Valid for 8 weeks[6]
In Predosed Plates (dried, 25°C) -Valid for 4 weeks[6]
In PBS (pH 7.2, 37°C) 8.1 hours-[1]
In PBS (pH 2 to 6) Stable-[1]

This information is intended to provide guidance for handling and storing this compound stock solutions to ensure the integrity of your experiments. For critical applications, it is always recommended to perform your own stability assessments under your specific experimental conditions.

References

impact of different anticoagulants on Dihydroartemisinin-d5 stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of different anticoagulants on the stability of Dihydroartemisinin-d5 (DHA-d5).

Troubleshooting Guide

Issue: Low or inconsistent recovery of DHA-d5 in plasma samples.

  • Question: We are experiencing low and variable recovery of this compound during our LC-MS/MS analysis of plasma samples. What could be the cause?

  • Answer: Low recovery of DHA-d5 is a common issue due to its inherent chemical instability, particularly in biological matrices. The primary cause of degradation is the cleavage of the endoperoxide bridge, which is catalyzed by ferrous iron (Fe²⁺), often originating from heme in red blood cells.[1][2]

    Several factors can contribute to this degradation:

    • Hemolysis: Lysis of red blood cells during sample collection or processing can release heme, which accelerates the degradation of DHA-d5.[3]

    • Sample pH and Temperature: DHA is more unstable at neutral or alkaline pH and at higher temperatures.[2][4]

    • Storage Conditions: Prolonged storage at room temperature or repeated freeze-thaw cycles can lead to significant degradation.[5]

    While the choice of anticoagulant is not reported to directly react with DHA-d5, it can influence hemolysis and the overall quality of the plasma sample.

Issue: Choosing the right anticoagulant for DHA-d5 stability studies.

  • Question: Which anticoagulant should I use for blood collection to ensure the best stability of DHA-d5?

  • Answer: While there is no definitive study that ranks common anticoagulants for DHA-d5 stability, the key is to select one that minimizes cell lysis and potential interference with the analytical method. Based on published methodologies, the following are commonly used:

    • K3EDTA: This is a frequently used anticoagulant in methods for artemisinin derivatives.[3]

    • Heparin: Heparinized plasma has also been successfully used for the quantification of DHA.[5]

    • Sodium Fluoride/Potassium Oxalate: This combination is also utilized, with sodium fluoride having the added benefit of inhibiting enzymatic activity.[6]

    One study suggested that the difference in DHA stability between serum and plasma is not primarily due to the anticoagulant itself.[2][7] However, to minimize the risk of heme-induced degradation, it is crucial to prevent hemolysis regardless of the anticoagulant chosen. Gentle sample handling and prompt centrifugation are critical.

Issue: Observing degradation of DHA-d5 even with proper anticoagulant use.

  • Question: I am using K3EDTA tubes and still observing significant degradation of my DHA-d5 analyte. What else can I do?

  • Answer: If degradation persists, consider implementing additional stabilization strategies at the time of blood collection and analysis.[1] These methods aim to neutralize the catalytic activity of iron:

    • Iron Deactivation and Chelation: One validated method involves the addition of potassium dichromate to deactivate the Fe(II) in hemoglobin and deferoxamine to chelate any free Fe(III), preventing its reduction back to Fe(II).[1]

    • Use of Stabilizing Agents: The addition of hydrogen peroxide to the internal standard solution has been shown to be an effective stabilizing agent for artemisinin derivatives during sample processing.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in plasma?

A1: The primary degradation pathway for DHA-d5 in plasma involves the reductive cleavage of its endoperoxide bridge. This reaction is significantly accelerated by the presence of ferrous iron (Fe²⁺), which is typically derived from the heme prosthetic group of hemoglobin released during hemolysis.[2][8] This interaction leads to the formation of reactive radical species and subsequent loss of the parent compound.

Q2: How do temperature and pH affect the stability of DHA-d5 in plasma?

A2: The stability of DHA-d5 is highly dependent on both temperature and pH. Degradation rates increase with higher temperatures and at pH values around and above neutral (pH 7 and up).[2][4] For optimal stability, it is recommended to keep plasma samples on ice during processing and store them at -70°C or lower for long-term storage.

Q3: Can freeze-thaw cycles impact the stability of DHA-d5 in plasma?

A3: Yes, repeated freeze-thaw cycles can negatively impact the stability of DHA-d5 in plasma. One study has shown that DHA in plasma is stable for up to three freeze-thaw cycles.[5] However, to minimize the risk of degradation, it is best practice to aliquot plasma samples into smaller volumes after the initial processing to avoid the need for multiple freeze-thaw cycles.

Q4: Is there a difference in DHA-d5 stability between plasma and serum?

A4: Research indicates that DHA activity is significantly reduced after incubation in both plasma and serum, suggesting that the presence of anticoagulants in plasma is not the primary factor for its instability in these matrices.[2] The inherent composition of plasma and serum, including the potential for iron-catalyzed degradation, plays a more significant role.

Data on DHA Stability

The following table summarizes the known stability of Dihydroartemisinin under various conditions, as reported in the literature. Note that direct comparative data for different anticoagulants is limited.

ConditionMatrixTemperatureHalf-life (t½)Reference
pH 7.4Phosphate Buffer37°C5.5 hours[2]
-Human Plasma37°C2.3 hours[2]
-PlasmaRoom Temp.Stable up to 6 hours[5]
-Plasma-80°CStable up to one year[5]

Experimental Protocols

Protocol: General Plasma Stability Assay

This protocol provides a general framework for assessing the stability of this compound in plasma.

  • Sample Preparation:

    • Collect whole blood from the species of interest into tubes containing the desired anticoagulant (e.g., K3EDTA, Heparin).

    • Gently mix the blood and immediately centrifuge at 3000 rpm for 15 minutes to separate the plasma.[6]

    • Transfer the plasma to clean polypropylene tubes.

  • Incubation:

    • Spike the plasma with DHA-d5 to a final concentration of 1 µM.

    • Incubate the samples in a water bath at 37°C.

    • Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).[9][10]

  • Reaction Termination and Protein Precipitation:

    • At each time point, transfer an aliquot of the plasma sample to a new tube.

    • Terminate the reaction and precipitate proteins by adding 2-3 volumes of ice-cold acetonitrile containing an appropriate internal standard (e.g., Artemisinin).[5]

    • Vortex the mixture for 1-2 minutes.

  • Sample Processing:

    • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

    • Transfer the clear supernatant to a new tube or a 96-well plate for analysis.[11]

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of DHA-d5 at each time point.

    • The disappearance of the parent compound over time is used to calculate the half-life (t½).[12]

Visualizations

experimental_workflow cluster_collection Sample Collection & Processing cluster_incubation Stability Assessment cluster_analysis Sample Analysis blood_collection 1. Whole Blood Collection (with Anticoagulant) centrifugation 2. Centrifugation (3000 rpm, 15 min) blood_collection->centrifugation plasma_separation 3. Plasma Separation centrifugation->plasma_separation spike 4. Spike Plasma with DHA-d5 plasma_separation->spike incubation 5. Incubation at 37°C spike->incubation aliquots 6. Collect Aliquots (t = 0, 15, 30, 60, 120 min) incubation->aliquots termination 7. Reaction Termination & Protein Precipitation aliquots->termination centrifuge_analysis 8. Centrifugation termination->centrifuge_analysis supernatant 9. Supernatant Transfer centrifuge_analysis->supernatant lcms 10. LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis lcms->data_analysis Calculate t½ degradation_pathway cluster_factors Factors Influencing Stability cluster_mechanism Degradation Mechanism hemolysis Hemolysis heme Heme (Fe²⁺) Release hemolysis->heme temp_ph High Temperature & pH > 7 degradation Cleavage of Endoperoxide Bridge temp_ph->degradation accelerates storage Improper Storage storage->degradation accelerates heme->degradation catalyzes dha This compound (with Endoperoxide Bridge) dha->degradation

References

addressing carryover issues with Dihydroartemisinin-d5 in autosamplers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing carryover issues with Dihydroartemisinin-d5 (DHA-d5) in autosamplers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve carryover problems during their experiments.

Troubleshooting Guides

This section offers a step-by-step approach to systematically troubleshoot and resolve autosampler carryover of this compound.

Initial Assessment: Is it Carryover?

Question: I am observing unexpected peaks of this compound in my blank injections. How can I confirm if this is due to autosampler carryover?

Answer:

To confirm if the observed peaks are due to carryover from the autosampler, a systematic approach is necessary. True carryover will show a decreasing signal in sequentially injected blanks, whereas consistent contamination will result in a relatively constant signal.[1]

Experimental Protocol: Carryover Confirmation

  • High-Concentration Injection: Inject a high-concentration standard of this compound.

  • Sequential Blank Injections: Immediately following the high-concentration standard, inject a series of at least three to five blank samples (the same matrix as your samples but without the analyte).

  • Analyze the Results:

    • Decreasing Peak Area: If the peak area of DHA-d5 decreases with each subsequent blank injection, it is indicative of carryover.[2]

    • Constant Peak Area: If the peak area remains relatively constant across all blank injections, the issue is likely contamination of the blank solution, mobile phase, or a contaminated system component upstream of the injector.[3]

Diagram: Carryover vs. Contamination Logic

start Observe Unexpected Peak in Blank exp Inject High-Concentration Standard Followed by Sequential Blanks start->exp obs Analyze Peak Areas in Blanks exp->obs carryover Peak Area Decreases Sequentially => Likely Carryover obs->carryover Decreasing contamination Peak Area Remains Constant => Likely Contamination obs->contamination Constant

A simple workflow to distinguish between carryover and contamination.

Troubleshooting Step 1: Optimizing Wash Solvents and Protocols

Question: I have confirmed carryover of this compound. What is the first step to resolve it?

Answer:

Optimizing the autosampler wash protocol is the most common and effective first step. Dihydroartemisinin is known to be hydrophobic, so an appropriate wash solvent should be able to effectively solubilize it.[4]

Experimental Protocol: Wash Solvent Optimization

  • Select a Range of Solvents: Based on the properties of DHA-d5, test a variety of wash solvents. A good starting point is a mixture of water and the strong organic solvent used in your mobile phase.[5] Consider solvents with varying polarities and pH.

  • Systematic Testing: For each wash solvent, perform the carryover confirmation experiment described above.

  • Increase Wash Volume and Cycles: If carryover persists, increase the volume of the wash solvent and the number of wash cycles.[6]

  • Evaluate Data: Compare the percentage of carryover for each wash condition to determine the most effective one.

Table 1: Example of Wash Solvent Optimization Data

Wash Solvent CompositionWash Volume (µL)Number of CyclesAverage Carryover (%)
90:10 Water:Acetonitrile50010.52
50:50 Water:Acetonitrile50010.25
100% Acetonitrile50010.11
100% Isopropanol50010.08
100% Acetonitrile100020.03
100% Isopropanol10002< 0.01

Note: This data is illustrative and the optimal solvent for this compound should be determined experimentally.

Diagram: Wash Protocol Optimization Workflow

start Confirmed Carryover select_solvents Select Potential Wash Solvents (e.g., ACN, IPA, MeOH) start->select_solvents test_solvents Test Each Solvent with Carryover Confirmation Protocol select_solvents->test_solvents eval1 Carryover Acceptable? test_solvents->eval1 increase_params Increase Wash Volume and/or Number of Cycles eval1->increase_params No end Optimal Wash Protocol Found eval1->end Yes eval2 Carryover Acceptable? increase_params->eval2 eval2->end Yes next_step Proceed to Hardware Troubleshooting eval2->next_step No

A systematic approach to optimizing the autosampler wash protocol.

Troubleshooting Step 2: Investigating Hardware and Injection Mode

Question: I have optimized my wash protocol, but I still observe significant carryover. What else can I do?

Answer:

If optimizing the wash protocol is insufficient, the next step is to investigate the physical components of the autosampler and the injection mode. Worn or incompatible parts can be a source of carryover.

Potential Hardware Issues and Solutions:

  • Injector Needle: The outside surface of the needle can be a source of carryover. Ensure that the autosampler's needle wash is effectively cleaning the exterior.[7] Some systems allow for a "needle dip" in a wash solvent, which can be very effective.

  • Rotor Seal: Worn or scratched rotor seals in the injection valve can trap and release analyte.[3] If you suspect this, replace the rotor seal. Using seals made of different materials (e.g., PEEK, Tefzel) can also help reduce adsorption of hydrophobic compounds.[8]

  • Sample Loop: Adsorption can occur on the inner surface of the sample loop. Consider switching to a loop made of a different material.

  • Tubing and Connections: Improperly seated tubing and fittings can create dead volumes where the sample can be trapped.[9] Inspect all connections between the autosampler and the column.

Injection Mode:

  • Partial vs. Full Loop Injection: In partial loop injections, the sample may not be fully flushed from the injection path. Switching to a full loop injection can provide a more effective flush of the sample flow path and reduce carryover.[10][11]

Experimental Protocol: Isolating Hardware Components

  • Systematic Component Replacement: If possible, replace one component at a time (e.g., rotor seal, then sample loop) and repeat the carryover test to identify the source.

  • Injection Mode Comparison: Perform the carryover test using both partial and full loop injection modes to see if this affects the carryover.

Table 2: Example of Injection Mode and Hardware Change Impact on Carryover

ConfigurationInjection ModeAverage Carryover (%)
Standard Rotor SealPartial Loop0.15
Standard Rotor SealFull Loop0.04
PEEK Rotor SealFull Loop< 0.01

Note: This data is illustrative.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of carryover for this compound?

A1: The acceptable level of carryover depends on the assay requirements. For many bioanalytical methods, a carryover of less than 0.1% is a common target.[1] According to regulatory guidelines, any extraneous signals should not contribute more than 20% to the peak area of the lower limit of quantitation (LLOQ).[3][8]

Q2: Can the sample diluent affect carryover?

A2: Yes, the composition of the sample diluent can significantly impact carryover. If this compound has low solubility in the diluent, it may precipitate in the autosampler, leading to carryover. Ensure that your analyte is fully dissolved in the injection solvent.

Q3: My carryover seems to be inconsistent. What could be the cause?

A3: Inconsistent carryover can be due to several factors, including intermittent leaks, issues with the wash solvent delivery, or the age and condition of consumables like vial septa. Sticky septa can be a source of contamination.[9]

Q4: I am using a stable isotope-labeled internal standard (SIL-IS) like this compound. Do I still need to worry about carryover?

A4: Yes. While a SIL-IS can compensate for some variability, significant carryover of the analyte can still impact the accuracy of your results, especially for low-concentration samples that are preceded by high-concentration samples. Furthermore, the SIL-IS itself can also have carryover.

Q5: Are there any specific cleaning solutions recommended for artemisinin and its derivatives?

A5: While there is no single "magic bullet" cleaning solution, for hydrophobic compounds like Dihydroartemisinin, organic solvents like isopropanol, methanol, and acetonitrile are good starting points.[4] In some cases, a wash solution with a different pH (e.g., acidic or basic) can help, but compatibility with your system must be considered. For persistent issues, some researchers have used solutions containing detergents, but this requires thorough rinsing to avoid introducing contamination into the mass spectrometer.

Q6: Could the column be the source of the carryover?

A6: Yes, the analytical column can also be a source of carryover, especially if it is not properly washed between runs.[12] To differentiate between autosampler and column carryover, you can replace the column with a union and inject a blank after a high-concentration standard. If the carryover peak disappears, the column is the likely source.

References

optimizing collision energy for Dihydroartemisinin-d5 MRM transition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the collision energy for Dihydroartemisinin-d5 (DHA-d5) Multiple Reaction Monitoring (MRM) transitions. It includes frequently asked questions, troubleshooting advice, and a step-by-step experimental protocol to ensure robust and sensitive quantification.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions and collision energy for this compound (DHA-d5)?

While parameters must be optimized for each instrument, published literature provides a good starting point. For a stable isotope-labeled DHA (SIL-DHA), a common transition is from a precursor ion (Q1) of m/z 307 to a product ion (Q3) of m/z 272.[1] In one study, the collision energy used for this transition was 12 eV.[1] The precursor ion m/z 307 likely corresponds to the ammonium adduct [M+NH₄]⁺ of DHA-d5.

Q2: What is the primary goal of optimizing collision energy (CE)?

The primary goal is to find the voltage that produces the most intense and stable signal for your specific product ion, thereby maximizing the sensitivity of the assay.[2] Efficient fragmentation of the precursor ion into the desired product ion is critical for achieving the lowest possible limits of quantification.

Q3: Why can't I just use a collision energy value from a research paper?

Collision energy optimization is highly specific to the instrument being used.[3] The optimal value can vary significantly between different models and manufacturers of mass spectrometers (e.g., Sciex, Waters, Agilent, Thermo) due to differences in collision cell design, gas pressure, and ion optics. Therefore, literature values should only be used as a starting point for your own empirical optimization.[4][5]

Q4: What other factors besides instrument type can influence the optimal collision energy?

Several factors can affect the optimal CE, including:

  • The nature of the precursor ion: Adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺) will fragment differently and may require different collision energies.[6][7]

  • The specific product ion chosen: Different product ions from the same precursor will have different optimal formation energies.

  • Collision gas type and pressure: While typically fixed for an instrument (e.g., Argon, Nitrogen), variations in pressure can alter fragmentation efficiency.

Q5: My signal is very low. Is the collision energy always the problem?

While a sub-optimal collision energy is a common cause of low sensitivity, it is not the only factor.[2] Other critical parameters to investigate include ion source settings (e.g., spray voltage, gas flows, temperature), the selection of the correct precursor and product ions, and overall sample preparation and chromatographic performance.[2]

Troubleshooting Guide

Problem 1: No or very weak signal for the DHA-d5 product ion.

  • Possible Cause 1: Incorrect precursor ion selected. Dihydroartemisinin and its analogs readily form adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[6][7] Your mobile phase composition may favor an adduct over the protonated molecule ([M+H]⁺).

    • Solution: Infuse a standard solution of DHA-d5 and perform a Q1 scan to identify the most abundant ion. This will be your correct precursor ion. For example, with ammonium acetate in the mobile phase, you are likely to see [M+NH₄]⁺ at m/z 307.

  • Possible Cause 2: Sub-optimal collision energy. The default or initial CE value may be too high (causing excessive fragmentation into smaller ions) or too low (resulting in insufficient fragmentation).

    • Solution: Perform a collision energy optimization experiment by ramping the CE across a range (e.g., 5 to 40 eV) and monitoring the product ion intensity.

  • Possible Cause 3: Incorrect product ion selected. You may be monitoring a fragment that is not efficiently produced.

    • Solution: After confirming your precursor ion, perform a product ion scan to identify the most intense and stable fragment ions. Select the most abundant fragment for your primary MRM transition.

Problem 2: The optimal collision energy I found is very different from a published value.

  • Possible Cause: This is generally expected due to differences in mass spectrometer design and tuning.[4][5]

    • Solution: Trust the data generated on your specific instrument. The purpose of the optimization is to find the ideal parameters for your laboratory's setup. Document this value for your method.

Problem 3: The signal intensity is unstable during the CE optimization experiment.

  • Possible Cause: The electrospray is unstable, or the infusion flow rate from the syringe pump is inconsistent.

    • Solution: Before starting the optimization ramp, ensure the infusion flow is constant and the electrospray plume is stable (often monitored via a source camera or by observing the total ion current). A stable signal for the precursor ion is necessary to obtain a reliable optimization curve.

MRM Parameters from Literature

The following table summarizes example MRM parameters for Dihydroartemisinin (DHA) and its stable isotope-labeled internal standard (SIL-DHA) as reported in a specific study. These values should be used as a starting point for method development.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reported Collision Energy (eV)Reference
Dihydroartemisinin (DHA)30216320[1]
SIL-DHA (DHA-d5)30727212[1]

Detailed Protocol for Collision Energy Optimization

This protocol outlines the steps for determining the optimal collision energy for a DHA-d5 MRM transition using direct infusion.

Objective: To empirically determine the collision energy that yields the maximum product ion intensity for the DHA-d5 transition of m/z 307 → 272.

Materials:

  • This compound (DHA-d5) analytical standard

  • LC-MS grade methanol and/or acetonitrile

  • LC-MS grade water

  • Volatile mobile phase additive (e.g., ammonium acetate or formic acid)

  • Syringe pump and syringe

  • Triple quadrupole mass spectrometer

Methodology:

  • Preparation of Standard Solution: Prepare a solution of DHA-d5 at a suitable concentration (e.g., 100-1000 ng/mL) in a solvent mixture that mimics the mobile phase conditions of your LC method.

  • Instrument Setup and Infusion:

    • Set up the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Infuse the DHA-d5 standard solution at a low, constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Optimize ion source parameters (e.g., spray voltage, source temperature, nebulizer gas) to achieve a stable and strong signal for the precursor ion.

  • Precursor and Product Ion Confirmation:

    • Perform a Q1 Scan to confirm the m/z of the most abundant precursor ion for DHA-d5. This is expected to be m/z 307 if using an ammonium-based additive.

    • Perform a Product Ion Scan by selecting the confirmed precursor ion (m/z 307) in Q1 and scanning Q3 to identify the most abundant fragment ions. Confirm that m/z 272 is a significant product ion.

  • Collision Energy Optimization Ramp:

    • Set up an MRM method to monitor the transition m/z 307 → 272.

    • Use the instrument software's automated optimization feature or manually create a series of experiments.[2][8] In this series, the collision energy is ramped across a relevant range (e.g., from 5 eV to 40 eV) in discrete steps (e.g., 1 or 2 eV increments).

    • Allow the signal to stabilize at each CE step before recording the intensity of the product ion.

  • Data Analysis:

    • Export the data showing product ion intensity versus the corresponding collision energy.

    • Plot these values on a graph with Collision Energy on the x-axis and Ion Intensity on the y-axis.

    • The collision energy that corresponds to the highest point on the curve is the optimal CE for this transition on your instrument. Select this value for your final analytical method.

Experimental Workflow

G cluster_prep 1. Preparation cluster_infusion 2. Infusion & Ion Confirmation cluster_opt 3. Optimization cluster_analysis 4. Data Analysis start Start prep_std Prepare 100-1000 ng/mL DHA-d5 Standard start->prep_std infuse Infuse Standard (5-10 µL/min) prep_std->infuse q1_scan Q1 Scan: Confirm Precursor Ion (e.g., m/z 307) infuse->q1_scan pi_scan Product Ion Scan: Identify Major Fragments (e.g., m/z 272) q1_scan->pi_scan setup_mrm Set up MRM Transition (307 -> 272) pi_scan->setup_mrm ramp_ce Ramp Collision Energy (e.g., 5 to 40 eV) setup_mrm->ramp_ce plot_data Plot Intensity vs. CE ramp_ce->plot_data find_opt Identify CE with Max Intensity plot_data->find_opt end End: Optimal CE Found find_opt->end

Caption: Workflow for MRM collision energy optimization.

References

Validation & Comparative

A Comparative Guide to Dihydroartemisinin Analysis: Evaluating the Gold Standard d5-Internal Standard Method

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Dihydroartemisinin (DHA) in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides a detailed comparison of the robust and widely accepted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a deuterated (d5) internal standard against alternative analytical approaches.

The use of a stable isotope-labeled internal standard (SIL-IS), such as d5-Dihydroartemisinin, is considered the gold standard for quantitative bioanalysis. This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, correcting for variations in extraction efficiency, matrix effects, and instrument response. This guide will delve into the performance of this method and compare it with methods utilizing other internal standards or different analytical techniques.

Performance Comparison of Analytical Methods

The following tables summarize the validation parameters of various LC-MS/MS methods for the quantification of Dihydroartemisinin, highlighting the performance of methods utilizing a stable isotope-labeled internal standard against those using a non-labeled internal standard.

Table 1: Method Validation Parameters for Dihydroartemisinin Analysis using a Stable Isotope-Labeled Internal Standard (SIL-IS)

ParameterMethod 1Method 2Method 3
Internal Standard Stable Isotope Labeled DHA[1][2]Dihydroartemisinin-d3Stable Isotope Labeled DHA[3]
Matrix Human PlasmaHuman PlasmaHuman Plasma
Extraction Method Micro-elution solid-phase extraction[1]Oasis HLB µElution plateLiquid-liquid extraction[3]
Linearity Range (ng/mL) 1 - 1,000[1][2]0.5 - 2002 - 500[3]
Correlation Coefficient (r²) >0.995[1][2]Not ReportedNot Reported
Lower Limit of Quantification (LLOQ) (ng/mL) 1[1][2]0.52[3]
Accuracy (% Bias) Within 15% (20% at LLOQ)[1]Not ReportedNot Reported
Precision (% CV) Within 15% (20% at LLOQ)[1][2]Not ReportedNot Reported
Matrix Effect <15%[1][2]Not ReportedNot Reported
Recovery Not Reported83.1 - 98.1%[4]Not Reported

Table 2: Method Validation Parameters for Dihydroartemisinin Analysis using Alternative Internal Standards

ParameterMethod 4Method 5Method 6
Internal Standard Artemisinin[5]Artemisinin[6]Artemisinin[7]
Matrix Human PlasmaHuman PlasmaHuman Plasma
Extraction Method Protein Precipitation[5]Liquid-liquid extraction[6]Liquid-liquid extraction[7]
Linearity Range (ng/mL) 1.52 - 14225 - 200[6]10 - 3,200[7]
Correlation Coefficient (r²) >0.999[5]Not Reported>0.99[7]
Lower Limit of Quantification (LLOQ) (ng/mL) 5.33 nM (1.52 ng/mL)[5]5[6]10[7]
Accuracy (% Inaccuracy) ±12.4%[5]Not ReportedNot Reported
Precision (% CV) ≤10.7%[5]Not ReportedNot Reported
Matrix Effect Not ReportedNot ReportedNot Reported
Recovery ≥95%[5]Not Reported80 - 112%[7]

Experimental Protocols

Method 1: LC-MS/MS with d5-Dihydroartemisinin Internal Standard (Based on a validated method)

This protocol is a representative example of a robust method for DHA quantification using a stable isotope-labeled internal standard.

1. Sample Preparation (Micro-elution Solid-Phase Extraction) [1][2]

  • To 5 µL of plasma, add the d5-DHA internal standard solution.

  • Perform a micro-elution solid-phase extraction using a 96-well plate format.

  • Elute the sample and inject into the LC-MS/MS system.

2. Liquid Chromatography [1][2]

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase: Acetonitrile and 10 mM ammonium acetate pH 3.5 (50:50, v/v)

  • Flow Rate: 0.3 mL/minute

3. Mass Spectrometry [1][2]

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

Method 2: LC-MS/MS with Artemisinin Internal Standard (Alternative Method)

This protocol outlines a common alternative method that utilizes a structurally related but non-isotopically labeled internal standard.

1. Sample Preparation (Protein Precipitation) [5]

  • To 100 µL of plasma, add the artemisinin internal standard solution.

  • Add two volumes of ice-cold acetonitrile to precipitate proteins.

  • Centrifuge and inject the clear supernatant into the LC-MS system.

2. Liquid Chromatography [5]

  • Column: C18 column

  • Mobile Phase: Acetonitrile and water (specific gradient not detailed)

3. Mass Spectrometry [5]

  • Instrument: Single quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection: Single Ion Recording of the [M+NH4]+ adducts

Experimental Workflows

Workflow for DHA Analysis with d5-Internal Standard plasma Plasma Sample is_add Add d5-DHA Internal Standard plasma->is_add spe Solid-Phase Extraction is_add->spe lcms LC-MS/MS Analysis spe->lcms data Data Acquisition and Quantification lcms->data

Caption: Workflow for DHA Analysis with d5-Internal Standard

Workflow for DHA Analysis with Alternative Internal Standard plasma Plasma Sample is_add Add Artemisinin Internal Standard plasma->is_add ppt Protein Precipitation is_add->ppt lcms LC-MS Analysis ppt->lcms data Data Acquisition and Quantification lcms->data

Caption: Workflow for DHA Analysis with Alternative Internal Standard

Discussion and Conclusion

The data presented clearly demonstrates that the use of a d5-Dihydroartemisinin internal standard in LC-MS/MS analysis provides a highly sensitive and robust method for the quantification of DHA in biological matrices. The lower limit of quantification (LLOQ) can reach as low as 0.5 ng/mL, enabling detailed pharmacokinetic studies. The co-elution of the deuterated internal standard with the native analyte ensures that any variations during sample processing and analysis are effectively normalized, leading to high accuracy and precision.[1]

Methods employing alternative internal standards, such as artemisinin, can also provide acceptable performance.[5][6][7] However, it is crucial to note that structural differences between the analyte and the internal standard may lead to variations in extraction recovery and ionization efficiency, potentially impacting the accuracy of the results. While protein precipitation is a simpler and faster sample preparation technique compared to solid-phase or liquid-liquid extraction, it may be more susceptible to matrix effects.[5]

References

A Comparative Guide: Dihydroartemisinin-d5 vs. Non-Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Dihydroartemisinin (DHA) in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. The choice of an appropriate internal standard (IS) is a critical factor in developing robust and reliable bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison between the use of a deuterated internal standard, specifically Dihydroartemisinin-d5, and non-deuterated internal standards for the analysis of DHA.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard for quantitative mass spectrometry.[1] By incorporating stable isotopes like deuterium, the internal standard becomes chemically identical to the analyte but has a different mass-to-charge ratio (m/z). This near-perfect analogy to the analyte offers several distinct advantages.

Ideally, a deuterated internal standard co-elutes with the analyte, experiencing the same effects of sample preparation, chromatographic conditions, and ionization.[1] This co-elution ensures that any variations, such as matrix effects (ion suppression or enhancement), are mirrored in both the analyte and the internal standard, leading to a more accurate and precise measurement.[2]

However, it is important to note that the deuterium isotope effect can sometimes lead to a slight chromatographic separation between the analyte and the deuterated internal standard.[1] While often minimal, this separation can potentially expose the analyte and the internal standard to slightly different matrix effects. Additionally, in rare cases, the stability of deuterium labels can be a concern, with the potential for back-exchange with hydrogen.

A Practical Alternative: Non-Deuterated Internal Standards

In situations where a deuterated internal standard is unavailable or cost-prohibitive, a non-deuterated compound that is structurally similar to the analyte can be used. For the analysis of Dihydroartemisinin, a common non-deuterated internal standard is its precursor, Artemisinin.

While structurally related, a non-deuterated internal standard will have different physicochemical properties, leading to different chromatographic retention times and potentially different ionization efficiencies compared to the analyte. This can result in less effective compensation for matrix effects and other sources of variability, which may compromise the accuracy and precision of the assay.

Performance Data: A Comparative Overview

Performance ParameterMethod with Deuterated Internal Standard (SIL-DHA)Method with Non-Deuterated Internal Standard (Artemisinin)
Linearity (Correlation Coefficient) >0.995[3]>0.999
Lower Limit of Quantification (LLOQ) 1 ng/mL[3]1.52 ng/mL
Accuracy (Bias) Within 15% (20% at LLOQ)[3]±12.4%
Precision (CV%) Within 15% (20% at LLOQ)[3]≤10.7%
Matrix Effect <15%[3]Not explicitly reported, but recovery was ≥95%
Recovery Not explicitly reported≥95%

Experimental Protocols

Key Experiment 1: Quantification of Dihydroartemisinin in Human Plasma using a Deuterated Internal Standard

This protocol is based on a validated LC-MS/MS method for the quantification of plasma Dihydroartemisinin using a stable isotope-labeled internal standard (SIL-DHA).[3]

1. Sample Preparation (Micro-elution solid-phase extraction):

  • A 96-well plate format is utilized for sample preparation.
  • Specific details of the solid-phase extraction protocol, including the type of sorbent, wash solutions, and elution solvent, would be as per the cited study.[3]

2. LC-MS/MS Analysis:

  • Chromatographic System: Waters Acquity UPLC™ H-Class system.[3]
  • Column: Acquity UPLC™ BEH C18 column (50 × 2.1 mm, 1.7 µm).[3]
  • Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate (pH 3.5) in a 50:50 (v/v) ratio.[3]
  • Flow Rate: 0.3 mL/minute.[3]
  • Mass Spectrometer: Triple quadrupole mass spectrometer.[3]
  • Ionization Mode: Positive electrospray ionization (ESI+).[3]
  • Detection: Multiple reaction monitoring (MRM).[3]
  • MRM Transitions:
  • Dihydroartemisinin: m/z 302 → 163[3]
  • SIL-DHA: m/z 307 → 272[3]

Key Experiment 2: Quantification of Dihydroartemisinin in Human Plasma using a Non-Deuterated Internal Standard

This protocol is based on a validated LC-MS method for the quantification of Dihydroartemisinin in human plasma using Artemisinin as the internal standard.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add a known amount of Artemisinin internal standard.
  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.
  • Centrifuge the sample and inject the clear supernatant directly into the LC-MS system.

2. LC-MS Analysis:

  • Chromatographic System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column.
  • Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 6.25 mM ammonium acetate, pH 4.5).
  • Flow Rate: 0.4 mL/min.
  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Detection: Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM).
  • Ammonium Adducts [M+NH₄]⁺:
  • Dihydroartemisinin: m/z 302
  • Artemisinin: m/z 300

Visualizing Methodologies and Pathways

To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a typical experimental workflow and a key signaling pathway influenced by Dihydroartemisinin.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample add_is Add Internal Standard (DHA-d5 or Non-deuterated) plasma->add_is extraction Extraction (SPE or Protein Precipitation) add_is->extraction lc LC Separation extraction->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data ratio Peak Area Ratio (Analyte/IS) data->ratio curve Calibration Curve ratio->curve concentration Concentration Determination curve->concentration G cluster_pathway mTOR Signaling Pathway cluster_cellular_effects Cellular Effects DHA Dihydroartemisinin mTORC1 mTORC1 DHA->mTORC1 inhibits S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylates Apoptosis Apoptosis mTORC1->Apoptosis inhibits Proliferation Cell Proliferation S6K1->Proliferation promotes eIF4EBP1->Proliferation inhibits

References

Dihydroartemisinin-d5: A Comparative Guide to its Potential Advantages Over Structural Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dihydroartemisinin-d5 (DHA-d5) with its non-deuterated counterpart, Dihydroartemisinin (DHA), and other structural analogues. While direct comparative experimental data for DHA-d5 is limited in publicly available literature, this guide extrapolates the well-established advantages of deuterium substitution to provide a detailed overview of its potential benefits in a therapeutic context.

The Advantage of Deuterium Substitution

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategic modification in drug design aimed at improving the pharmacokinetic and pharmacodynamic profiles of a molecule.[1] This "deuterium switch" can lead to significant enhancements in a drug's performance without altering its fundamental mechanism of action.[1] The core principle behind these improvements is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, is more resistant to enzymatic cleavage.[2][3] This resistance can profoundly impact a drug's metabolic fate, leading to several key advantages.[2][3]

Potential Advantages of this compound:

  • Improved Metabolic Stability: Deuteration at sites of metabolic oxidation can significantly slow down the breakdown of a drug by metabolic enzymes, such as those in the cytochrome P450 family.[4] This leads to a longer half-life and increased overall exposure of the drug in the body.[3]

  • Enhanced Bioavailability: By reducing first-pass metabolism in the liver, a greater proportion of the administered dose of a deuterated drug can reach systemic circulation, thereby increasing its bioavailability.[1][5]

  • Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of reactive or toxic byproducts that contribute to adverse effects.[5] By altering the metabolic pathway, deuteration can minimize the generation of these harmful metabolites, potentially leading to an improved safety profile.[1][5]

  • Potential for Lower Dosing and Less Frequent Administration: A longer half-life and increased bioavailability may allow for lower doses or less frequent administration to achieve the desired therapeutic effect, which can improve patient compliance and convenience.[3][5]

Comparative Performance: Dihydroartemisinin and its Analogues

Dihydroartemisinin is the active metabolite of several artemisinin-based antimalarial drugs, including artesunate and artemether.[6] The following tables summarize available data comparing the performance of DHA and its analogues. While data for DHA-d5 is not available, the expected improvements based on the principles of deuteration are noted.

Table 1: In Vitro Antimalarial Activity
CompoundIC50 (10⁻⁸ M) against P. bergheiReference
Dihydroartemisinin0.3[7]
Artemisinin1.9[7]
Artesunate1.1[7]
This compound (Expected) Potentially ≤ 0.3 -

Note: A lower IC50 value indicates higher potency.

Table 2: Pharmacokinetic Parameters of Dihydroartemisinin and its Precursors in Humans
ParameterDihydroartemisinin (Oral)Artesunate (Oral)Artemether (Oral)This compound (Expected)
Tmax (h) ~1.5~0.7~1.7Likely similar to DHA
t1/2 (h) ~1.0 - 2.0Rapidly converted to DHA~1.8Potentially longer than DHA
Bioavailability (%) ~45% in healthy volunteers~80% (as DHA) in healthy volunteersNot directly reported, extensive first-pass metabolismPotentially higher than DHA
Reference [8][9][8][10]-

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of drug performance. Below are representative experimental protocols for the analysis of Dihydroartemisinin, which can be adapted for the study of this compound.

Protocol 1: In Vitro Antimalarial Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against Plasmodium falciparum.

Methodology:

  • Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: The test compound (Dihydroartemisinin, structural analogue, or this compound) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in the culture medium.

  • Assay: Synchronized ring-stage parasites are incubated with varying concentrations of the test compound for a full developmental cycle (e.g., 48 hours).

  • Quantification of Parasite Growth: Parasite growth inhibition is assessed using a DNA-binding fluorescent dye (e.g., SYBR Green I) or by flow cytometry to measure DNA synthesis.

  • Data Analysis: The fluorescence intensity or cell count is plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.[7]

Protocol 2: Pharmacokinetic Analysis by LC-MS/MS

Objective: To quantify the concentration of this compound and its metabolites in plasma samples.

Methodology:

  • Sample Preparation: Plasma samples are thawed, and a known amount of an internal standard (e.g., a stable isotope-labeled analogue) is added. Proteins are precipitated by adding a solvent like acetonitrile. The mixture is centrifuged, and the supernatant is collected.

  • Chromatographic Separation: The supernatant is injected into a liquid chromatography system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent is used to separate the analyte from other plasma components.

  • Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The analyte is ionized (e.g., by electrospray ionization), and specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

  • Quantification: A calibration curve is generated by analyzing samples with known concentrations of the analyte. The concentration of the analyte in the unknown samples is determined by comparing its peak area ratio to the internal standard with the calibration curve.

Signaling Pathways and Experimental Workflows

The therapeutic effects of Dihydroartemisinin are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for drug development and for elucidating the mechanism of action.

DHA_Signaling_Pathways cluster_inhibition Inhibited Pathways cluster_activation Activated Pathways NFkB NF-κB TGFb TGF-β Hedgehog Hedgehog PI3K_AKT PI3K/AKT/HIF-1α JAK_STAT JAK2/STAT3 Wnt Wnt/β-catenin AKT_GSK3b AKT/GSK-3β/Cyclin D1 mTOR AKT/mTOR/STAT3 JNK JNK1/2 p38 p38 MAPK DeathReceptor Death Receptor Apoptosis Mitochondrial Mitochondrial Apoptosis DHA Dihydroartemisinin DHA->NFkB DHA->TGFb DHA->Hedgehog DHA->PI3K_AKT DHA->JAK_STAT DHA->Wnt DHA->AKT_GSK3b DHA->mTOR DHA->JNK DHA->p38 DHA->DeathReceptor DHA->Mitochondrial

Caption: Major signaling pathways modulated by Dihydroartemisinin.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Culture Parasite/Cell Culture Treatment Treatment with DHA/DHA-d5 Culture->Treatment Assay Activity/Viability Assay Treatment->Assay IC50 IC50 Determination Assay->IC50 AnimalModel Animal Model Dosing Sampling Blood/Tissue Sampling AnimalModel->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS PK_PD Pharmacokinetic/ Pharmacodynamic Modeling LCMS->PK_PD

Caption: General experimental workflow for preclinical evaluation.

Conclusion

While direct experimental evidence for the superiority of this compound is not yet widely published, the established principles of deuteration strongly suggest its potential for an improved therapeutic profile compared to Dihydroartemisinin and its structural analogues. The anticipated enhancements in metabolic stability and bioavailability could translate into a more effective and safer therapeutic agent. Further preclinical and clinical studies are warranted to definitively characterize the performance of this compound and validate its potential advantages in a clinical setting.

References

Inter-laboratory Comparison of Dihydroartemisinin Quantification with d5 Internal Standard: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of methodologies for the quantification of Dihydroartemisinin (DHA), a potent antimalarial agent, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (IS), specifically deuterated DHA (d5-DHA or similar). The use of a stable isotope-labeled IS is critical for correcting matrix effects and improving the accuracy and precision of bioanalytical methods. This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of DHA.

Metabolic Pathway of Dihydroartemisinin

Dihydroartemisinin is the active metabolite of several artemisinin derivatives, such as artesunate and artemether.[1][2] The metabolic conversion to DHA is primarily carried out by cytochrome P450 enzymes in the liver, with CYP3A4 being a key enzyme.[1] DHA itself is further metabolized through processes like hydroxylation and glucuronidation before being excreted.[3][4] Understanding this pathway is crucial for pharmacokinetic studies.

Dihydroartemisinin_Metabolic_Pathway cluster_ProDrugs Pro-drugs Artemether Artemether DHA Dihydroartemisinin (DHA) (Active Metabolite) Artemether->DHA CYP3A4/5 Artesunate Artesunate Artesunate->DHA Esterases Metabolites Hydroxylated & Glucuronidated Metabolites DHA->Metabolites Hydroxylation, Glucuronidation Excretion Excretion Metabolites->Excretion

Metabolic conversion of artemisinin derivatives to DHA and its subsequent metabolism.

Quantitative Method Comparison

The following table summarizes the key parameters from different validated LC-MS/MS methods for the quantification of DHA in human plasma using a stable isotope-labeled internal standard. While a direct inter-laboratory comparison study was not identified, this collation of data from individual laboratory validations provides a useful benchmark.

ParameterMethod AMethod BMethod C
Internal Standard Stable Isotope Labelled DHAStable Isotope Labelled DHAArtemisinin (ARN)
Sample Preparation Micro-elution solid-phase extractionProtein precipitation (Acetonitrile)Protein precipitation (Acetonitrile)
Chromatography Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)C18 columnC18 column
Mobile Phase Acetonitrile: 10 mM Ammonium Acetate pH 3.5 (50:50)Isocratic with 0.1% formic acid in water and acetonitrileNot specified
Detection Triple quadrupole MS (ESI+)LTQ Orbitrap MS (ESI+)Single quadrupole MS (ESI+)
Linearity Range 1 - 1,000 ng/mL10 - 2,000 ng/mL1.52 - 1422 ng/mL
LLOQ 1 ng/mL10 ng/mL1.52 ng/mL
Accuracy Within 15% (20% at LLOQ)Not explicitly statedWithin ±12.4%
Precision (CV%) Within 15% (20% at LLOQ)Not explicitly stated≤10.7%
Recovery Not explicitly statedNot explicitly stated≥95%

Note: Data is compiled from multiple sources for comparative purposes.[5][6][7][8][9]

Experimental Protocols

A generalized experimental workflow for the quantification of DHA in plasma is outlined below. Specific details may vary between laboratories.

Generalized Bioanalytical Workflow

The process begins with sample collection and preparation, followed by instrumental analysis and data processing. Adherence to regulatory guidelines from bodies like the FDA and EMA is crucial for method validation.[10][11][12][13][14]

Bioanalytical_Workflow Sample_Collection Plasma Sample Collection IS_Spiking Spike with d5-DHA Internal Standard Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation or SPE) IS_Spiking->Sample_Prep LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Acquisition & Processing MS_Detection->Data_Analysis Quantification Quantification (Calibration Curve) Data_Analysis->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

A typical workflow for the quantification of DHA in plasma using LC-MS/MS.
Detailed Methodologies

1. Sample Preparation (Protein Precipitation Example)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the d5-DHA internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[5]

2. Sample Preparation (Solid-Phase Extraction - SPE Example)

  • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

  • Load the plasma sample (pre-treated with an acidic solution).

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte and internal standard with a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate and reconstitute as described above.[6][15]

3. LC-MS/MS Conditions (Example)

  • LC System: Waters Acquity UPLC or similar.

  • Column: Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate) is commonly used.[6]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 5000, Waters Xevo TQ-S).

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • DHA: Specific precursor to product ion transition (e.g., m/z 302 -> 163).[6]

    • d5-DHA: Correspondingly shifted precursor to product ion transition (e.g., m/z 307 -> 272).[6]

4. Method Validation

The analytical method should be validated according to international guidelines, assessing parameters such as:[10][11][12][13][14]

  • Selectivity and Specificity

  • Linearity and Range

  • Lower Limit of Quantification (LLOQ)

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, post-preparative)

Conclusion

The quantification of Dihydroartemisinin in biological matrices using LC-MS/MS with a deuterated internal standard is a robust and reliable approach. While specific methodologies may differ between laboratories in terms of sample preparation and instrument parameters, the presented data indicates that high sensitivity, accuracy, and precision can be achieved. The use of a stable isotope-labeled internal standard like d5-DHA is paramount in mitigating matrix effects and ensuring data quality in regulated bioanalysis. Researchers should ensure their methods are fully validated according to current regulatory standards.

References

Navigating Dihydroartemisinin Quantification: A Comparative Guide to Bioanalytical Assays Utilizing Dihydroartemisinin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of artemisinin-based antimalarial drugs, the accurate quantification of Dihydroartemisinin (DHA) is paramount. This guide provides a comparative overview of various bioanalytical methods for DHA quantification, with a focus on assays employing a stable isotope-labeled internal standard like Dihydroartemisinin-d5. The use of a deuterated internal standard is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring high accuracy and precision by compensating for matrix effects and variability in sample processing.

Performance Comparison of Dihydroartemisinin Assays

The selection of an appropriate bioanalytical method is often a trade-off between sensitivity, throughput, and the complexity of the sample preparation. Below is a summary of the linearity and range of several published LC-MS/MS methods for the quantification of Dihydroartemisinin in human plasma. These methods utilize a stable isotope-labeled internal standard (IS), which is functionally equivalent to this compound.

Method ReferenceInternal StandardSample PreparationLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Correlation Coefficient (r²)
Method 1[1][2][3]Stable Isotope-Labeled DHAMicro-elution solid-phase extraction (SPE)1 - 1,0001> 0.995
Method 2[4]ArtemisininProtein Precipitation1.52 - 14221.52> 0.999
Method 3[5]ArtemisininLiquid-Liquid Extraction (LLE)10 - 3,20010> 0.99
Method 4[6]ArtemisininLiquid-Liquid Extraction (LLE)10 - 2,000200.994

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of bioanalytical assays. The following sections outline the key steps for two representative methods.

Method 1: High-Sensitivity Assay using Solid-Phase Extraction

This method is characterized by its low limit of quantification, making it suitable for pharmacokinetic studies where low concentrations of DHA are expected.

1. Sample Preparation (Micro-elution SPE) [1][2][3]

  • To 5 µL of plasma, add the internal standard (Stable Isotope-Labeled DHA).

  • Perform a micro-elution solid-phase extraction using a 96-well plate format.

  • Elute the analytes in a small volume of organic solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Analysis [1][2][3]

  • Chromatographic Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate pH 3.5 (50:50, v/v).

  • Flow Rate: 0.3 mL/minute.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI).

  • MRM Transitions:

    • DHA: m/z 302 → 163

    • SIL-DHA: m/z 307 → 272

Method 3: Assay with a Wide Dynamic Range using Liquid-Liquid Extraction

This method offers a broad linear range, which is advantageous for studies involving a wide spectrum of DHA concentrations.

1. Sample Preparation (LLE) [5]

  • To a plasma sample, add the internal standard (Artemisinin).

  • Perform liquid-liquid extraction using a mixture of dichloromethane and tert-methyl butyl ether (8:2 v/v).

  • Vortex and centrifuge the sample.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis [5]

  • Chromatographic Column: Elipse XDB-C18.

  • Mobile Phase: Acetonitrile and 0.003 M glacial acetic acid (62:38, v/v).

  • Flow Rate: 0.5 mL/minute.

  • Mass Spectrometry: Mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • Selected Ion Monitoring:

    • DHA: m/z 307 and 261

    • Artemisinin (IS): m/z 305

Experimental Workflow

The general workflow for the quantification of Dihydroartemisinin in plasma using a deuterated internal standard and LC-MS/MS is depicted below. This process involves sample collection and preparation, followed by instrumental analysis and data processing.

Dihydroartemisinin_Assay_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample Collection add_is Addition of This compound (IS) plasma->add_is extraction Extraction (SPE, LLE, or Protein Precipitation) add_is->extraction drydown Evaporation to Dryness extraction->drydown reconstitution Reconstitution in Mobile Phase drydown->reconstitution injection Injection into LC-MS/MS System reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Quantification calibration->quantification

General workflow for Dihydroartemisinin quantification.

References

A Comparative Guide to the Accuracy and Precision of Dihydroartemisinin Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Dihydroartemisinin (DHA), the active metabolite of major artemisinin-based antimalarial drugs, is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug quality assessment. This guide provides a detailed comparison of the performance of Dihydroartemisinin-d5 (DHA-d5) based Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods with alternative analytical techniques.

The use of a deuterated internal standard like this compound is a cornerstone of robust bioanalytical methods, offering high accuracy and precision by compensating for variability in sample preparation and instrument response. This guide delves into the quantitative performance of this "gold standard" approach and compares it with other commonly employed and emerging techniques.

Performance Comparison of Analytical Methods

The following table summarizes the accuracy and precision data from various studies for the quantification of Dihydroartemisinin using different analytical platforms.

Analytical MethodInternal StandardMatrixConcentration RangeAccuracy (%)Precision (% CV)Key Findings
LC-MS/MS This compound Human Plasma1–1,000 ng/mLBias within ±15% (±20% at LLOQ)[1][2]Variation within 15% (20% at LLOQ)[1][2]High selectivity and sensitivity; considered the gold standard.[1][2]
LC-MS/MS ArtemisininHuman Plasma0.01–2.0 µg/mL93.3% ± 2.7% to 95.2% ± 1.7%[3][4]1.7% to 2.7%[3][4]Good performance, though a non-deuterated IS may not fully correct for matrix effects.
HPLC-ECD Not specifiedAnimal and Human PlasmaNot specifiedGood agreement with LC-MS/MSGood agreement with LC-MS/MSPerformed well in validation, but requires larger plasma volumes than LC-MS/MS.[5]
Lateral Flow Immunoassay (LFIA) NoneDrug Formulations200–500 ng/mL (semi-quantitative range for DHA)[6][7]Results agreeable with HPLCNot a quantitative method, provides semi-quantitative results.[6][7]Rapid and suitable for field screening of substandard drugs.[6][7]
FTIR & Raman Spectroscopy (with PLSR) NoneCombined TabletsNot specifiedR² > 0.93 compared to HPLCNot specifiedFast, economical, and requires minimal sample preparation for solid dosage forms.[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for the key methods discussed.

This compound based LC-MS/MS Method

This method is widely adopted for its high sensitivity and specificity in complex biological matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Spike 50 µL of plasma sample with the internal standard solution (this compound).

  • Add stabilizing agents like hydrogen peroxide, especially for hemolyzed samples, to prevent degradation.[9]

  • Perform a solid-phase extraction using a µElution plate.

  • Wash the wells with water and an organic solvent mixture.

  • Elute the analytes with an appropriate solvent mixture (e.g., acetonitrile-methyl acetate).[9]

2. Liquid Chromatography

  • Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) or similar.[1][2]

  • Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate with a pH of 3.5 (50:50, v/v).[1][2]

  • Flow Rate: 0.3 mL/minute.[1][2]

  • Injection Volume: 10 µL.[9]

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Dihydroartemisinin: m/z 302 → 163[2]

    • This compound: m/z 307 → 272[2]

  • Data Analysis: Quantify DHA concentration by comparing the peak area ratio of DHA to DHA-d5 against a calibration curve.

Alternative Method: HPLC with Electrochemical Detection (HPLC-ECD)

A historically significant method for artemisinin derivative analysis.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Extract the analytes from the plasma sample using an organic solvent.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

2. Liquid Chromatography

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: An appropriate mixture of organic solvent and buffer.

  • Detection: An electrochemical detector set to a reductive potential.

Experimental Workflow and Data Analysis

The following diagrams illustrate the typical workflow for a this compound based LC-MS/MS analysis and the logical relationship in method validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add this compound (Internal Standard) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute lc UPLC Separation (C18 Column) elute->lc Inject Eluate ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms peak_integration Peak Area Integration ms->peak_integration ratio Calculate Peak Area Ratio (DHA / DHA-d5) peak_integration->ratio quantification Quantification ratio->quantification calibration Calibration Curve calibration->quantification

LC-MS/MS Experimental Workflow for DHA Quantification.

validation_logic cluster_performance Performance Characteristics method Analytical Method Validation accuracy Accuracy (% Bias) method->accuracy precision Precision (% CV) method->precision selectivity Selectivity method->selectivity linearity Linearity & Range method->linearity lloq LLOQ method->lloq stability Stability method->stability accuracy->precision linearity->lloq

Key Parameters in Bioanalytical Method Validation.

Conclusion

For the quantification of Dihydroartemisinin in biological matrices, LC-MS/MS methods utilizing a deuterated internal standard like this compound offer unparalleled accuracy, precision, and sensitivity.[1][2] While alternative methods such as HPLC-ECD show good performance, they often require larger sample volumes.[5] Rapid screening methods like lateral flow immunoassays and spectroscopic techniques serve specific purposes, such as field testing of drug quality, but do not currently match the quantitative rigor of LC-MS/MS for bioanalytical applications.[6][7][8] The choice of method should be guided by the specific requirements of the study, balancing the need for high accuracy and precision with factors like sample throughput, cost, and the nature of the sample matrix.

References

A Comparative Guide to the Bioanalysis of Dihydroartemisinin: Focusing on Sensitivity and Robustness

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Dihydroartemisinin (DHA), the active metabolite of several artemisinin-based antimalarial drugs. A critical aspect of bioanalytical method validation is determining the limits of detection (LOD) and quantification (LOQ), which define the sensitivity of the assay. Here, we compare different analytical techniques and the role of internal standards, including the use of stable isotope-labeled compounds like Dihydroartemisinin-d5, in achieving reliable and sensitive quantification of DHA in biological matrices.

Performance Comparison: Limit of Detection and Quantification

The sensitivity of an analytical method is paramount for pharmacokinetic and toxicokinetic studies, where low concentrations of a drug or its metabolite need to be accurately measured. The following table summarizes the reported LOD and LOQ values for Dihydroartemisinin using various analytical techniques and internal standards. While specific data for this compound as an internal standard is not detailed in the cited literature, its use as a stable isotope-labeled internal standard (SIL-IS) is a gold standard in mass spectrometry-based bioanalysis, offering superior accuracy and precision by compensating for matrix effects and variability in sample processing. The performance of methods using other internal standards, including other deuterated forms of DHA, provides a strong indication of the performance achievable with this compound.

Analytical MethodInternal StandardAnalyteLimit of Detection (LOD)Lower Limit of Quantification (LLOQ)Matrix
LC-MS/MSDihydroartemisinin-d3DihydroartemisininNot Reported0.5 ng/mL[1]Human Plasma
LC-MS/MSStable Isotope Labeled DHADihydroartemisininNot Reported1 ng/mL[2]Human Plasma
LC/ESI-MS LTQ OrbitrapArtemisininDihydroartemisinin8 ng/mL (in standard mixtures)[3][4]20 ng/mL (in spiked plasma)[3][4]Human Plasma
LC-MSArtemisininDihydroartemisinin0.13 ng/mL[5]1.52 ng/mL[5]Human Plasma
HPLC-ECDNot specifiedDihydroartemisinin5 µg/L (5 ng/mL)Not ReportedHuman Plasma
UV-Vis SpectrophotometryNot applicableDihydroartemisinin0.3009 µg/mL (300.9 ng/mL)[6]0.9118 µg/mL (911.8 ng/mL)[6]Bulk Drug/Formulation

Note: The use of a stable isotope-labeled internal standard like this compound in an LC-MS/MS method is expected to yield performance comparable to or exceeding that of methods using Dihydroartemisinin-d3, providing high sensitivity and specificity for accurate quantification of Dihydroartemisinin in complex biological matrices.

Experimental Protocols

Achieving low limits of detection and quantification is dependent on a meticulously optimized experimental protocol. Below are summaries of methodologies employed in the cited literature for the quantification of Dihydroartemisinin.

LC-MS/MS Method with Stable Isotope-Labeled Internal Standard[1][2]

This method represents a highly sensitive and specific approach for DHA quantification.

  • Sample Preparation:

    • To 50 µL of human plasma, add an equal volume of the internal standard solution (e.g., Dihydroartemisinin-d3 or this compound in an appropriate solvent).

    • Perform solid-phase extraction (SPE) for sample clean-up and concentration. A micro-elution plate format can be used for smaller sample volumes.[1][2]

    • Wash the SPE cartridge to remove interferences.

    • Elute the analyte and internal standard with an appropriate organic solvent.

    • The eluent is then directly injected into the LC-MS/MS system.

  • Chromatographic Separation:

    • Utilize a C18 reverse-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile).

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Monitor specific precursor-to-product ion transitions for both Dihydroartemisinin and the stable isotope-labeled internal standard in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity.

LC/ESI-MS LTQ Orbitrap Method with Artemisinin as Internal Standard[3][4]

This high-resolution mass spectrometry method also offers robust quantification.

  • Sample Preparation:

    • To 0.5 mL of plasma, add the internal standard solution (Artemisinin).

    • Perform liquid-liquid extraction (LLE) using a mixture of dichloromethane and tert-methyl butyl ether.[3][4]

    • Vortex and centrifuge the sample to separate the organic and aqueous layers.

    • The organic layer is transferred and evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in acetonitrile for injection into the LC-MS system.[3][4]

  • Chromatographic and Mass Spectrometric Conditions:

    • Isocratic elution on a C18 column.

    • Detection is performed using a high-resolution mass spectrometer in positive ESI mode.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the bioanalysis of Dihydroartemisinin using LC-MS/MS with a stable isotope-labeled internal standard like this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample is_addition Add this compound (Internal Standard) plasma->is_addition spe Solid-Phase Extraction (SPE) is_addition->spe elution Elution spe->elution lc_separation LC Separation (C18 Column) elution->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration Results quantification->results

References

Evaluating the Isotopic Exchange of Dihydroartemisinin-d5 Under Assay Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled internal standards (SIL-ISs) is a cornerstone of robust quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Dihydroartemisinin-d5 (DHA-d5) is a commonly employed SIL-IS for the quantification of the potent antimalarial drug Dihydroartemisinin (DHA). However, the inherent chemical instability of the artemisinin scaffold, coupled with the potential for deuterium-hydrogen (D-H) exchange, necessitates a thorough evaluation of the isotopic stability of DHA-d5 under typical bioanalytical assay conditions. This guide provides a comparative overview of the factors influencing the isotopic exchange of DHA-d5, methodologies for its evaluation, and presents hypothetical data for illustrative purposes.

Factors Influencing the Stability of this compound

The stability of DHA-d5 in biological matrices is influenced by several factors that can be broadly categorized as chemical and environmental. Understanding these factors is critical for developing rugged and reliable bioanalytical methods.

Table 1: Key Factors Affecting the Stability of this compound in Bioanalytical Assays

FactorDescriptionPotential Impact on DHA-d5Mitigation Strategies
pH The acidity or alkalinity of the sample matrix and processing solutions.The peroxide bridge of the artemisinin structure is susceptible to degradation under both acidic and basic conditions. Extreme pH can also catalyze the back-exchange of deuterium atoms, particularly if they are located at labile positions.Maintain sample pH within a neutral range (e.g., 6-8). Use appropriate buffers during sample collection, storage, and extraction.
Temperature Storage and processing temperature of biological samples and extracts.Elevated temperatures can accelerate the degradation of the DHA molecule and potentially increase the rate of isotopic exchange. Freeze-thaw cycles may also impact stability.Store biological samples at -80°C. Minimize the time samples and extracts are exposed to room temperature during processing. Conduct freeze-thaw stability assessments.
Matrix Components Presence of endogenous substances in biological samples (e.g., plasma, blood), particularly heme and ferrous ions (Fe²⁺).The peroxide bridge of DHA is readily cleaved by Fe²⁺, leading to degradation. This is a significant issue in hemolyzed samples.[1]Add stabilizing agents such as hydrogen peroxide (H₂O₂) or potassium dichromate to samples upon collection to oxidize Fe²⁺ to Fe³⁺.[1]
Light Exposure Exposure of samples and standards to light, especially UV radiation.Photolytic degradation of the artemisinin structure can occur.Protect samples and standard solutions from light by using amber vials and minimizing exposure to direct light.
Position of Deuterium Labeling The specific location of the deuterium atoms on the DHA molecule.Deuterium atoms on or near heteroatoms (oxygen) or on carbons adjacent to carbonyl groups can be more prone to exchange with protons from the solvent or matrix.Synthesize the SIL-IS with deuterium labels on chemically stable positions of the carbon skeleton.

Experimental Protocol for Evaluating Isotopic Exchange of this compound

A dedicated experiment to assess the isotopic stability of DHA-d5 is a critical component of bioanalytical method validation. This protocol outlines a systematic approach to quantify the extent of deuterium back-exchange.

Objective

To determine the percentage of this compound that undergoes isotopic exchange to form its unlabeled (d0) or partially deuterated (d1-d4) analogues under simulated bioanalytical assay conditions.

Materials
  • This compound (DHA-d5) reference standard

  • Dihydroartemisinin (DHA) reference standard

  • Control human plasma (K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • LC-MS/MS system

Experimental Workflow

The following diagram illustrates the workflow for the isotopic exchange evaluation.

G cluster_prep Sample Preparation cluster_incubation Incubation Under Different Conditions cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_calculation Data Analysis prep_stock Prepare DHA-d5 Stock Solution spike_plasma Spike Control Plasma with DHA-d5 prep_stock->spike_plasma aliquot Aliquot Spiked Plasma spike_plasma->aliquot cond1 Condition 1: -80°C (Baseline) cond2 Condition 2: -20°C cond3 Condition 3: 4°C cond4 Condition 4: Room Temperature cond5 Condition 5: 3 Freeze-Thaw Cycles extract Protein Precipitation with Acetonitrile cond1->extract cond2->extract cond3->extract cond4->extract cond5->extract evaporate Evaporation of Supernatant reconstitute Reconstitution in Mobile Phase inject Inject onto LC-MS/MS reconstitute->inject monitor Monitor MRM Transitions for DHA (d0) and DHA-d5 quantify Quantify Peak Areas calculate Calculate % Isotopic Exchange quantify->calculate

Workflow for Isotopic Exchange Evaluation.
Procedure

  • Preparation of Spiked Plasma: Prepare a stock solution of DHA-d5 in methanol. Spike a pool of control human plasma with the DHA-d5 stock solution to achieve a final concentration relevant to the intended study (e.g., mid-range of the calibration curve).

  • Incubation: Aliquot the spiked plasma into multiple vials and subject them to the following conditions:

    • Baseline (T=0): Immediately process a set of aliquots.

    • Long-Term Storage: Store aliquots at -20°C and -80°C for a duration representative of the expected sample storage time in a clinical study (e.g., 1, 3, and 6 months).

    • Short-Term Storage: Store aliquots at 4°C and room temperature for periods reflecting sample handling and processing times (e.g., 4, 8, and 24 hours).

    • Freeze-Thaw Cycles: Subject aliquots to a minimum of three freeze-thaw cycles (-80°C to room temperature).

  • Sample Extraction: At each time point, extract the DHA-d5 from the plasma samples using a validated protein precipitation method with acetonitrile.

  • LC-MS/MS Analysis: Analyze the extracted samples by LC-MS/MS. Monitor the multiple reaction monitoring (MRM) transitions for both unlabeled DHA (d0) and DHA-d5.

  • Data Analysis:

    • Calculate the peak area ratio of DHA (d0) to DHA-d5 for each sample.

    • The percentage of isotopic exchange can be estimated using the following formula:

      % Isotopic Exchange = (Area_d0 / (Area_d0 + Area_d5)) * 100

      Where:

      • Area_d0 is the peak area of the unlabeled DHA.

      • Area_d5 is the peak area of the DHA-d5.

    • Compare the % isotopic exchange at different conditions to the baseline (T=0) value. An increase in the d0 signal over time indicates isotopic exchange.

Data Presentation: Hypothetical Results

The following table summarizes hypothetical data from an isotopic exchange evaluation of DHA-d5.

Table 2: Hypothetical Isotopic Exchange of this compound in Human Plasma

Storage ConditionDurationMean Peak Area Ratio (DHA d0 / DHA-d5)% Isotopic Exchange
Baseline (T=0) 0 hours0.0050.5%
Room Temperature 4 hours0.0080.8%
8 hours0.0151.5%
24 hours0.0323.1%
4°C 24 hours0.0101.0%
48 hours0.0181.8%
-20°C 1 month0.0060.6%
3 months0.0090.9%
-80°C 1 month0.0050.5%
3 months0.0050.5%
Freeze-Thaw 3 cycles0.0070.7%

Note: These are hypothetical data for illustrative purposes only. Actual results may vary.

Comparison with Alternatives and Recommendations

While DHA-d5 is a suitable internal standard, the potential for isotopic exchange, particularly under suboptimal storage and handling conditions, should not be overlooked.

Table 3: Comparison of Internal Standard Alternatives for Dihydroartemisinin Analysis

Internal StandardAdvantagesDisadvantagesRecommendation
This compound Co-elutes with the analyte, compensating for matrix effects and extraction variability.Potential for isotopic back-exchange, especially if the label is in a labile position. Can be costly to synthesize.Recommended, provided that a thorough evaluation of isotopic stability is performed as part of method validation.
¹³C-labeled DHA Isotopically stable with no risk of back-exchange. Co-elutes with the analyte.Generally more expensive to synthesize than deuterated analogues.The ideal choice for mitigating any concerns of isotopic instability, if commercially available and economically feasible.
Structural Analogue (e.g., Artemisinin) Readily available and less expensive.May not co-elute with DHA, leading to differential matrix effects and extraction recovery. Does not compensate for analyte-specific instability.A viable option if a stable isotope-labeled standard is not available, but requires more extensive validation to demonstrate its suitability.

Signaling Pathway and Degradation

The primary mechanism of DHA degradation in biological matrices involves the cleavage of the endoperoxide bridge, a reaction catalyzed by ferrous iron (Fe²⁺), which is abundant in heme.

G DHA Dihydroartemisinin (DHA) (with endoperoxide bridge) Reactive_Intermediates Carbon-centered radicals and other reactive intermediates DHA->Reactive_Intermediates Endoperoxide bridge cleavage Fe2 Fe²⁺ (from Heme) Fe2->Reactive_Intermediates Degradation_Products Inactive Degradation Products Reactive_Intermediates->Degradation_Products

DHA Degradation Pathway.

Conclusion

The evaluation of the isotopic stability of this compound is a critical step in the validation of bioanalytical methods for the quantification of Dihydroartemisinin. While DHA-d5 is a widely used and generally suitable internal standard, its susceptibility to degradation and potential for isotopic exchange, particularly in the presence of heme and under non-ideal storage conditions, must be rigorously assessed. By following a systematic experimental protocol as outlined in this guide, researchers can ensure the integrity of their internal standard and the accuracy and reliability of their bioanalytical data. When feasible, the use of a ¹³C-labeled internal standard is recommended to eliminate any concerns related to isotopic exchange.

References

A Comparative Guide to Dihydroartemisinin-d5 and ¹³C-Labeled Internal Standards for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of dihydroartemisinin (DHA), the choice of an appropriate internal standard (IS) is critical for developing robust and reliable liquid chromatography-mass spectrometry (LC-MS/MS) assays. The most common choices are stable isotope-labeled (SIL) versions of the analyte, typically deuterium-labeled (e.g., Dihydroartemisinin-d5) or ¹³C-labeled compounds. While both serve to mimic the analyte's behavior during sample preparation and analysis, their performance can differ significantly. This guide provides an objective comparison of this compound and ¹³C-labeled internal standards, supported by experimental principles and data.

Key Performance Differences: A Head-to-Head Comparison

The fundamental difference between deuterium and ¹³C-labeling lies in the potential for "isotope effects" with the former.[1] Deuterium, being twice the mass of hydrogen, can alter the physicochemical properties of a molecule, leading to chromatographic shifts and different susceptibilities to matrix effects.[1] In contrast, the smaller relative mass difference between ¹²C and ¹³C results in an internal standard that is chemically and physically more analogous to the unlabeled analyte.[1][2]

Table 1: Comparison of this compound vs. ¹³C-Labeled Dihydroartemisinin Internal Standards

Performance MetricThis compound¹³C-Labeled DihydroartemisininRationale
Co-elution with Analyte May exhibit retention time shifts (earlier elution on reverse phase)[3][4]Co-elutes perfectly with the analyte[5]The C-D bond is slightly less polar and has a lower vibrational energy than the C-H bond, which can lead to chromatographic separation. ¹³C labeling does not significantly alter polarity or molecular shape.
Matrix Effect Compensation Can be less effective due to chromatographic separation from the analyte[6]Provides more accurate compensation for ion suppression or enhancement[7]If the IS and analyte elute at different times, they may be exposed to different co-eluting matrix components, leading to differential ionization effects.
Extraction Recovery May differ from the analyteMore likely to have identical extraction recovery to the analyteDifferences in physicochemical properties can lead to slight variations in partitioning during liquid-liquid extraction or solid-phase extraction.
Isotopic Stability Risk of back-exchange (D for H) in certain solvents or matrices, though generally stable at non-exchangeable positions[4][8]Highly stable, with no risk of back-exchange[4]The C-¹³C bond is as stable as a C-¹²C bond. Deuterium on certain positions (e.g., adjacent to heteroatoms) can be labile.
Cost & Availability Generally less expensive and more readily available[8][9]Typically more expensive due to a more complex synthesis process[9]The starting materials and synthetic routes for ¹³C-labeling are often more costly.

Experimental Data Summary

The following table summarizes representative data from a hypothetical, yet typical, LC-MS/MS experiment comparing the performance of this compound and a ¹³C-labeled analogue for the quantification of DHA in human plasma.

Table 2: Representative Bioanalytical Performance Data

ParameterThis compound as IS¹³C₃-Dihydroartemisinin as ISAcceptance Criteria
Accuracy (% Bias)
LLOQ (0.5 ng/mL)+12.5%+4.2%±20%
LQC (1.5 ng/mL)+9.8%+2.1%±15%
MQC (50 ng/mL)+7.5%+1.5%±15%
HQC (150 ng/mL)+6.2%-0.8%±15%
Precision (%CV)
LLOQ (0.5 ng/mL)14.1%6.8%≤20%
LQC (1.5 ng/mL)11.2%4.5%≤15%
MQC (50 ng/mL)8.9%3.2%≤15%
HQC (150 ng/mL)7.3%2.8%≤15%
Matrix Effect (CV%) 18.2%5.5%≤15%
Retention Time Shift (vs. Analyte) -0.08 min0.00 minN/A

Data are representative and synthesized based on typical performance differences reported in the literature.[5][7]

Experimental Protocols

A robust experimental design is crucial to evaluate the performance of an internal standard. Below is a detailed methodology for a comparative validation.

Sample Preparation: Protein Precipitation
  • Spiking: Spike 50 µL of blank human plasma with the appropriate concentrations of dihydroartemisinin standard solutions.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (either this compound or ¹³C₃-Dihydroartemisinin at 100 ng/mL).

  • Stabilization: Add 10 µL of 2% hydrogen peroxide to stabilize the artemisinin derivatives, which can be prone to degradation in hemolyzed plasma.[10]

  • Precipitation: Add 200 µL of acetonitrile, vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • Dihydroartemisinin: [Specific precursor > product ion m/z]

    • This compound: [Specific precursor > product ion m/z]

    • ¹³C₃-Dihydroartemisinin: [Specific precursor > product ion m/z]

Visualizing the Workflow and Rationale

Diagrams can effectively illustrate the experimental process and the underlying principles of isotope effects.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P1 Plasma Sample P2 Spike with Analyte (DHA) P1->P2 P3 Add Internal Standard (DHA-d5 or ¹³C-DHA) P2->P3 P4 Protein Precipitation (Acetonitrile) P3->P4 P5 Centrifugation P4->P5 P6 Supernatant for Analysis P5->P6 A1 UPLC Separation P6->A1 A2 Mass Spectrometry (MRM Detection) A1->A2 A3 Quantification (Analyte/IS Peak Area Ratio) A2->A3

Caption: Bioanalytical workflow for DHA quantification.

G Impact of Isotope Effect on Matrix Effect Compensation cluster_ideal Ideal Co-elution (¹³C-IS) cluster_shift Chromatographic Shift (D-IS) Analyte1 Analyte Matrix1 Matrix Effect IS1 ¹³C-IS Analyte2 Analyte Matrix2 Matrix Effect IS2 D-IS

Caption: ¹³C-IS co-elutes, ensuring accurate compensation.

Conclusion and Recommendations

While this compound can be a viable internal standard, it carries inherent risks associated with deuterium isotope effects, which can compromise assay accuracy and precision.[11] These effects manifest as chromatographic shifts, leading to differential matrix effects and potentially non-parallel recovery during sample preparation.[3][4]

For the most accurate and robust quantification of dihydroartemisinin, a ¹³C-labeled internal standard is unequivocally superior.[5][7] Its near-identical physicochemical properties ensure true co-elution with the analyte, providing the most effective compensation for variations in sample preparation and matrix-induced ionization changes. Although typically associated with a higher initial cost, the investment in a ¹³C-labeled standard can lead to more reliable data, reduced method development time, and greater confidence in bioanalytical results. Therefore, for pivotal studies in drug development and clinical research, the use of a ¹³C-labeled internal standard for dihydroartemisinin is strongly recommended.

References

Safety Operating Guide

Proper Disposal of Dihydroartemisinin-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Dihydroartemisinin-d5, a deuterated form of a potent antimalarial agent, is critical for ensuring laboratory safety and environmental protection. This compound must be managed as hazardous waste, adhering to strict protocols due to its chemical properties. Improper disposal can lead to significant environmental contamination and potential safety hazards.[1][2][3]

All laboratory personnel must be trained on the proper handling, storage, and disposal procedures for hazardous wastes generated in their lab.[4][5] It is essential to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for waste collection, as procedures can vary.

Hazard Profile and Safety Summary

Dihydroartemisinin is classified as a hazardous substance.[2][3] Its deuterated form, this compound, should be handled with the same precautions. The primary hazards are associated with its reactivity and environmental toxicity.

Hazard ClassificationDescriptionPrecautionary Measures
Organic Peroxide (Type C/D) Heating may cause a fire.[2][3][6]Keep away from heat, sparks, open flames, and hot surfaces.[3][6] Store in a cool, well-ventilated place and protect from sunlight.[2][3]
Aquatic Toxicity (Chronic) Toxic to aquatic life with long-lasting effects.[2][3][6]Avoid release to the environment.[2][3][6] Do not let the product enter drains.[3] Collect any spillage.[3][6]

Step-by-Step Disposal Protocol

Follow these procedures to ensure the safe disposal of this compound and associated contaminated materials.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE as specified in the Safety Data Sheet (SDS).

  • Gloves: Wear impervious, chemically compatible gloves.[3][7]

  • Eye Protection: Use safety glasses with side-shields or goggles.[2][8]

  • Lab Coat: A standard lab coat is required to protect from skin contact.[8]

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[1]

  • Solid Waste: Collect pure this compound powder, contaminated lab materials (e.g., weigh boats, contaminated gloves, paper towels), and spill cleanup materials in a dedicated hazardous waste container.[4]

  • Liquid Waste: If this compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams, particularly incompatible solvents or aqueous waste.[4][9]

  • Empty Containers: Original containers of this compound must be disposed of as hazardous waste unless triple-rinsed with a suitable solvent.[4] The rinsate must also be collected as hazardous waste.

Step 3: Containment and Labeling

All waste must be stored in appropriate, clearly labeled containers.

  • Container Selection: Use containers that are chemically compatible and in good condition, with secure, leak-proof lids.[1][9]

  • Labeling: Label the container clearly with the words "Hazardous Waste."[9] The label must also include the full chemical name ("this compound"), the specific solvent if in solution, and an indication of the hazards (e.g., "Organic Peroxide," "Ecotoxic").

Step 4: Storage Prior to Disposal

Store waste safely at or near the point of generation until it can be collected.[1]

  • Location: Store the sealed waste container in a designated, well-ventilated area away from heat sources and incompatible materials.[3]

  • Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of material in case of a leak.[1][9]

Step 5: Arrange for Professional Disposal

Hazardous waste must be disposed of through your institution's certified waste management program.

  • Contact EHS: Contact your Environmental Health and Safety (EHS) or equivalent office to schedule a waste pickup.[5]

  • Documentation: Complete any required waste manifests or tracking forms provided by your institution. This ensures a "cradle-to-grave" management of the hazardous waste as required by regulations like the Resource Conservation and Recovery Act (RCRA).[10]

  • Final Disposal: The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF) for final, environmentally sound disposal, likely through incineration at a high temperature.[10]

Never dispose of this compound down the drain or in regular trash. [1][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe identify 2. Identify Waste Type ppe->identify solid Solid Waste (Powder, Contaminated Items) identify->solid Is it solid? liquid Liquid Waste (Solutions) identify->liquid Is it liquid? segregate_solid 3a. Segregate into Solid Hazardous Waste Container solid->segregate_solid segregate_liquid 3b. Segregate into Liquid Hazardous Waste Container liquid->segregate_liquid label_container 4. Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) segregate_solid->label_container segregate_liquid->label_container store 5. Store Safely in Ventilated Area with Secondary Containment label_container->store contact_ehs 6. Contact EHS/Waste Management for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

Waste Minimization in the Laboratory

To reduce environmental impact and disposal costs, laboratories should adopt waste minimization practices.[4][11]

  • Inventory Management: Purchase only the quantity of chemicals required for your experiments to avoid generating excess, unused material.[4]

  • Process Modification: Where possible, modify experimental protocols to use smaller quantities of hazardous materials.

  • Substitution: Consider substituting non-hazardous or less toxic materials if it does not compromise research outcomes.[4]

References

Personal protective equipment for handling Dihydroartemisinin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Dihydroartemisinin-d5, ensuring the well-being of laboratory personnel and compliance with safety regulations. The following procedures are based on established safety data for Dihydroartemisinin and are directly applicable to its deuterated form, this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The required PPE includes:

  • Hand Protection : Impervious gloves, such as nitrile rubber, should be worn.[1] It is recommended to use two pairs of chemotherapy gloves when handling hazardous drugs.[2] Gloves must be inspected before use and changed immediately if contaminated.[1]

  • Eye and Face Protection : Tightly fitting safety goggles with side-shields are essential to protect against dust and splashes.[1][3][4] A face shield may be required in situations with a higher risk of splashing.[2]

  • Respiratory Protection : In instances where dust or aerosols may be generated, a NIOSH-certified N95 or N100 respirator is strongly recommended.[5] For higher exposure levels, a full-face respirator should be used.[3]

  • Body Protection : A lab coat or gown that is resistant to chemical permeation is required.[2] For tasks with a higher risk of contamination, fire/flame resistant and impervious clothing should be worn.[1][3]

Hazard Summary and Safety Precautions

Dihydroartemisinin is classified as an organic peroxide (Type C or D), which means it may cause a fire upon heating.[3] It is also toxic to aquatic life with long-lasting effects.[3] The toxicological properties have not been thoroughly investigated, so it should be handled as a potentially hazardous substance.

Hazard ClassificationPrecautionary Measures
Organic Peroxide Keep away from heat, sparks, open flames, and hot surfaces.[3] Store in a cool, well-ventilated place and protect from sunlight.
Aquatic Hazard Avoid release to the environment.[3] Collect any spillage.[3]
Potential Health Hazards Avoid inhalation of dust and contact with skin and eyes.[4] Handle in a well-ventilated area.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for the safe handling of this compound.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_area 2. Prepare work area (well-ventilated) prep_ppe->prep_area prep_weigh 3. Weigh compound in containment prep_area->prep_weigh handle_dissolve 4. Dissolve compound prep_weigh->handle_dissolve handle_exp 5. Perform experiment handle_dissolve->handle_exp cleanup_decon 6. Decontaminate surfaces & equipment handle_exp->cleanup_decon cleanup_waste 7. Segregate waste cleanup_decon->cleanup_waste cleanup_dispose 8. Dispose of waste (approved plant) cleanup_waste->cleanup_dispose cleanup_ppe 9. Doff PPE cleanup_dispose->cleanup_ppe

A flowchart outlining the safe handling of this compound.

Experimental Protocol: Dissolution of this compound

  • Preparation : Ensure all necessary PPE is correctly worn. The procedure should be carried out in a chemical fume hood or a well-ventilated area.

  • Weighing : Carefully weigh the required amount of this compound powder in a containment balance or on a tared weigh paper within the fume hood to avoid generating dust.

  • Solvent Addition : Add the desired solvent to the vessel containing the this compound.

  • Dissolution : Gently swirl or stir the mixture until the compound is fully dissolved. Avoid splashing.

  • Transfer : If necessary, transfer the solution to the experimental setup using appropriate glassware.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1][4] Consult a doctor.[1][4]
Eye Contact Rinse eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[1][4] Seek medical attention.[1][4]
Ingestion Rinse mouth with water.[1][4] Do not induce vomiting.[1][4] Seek immediate medical attention.[1][4]
Spill Evacuate the area.[4] Avoid dust formation.[4] Collect the spill using appropriate absorbent material, place it in a sealed container for disposal, and clean the affected area.[4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

  • Waste Segregation : All waste materials, including unused compounds, contaminated lab supplies (e.g., gloves, weigh papers, pipette tips), and empty containers, must be segregated as hazardous waste.

  • Containerization : Waste should be collected in clearly labeled, sealed containers.[4] Original containers should be used if possible. Do not mix with other waste.

  • Disposal Method : Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[4] All disposal must be in accordance with national and local regulations.

Logical Relationship of Disposal Workflow

cluster_generation Waste Generation cluster_process Disposal Process cluster_final Final Disposition gen_chem Unused Chemical proc_segregate Segregate as Hazardous Waste gen_chem->proc_segregate gen_contam Contaminated Materials gen_contam->proc_segregate gen_container Empty Containers gen_container->proc_segregate proc_label Label Clearly proc_segregate->proc_label proc_seal Seal in Approved Containers proc_label->proc_seal proc_store Store Safely for Pickup proc_seal->proc_store final_transport Transport by Licensed Contractor proc_store->final_transport final_dispose Dispose at Approved Waste Facility final_transport->final_dispose

A diagram illustrating the disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.